molecular formula C19H18ClF2N3O3 B179971 Sitafloxacin CAS No. 155421-11-7

Sitafloxacin

Cat. No.: B179971
CAS No.: 155421-11-7
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-CYZMBNFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sitafloxacin (DU-6859a) is a broad-spectrum, fourth-generation fluoroquinolone antibiotic approved for clinical use in Japan and is a valuable tool for biomedical research . Its primary mechanism of action involves the potent inhibition of two essential bacterial enzymes, DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE) . Unlike earlier fluoroquinolones, which may preferentially target one enzyme over the other, this compound exhibits a balanced, dual-targeting activity with a low inhibitory concentration (IC50) ratio, leading to highly efficient disruption of bacterial DNA replication and transcription and resulting in cell death . This compound demonstrates remarkable in vitro efficacy against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus spp. (such as methicillin-resistant S. aureus [MRSA]), Streptococcus pneumoniae , Enterococcus spp. , Escherichia coli , Klebsiella spp. , and Pseudomonas aeruginosa . Furthermore, its spectrum of activity extends to anaerobic bacteria, atypical pathogens like Chlamydia trachomatis and Mycoplasma genitalium , and it has shown promise in research against Mycobacterium species . A key research value of this compound lies in its activity against challenging bacterial phenotypes. Studies indicate it can effectively target bacterial persister cells and small colony variants (SCVs) of S. aureus , which are often associated with chronic and relapsing infections . Additionally, this compound has demonstrated significant potential in disrupting bacterial biofilms formed by pathogens such as P. aeruginosa and S. aureus in vitro, with validation in murine models of implant-associated bone infection, highlighting its utility in studying biofilm-related infections . Its application in research models includes investigating combination therapies, such as with doxycycline, to overcome highly resistant bacterial strains . This compound is for research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sitafloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against a broad spectrum of gram-positive bacteria, including strains resistant to other antibiotics.[1] Its efficacy is rooted in a dual-targeting mechanism, simultaneously inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This balanced inhibition disrupts DNA replication, transcription, and chromosome segregation, ultimately leading to bacterial cell death.[2] This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.

Core Mechanism of Action: Dual Inhibition of Topoisomerase Enzymes

The primary mode of action for this compound, like other fluoroquinolones, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication and transcription.[3]

  • DNA Gyrase: Composed of two GyrA and two GyrB subunits, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and for relieving torsional stress during transcription.[4]

  • Topoisomerase IV: A heterotetramer of two ParC and two ParE subunits, its main role in gram-positive bacteria is the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication, which is essential for proper cell division.[5]

This compound exerts its bactericidal effect by binding to the enzyme-DNA complex. This stabilizes a transient state where the DNA is cleaved, forming a ternary this compound-enzyme-DNA complex.[6] This "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[7] These breaks trigger a cascade of events, including the SOS response, and ultimately result in the cessation of DNA synthesis and cell death.[1]

A key feature of this compound is its balanced inhibitory activity against both DNA gyrase and topoisomerase IV in many gram-positive pathogens.[1] This dual-targeting capability is significant because it may reduce the likelihood of resistance development. Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE).[8] An antibiotic that potently inhibits both targets can still be effective even if a mutation arises in one of them.[1]

Sitafloxacin_Mechanism_of_Action cluster_replication DNA Replication & Transcription cluster_inhibition This compound Inhibition DNA Bacterial Chromosomal DNA ReplicationFork Replication Fork DNA->ReplicationFork Replication SupercoiledDNA Positive Supercoiling ReplicationFork->SupercoiledDNA CatenatedDNA Catenated Daughter Chromosomes ReplicationFork->CatenatedDNA RelaxedDNA Relaxed/Negatively Supercoiled DNA SupercoiledDNA->RelaxedDNA Action of DNA Gyrase Gyrase_Inhibition DNA Gyrase Inhibition DecatenatedDNA Decatenated Daughter Chromosomes DecatenatedDNA->CellDivision TopoIV_Inhibition Topoisomerase IV Inhibition CatenatedDNA->DecatenatedDNA Action of Topoisomerase IV This compound This compound This compound->Gyrase_Inhibition This compound->TopoIV_Inhibition CleavageComplex1 Stabilized Gyrase- DNA-Sitafloxacin Cleavage Complex Gyrase_Inhibition->CleavageComplex1 CleavageComplex2 Stabilized TopoIV- DNA-Sitafloxacin Cleavage Complex TopoIV_Inhibition->CleavageComplex2 DSBs Double-Strand Breaks CleavageComplex1->DSBs CleavageComplex2->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath

Caption: this compound's dual-inhibition mechanism leading to bacterial cell death.

Quantitative Data: In Vitro Activity

This compound's potency is quantified by its Minimum Inhibitory Concentration (MIC) and its 50% inhibitory concentration (IC50) against its target enzymes.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This compound consistently demonstrates low MIC values against a wide array of gram-positive bacteria.

Gram-Positive BacteriumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)≤0.03 - 0.060.03 - 0.5[9][10]
Staphylococcus aureus (MRSA)0.250.25 - 2.0[10][11]
Streptococcus pneumoniae≤0.030.03 - 0.125[9][10]
Streptococcus pyogenes≤0.030.06[9][11]
Enterococcus faecalis0.250.25 - 2.0[9][11]

Table 1: MIC₅₀ and MIC₉₀ values of this compound against selected gram-positive bacteria.

Enzyme Inhibition (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the enzymatic activity of DNA gyrase and topoisomerase IV.

BacteriumEnzymeThis compound IC₅₀ (µg/mL)Ciprofloxacin IC₅₀ (µg/mL)Levofloxacin IC₅₀ (µg/mL)Reference(s)
Staphylococcus aureusDNA Gyrase0.915 - 1.5~126~10.2[12]
Staphylococcus aureusTopoisomerase IV1.62 - 2.8~31.6~11.8[12]
Enterococcus faecalisDNA Gyrase1.3827.828.1[2]
Enterococcus faecalisTopoisomerase IV1.429.308.49[2]
Streptococcus pneumoniaeDNA Gyrase3.220>100[4]
Streptococcus pneumoniaeTopoisomerase IV0.8510[4]

Table 2: Comparative 50% inhibitory concentrations (IC₅₀) of this compound and other fluoroquinolones against DNA gyrase and topoisomerase IV.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of this compound on its target enzymes.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity by this compound is quantified by analyzing the DNA topology using agarose gel electrophoresis.

Materials:

  • Purified DNA gyrase (GyrA and GyrB subunits) from the target gram-positive bacterium.

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin).

  • ATP solution.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.125% bromophenol blue, 25% glycerol).

  • Agarose, TAE or TBE buffer.

  • DNA stain (e.g., ethidium bromide).

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing gyrase assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and ATP (e.g., 1.5 mM).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control (solvent only) and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 2.5 nM GyrA and 3.5 nM GyrB) to each tube, except the no-enzyme control.[13]

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).[13]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC₅₀ value is calculated from the dose-response curve.

Topoisomerase IV Decatenation/Relaxation Inhibition Assay

This assay measures the primary activity of topoisomerase IV, which is to decatenate interlinked DNA networks (kinetoplast DNA, kDNA) or relax supercoiled plasmids.

Materials:

  • Purified topoisomerase IV (ParC and ParE subunits) from the target gram-positive bacterium.

  • Substrate DNA: Kinetoplast DNA (kDNA) for decatenation assays or supercoiled plasmid DNA for relaxation assays.

  • Topoisomerase IV assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 50 µg/mL albumin).[14]

  • ATP solution.

  • This compound stock solution.

  • Stop solution/loading dye.

  • Agarose, TAE or TBE buffer.

  • DNA stain.

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing topoisomerase IV assay buffer, kDNA (e.g., 200 ng) or supercoiled plasmid DNA, and ATP (e.g., 1.5 mM).[14]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes, including a no-drug control.

  • Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).[14]

  • Reaction Termination: Stop the reactions by adding the stop solution/loading dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel. For decatenation assays, the large kDNA network remains in the well, while the released minicircles migrate into the gel. For relaxation assays, the different topoisomers are separated.

  • Visualization and Analysis: Stain the gel and visualize. For decatenation, inhibition is observed as a decrease in the amount of released minicircles. For relaxation, inhibition is seen as a persistence of the supercoiled form. The IC₅₀ is calculated based on the concentration-dependent inhibition.

Experimental_Workflows cluster_gyrase DNA Gyrase Supercoiling Inhibition Assay cluster_topoIV Topoisomerase IV Decatenation Inhibition Assay G_Start 1. Prepare Reaction Mix (Relaxed Plasmid, Buffer, ATP) G_AddInhibitor 2. Add this compound (Varying Concentrations) G_Start->G_AddInhibitor G_AddEnzyme 3. Add DNA Gyrase G_AddInhibitor->G_AddEnzyme G_Incubate 4. Incubate at 37°C G_AddEnzyme->G_Incubate G_Stop 5. Stop Reaction (SDS/EDTA) G_Incubate->G_Stop G_Gel 6. Agarose Gel Electrophoresis G_Stop->G_Gel G_Analyze 7. Visualize & Quantify (Supercoiled vs. Relaxed DNA) G_Gel->G_Analyze T_Start 1. Prepare Reaction Mix (kDNA, Buffer, ATP) T_AddInhibitor 2. Add this compound (Varying Concentrations) T_Start->T_AddInhibitor T_AddEnzyme 3. Add Topoisomerase IV T_AddInhibitor->T_AddEnzyme T_Incubate 4. Incubate at 37°C T_AddEnzyme->T_Incubate T_Stop 5. Stop Reaction (SDS/EDTA) T_Incubate->T_Stop T_Gel 6. Agarose Gel Electrophoresis T_Stop->T_Gel T_Analyze 7. Visualize & Quantify (Decatenated Minicircles) T_Gel->T_Analyze

Caption: Workflow for in vitro enzyme inhibition assays.

Conclusion

This compound's potent bactericidal activity against gram-positive bacteria is a direct consequence of its efficient and balanced inhibition of both DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts critical cellular processes, leading to DNA damage and cell death. The low MIC and IC₅₀ values underscore its high potency, even against strains that have developed resistance to other fluoroquinolones. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel topoisomerase inhibitors, contributing to the development of next-generation antibacterial agents.

References

Sitafloxacin Hydrate: A Comprehensive Technical Guide on its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structural characteristics of Sitafloxacin hydrate, a potent, broad-spectrum fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and clinical application of this important therapeutic agent.

Chemical and Physical Properties

This compound hydrate is a synthetic, broad-spectrum antibacterial agent.[1][2] The hydrated form is clinically relevant for its formulation and stability.[3] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][4]

Table 1: Physicochemical Properties of this compound Hydrate

PropertyValueReference
Chemical Name 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate[5]
IUPAC Name 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid[6]
Molecular Formula C₁₉H₁₈ClF₂N₃O₃•1.5H₂O[7]
Molecular Weight 436.84 g/mol [7][8][9]
CAS Number 163253-35-8[7]
Appearance White to Off-White Solid[10][11]
Melting Point 145-147°C (decomposes)[10]
Hydrogen Bond Donor Count 3[12]
Hydrogen Bond Acceptor Count 9[12]
Rotatable Bond Count 3[12]
Topological Polar Surface Area 87.9 Ų[12]

Table 2: Solubility of this compound Hydrate

SolventSolubilityReference
DMSO ≥6.6 mg/mL[5][9]
Water Insoluble[5]
Ethanol Insoluble[5]
Aqueous Base Slightly Soluble[10]
Methanol (Heated) Very Slightly Soluble[10]

Chemical Structure

The chemical structure of this compound is characterized by a fluoroquinolone core with a unique spiro-amino side chain, which contributes to its potent and broad-spectrum antibacterial activity.[13]

Caption: Chemical structure of this compound.

Crystalline Structure and Polymorphism

This compound exists in various crystalline forms, including two anhydrates (α-form and β-form) and three hydrates (hemihydrate, monohydrate, and sesquihydrate).[14] The sesquihydrate form is noted for its channel-like structure that accommodates water molecules.[14] The hydration state of this compound hydrate can vary depending on relative humidity and temperature, exhibiting non-stoichiometric behavior.[15] The crystal structure plays a significant role in the physicochemical properties of the drug, such as solubility and photostability.[14]

Experimental Protocols

4.1. Synthesis of this compound

A common synthetic route for this compound involves the reaction of ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt. This is followed by hydrolysis of the ester and subsequent condensation with (S)-N-[(oxoboryl)methylene]-5-azaspiro[4][14]heptan-7-amine, and finally, deprotection to yield this compound.[2]

Synthesis_Workflow start Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate step1 Condensation with triethylorthoformate and (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt start->step1 step2 Ester Hydrolysis step1->step2 step3 Condensation with (S)-N-[(oxoboryl)methylene]-5-azaspiro[2,4]heptan-7-amine step2->step3 step4 Deprotection step3->step4 end This compound step4->end

Caption: Simplified workflow for the synthesis of this compound.

4.2. Structural Characterization

The chemical structure of synthesized this compound is typically confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[2]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.[2]

  • Elemental Analysis: This technique is used to determine the elemental composition of the synthesized compound.[2]

4.3. Crystal Structure Analysis

The crystalline forms of this compound hydrate are characterized by the following methods:

  • X-Ray Powder Diffraction (XRPD): XRPD is used to identify the crystalline phase and assess the impact of humidity on the crystal structure.[15]

  • Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the dehydration behavior and thermal stability of the hydrates.[15]

  • Single-Crystal X-ray Structural Analysis: This method provides detailed information about the arrangement of atoms and molecules within the crystal lattice, including the location of water molecules in the hydrated forms.[15]

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][13] Its primary targets are DNA gyrase and topoisomerase IV.[13][16] By stabilizing the complex between these enzymes and DNA, this compound prevents the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[13] A key advantage of this compound is its balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to reduce the likelihood of developing bacterial resistance.[7][16]

Mechanism_of_Action cluster_bacterium Bacterial Cell dna Bacterial DNA replication DNA Replication & Transcription dna->replication gyrase DNA Gyrase gyrase->replication topoIV Topoisomerase IV topoIV->replication cell_death Bacterial Cell Death replication->cell_death Blockage leads to This compound This compound This compound->gyrase Inhibits This compound->topoIV Inhibits

Caption: Mechanism of action of this compound.

Conclusion

This compound hydrate is a well-characterized fluoroquinolone antibiotic with a unique chemical structure that confers potent, broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV makes it an effective agent against a variety of bacterial pathogens, including some resistant strains. The understanding of its solid-state properties, particularly its various hydrated forms, is crucial for its formulation and therapeutic efficacy. This guide provides a foundational understanding for professionals involved in the research and development of this important antibiotic.

References

The Genesis of a Potent Fluoroquinolone: A Technical Guide to the Discovery and Synthesis of Sitafloxacin (DU-6859a)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin (formerly known as DU-6859a) is a fourth-generation fluoroquinolone antibiotic distinguished by its broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other antibiotics.[1][2] Developed by Daiichi Sankyo Co., Ltd., its potent dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, has established it as a significant agent in the treatment of various bacterial infections.[1][3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental evaluations of this compound, tailored for researchers and professionals in the field of drug development.

Discovery and Development

This compound emerged from extensive research efforts by Daiichi Sankyo to develop a new fluoroquinolone with enhanced antimicrobial activity and a broader spectrum compared to its predecessors.[1] Marketed in Japan under the trade name Gracevit, this compound was identified as a promising candidate for treating a variety of infections, including those caused by multidrug-resistant pathogens.[1][6]

Mechanism of Action

The bactericidal activity of this compound stems from its potent inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and subsequent cell death.[5] A key characteristic of this compound is its balanced inhibitory activity against both enzymes, which is believed to contribute to its high potency and a reduced likelihood of resistance development.[3]

G cluster_bacterial_cell Bacterial Cell This compound This compound (DU-6859a) DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked Pathway G Start Starting Materials (e.g., Substituted fluorobenzoylacetate) Intermediate1 Quinolone Core Formation Start->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2 Side Chain Precursor Synthesis Intermediate2->Coupling Deprotection Final Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound G A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate A->C B Standardize and Dilute Bacterial Inoculum B->C D Incubate at 35-37°C C->D E Read and Determine MIC D->E G A Prepare Reaction Mix (Enzyme, DNA, Buffer) B Add this compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize and Quantify Inhibition (IC50) E->F

References

The Antibacterial Spectrum of Sitafloxacin Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of sitafloxacin, a fourth-generation fluoroquinolone, against a wide spectrum of clinically significant anaerobic bacteria. This document summarizes key quantitative susceptibility data, details the standardized experimental protocols for its determination, and illustrates the underlying mechanisms and workflows.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent with potent activity against Gram-positive, Gram-negative, and atypical pathogens.[1] Notably, it exhibits enhanced in vitro activity against anaerobic bacteria compared to older fluoroquinolone generations, such as ciprofloxacin and levofloxacin.[2][3] Its mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.[4][5] This dual-targeting is suggested to contribute to a reduced potential for resistance development.[6] The potent anti-anaerobic activity of this compound makes it a valuable agent for consideration in the treatment of polymicrobial infections where anaerobes play a significant role, such as intra-abdominal infections, odontogenic infections, and certain respiratory tract infections.[7][8]

In Vitro Antibacterial Activity

The in vitro potency of this compound against various anaerobic bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its activity. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Bacteroides fragilis Group

The Bacteroides fragilis group are the most commonly isolated anaerobes in clinical infections and are frequently resistant to many antimicrobial agents. This compound demonstrates potent activity against this group.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis group589---[7]
Bacteroides fragilis group1570.03 to >160.121[9]
Bacteroides fragilis--0.062[10]
Clostridium Species

This genus includes the significant pathogen Clostridium difficile, a major cause of antibiotic-associated diarrhea. This compound has shown good in vitro activity against C. difficile.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Clostridium difficile1430.03 to 10.120.12[9]
Clostridium difficile (fluoroquinolone-resistant)19-12[4]
Clostridium perfringens200.015 to 0.060.060.06[9]
Peptostreptococcus Species

Peptostreptococcus species are Gram-positive anaerobic cocci commonly found in various infections, including those of the oral cavity, skin and soft tissues, and respiratory tract.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Peptostreptococcus spp.--0.1254[10]
Prevotella Species

Prevotella species are frequently isolated from infections of the respiratory tract and oral cavity.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Prevotella spp.12≤0.008 to 0.250.060.25[9]
Fusobacterium Species

Fusobacterium species are associated with various infections, including periodontal disease and Lemierre's syndrome.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Fusobacterium spp.----[2]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[11][12] The two reference methods are agar dilution and broth microdilution.

Agar Dilution Method (CLSI Reference Standard)

The agar dilution method is considered the "gold standard" for anaerobic susceptibility testing and is particularly suited for research and surveillance studies.[11][12]

Methodology:

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is the recommended medium. A series of agar plates are prepared, each containing a specific concentration of this compound. A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Anaerobic bacteria are grown in an appropriate broth medium or on agar plates. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU per spot.

  • Inoculation: A multipoint inoculator is used to apply a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth, or causes a marked reduction in growth, on the agar surface.

Broth Microdilution Method

The broth microdilution method is a practical alternative for clinical laboratories, though its application for anaerobes is primarily limited to the Bacteroides fragilis group.[11][12]

Methodology:

  • Panel Preparation: Commercially available or in-house prepared microtiter plates are used, with each well containing a specific concentration of this compound in an appropriate anaerobic broth medium, such as Wilkins-Chalgren broth.[9]

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted in the test broth to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.[9]

  • Inoculation: A standardized volume of the inoculum is dispensed into each well of the microtiter plate.

  • Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity (bacterial growth) in the wells.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the dual-targeting mechanism of this compound on bacterial DNA replication.

Sitafloxacin_Mechanism cluster_replication Bacterial DNA Replication DNA_uncoiling Supercoiled DNA DNA_relaxed Relaxed DNA DNA_uncoiling->DNA_relaxed DNA Gyrase (GyrA, GyrB) Replication_Fork Replication Fork DNA_relaxed->Replication_Fork Daughter_DNA Catenated Daughter DNA Replication_Fork->Daughter_DNA Decatenated_DNA Separated Daughter DNA Daughter_DNA->Decatenated_DNA Topoisomerase IV (ParC, ParE) This compound This compound DNA_Gyrase_Complex Inhibition of DNA Gyrase This compound->DNA_Gyrase_Complex Topoisomerase_IV_Complex Inhibition of Topoisomerase IV This compound->Topoisomerase_IV_Complex DNA_Gyrase_Complex->DNA_uncoiling Topoisomerase_IV_Complex->Daughter_DNA

Caption: Mechanism of action of this compound.

Experimental Workflow for Agar Dilution MIC Testing

The following diagram outlines the key steps in the CLSI reference agar dilution method for determining the MIC of this compound against anaerobic bacteria.

MIC_Workflow start Start prep_media Prepare this compound-Containing and Control Agar Plates start->prep_media prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) prep_media->prep_inoculum inoculate Inoculate Plates with Multipoint Inoculator prep_inoculum->inoculate incubate Incubate in Anaerobic Environment (48h, 35-37°C) inoculate->incubate read_results Read Plates and Determine MIC incubate->read_results end End read_results->end

References

The Pharmacokinetic Profile of Oral Sitafloxacin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The information is compiled from various clinical and preclinical studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Oral this compound is characterized by rapid and extensive absorption, leading to high systemic exposure. It exhibits a high absolute bioavailability of approximately 89%.[1][2][3][4] The pharmacokinetics of this compound are generally linear across the therapeutic dose range, with dose-proportional increases in key exposure parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[1][5] The drug is widely distributed in the body and is primarily eliminated through the kidneys, with a significant portion excreted as the unchanged parent drug.[2][3] Co-administration with a high-fat meal can delay the rate of absorption, but does not significantly impact the overall extent of bioavailability.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in several studies involving healthy volunteers and patient populations. The following tables summarize the key pharmacokinetic parameters observed after single and multiple oral doses of this compound.

Table 1: Single-Dose Pharmacokinetics of Oral this compound in Healthy Volunteers
DosePopulationCmax (μg/mL)AUC (μg·h/mL)Tmax (h)t½ (h)Reference
50 mgChinese0.723.97 (AUClast)0.85 - 1.215.19 - 6.28[5]
100 mgChinese1.628.71 (AUClast)0.85 - 1.215.19 - 6.28[5]
200 mgChinese2.7318.03 (AUClast)0.85 - 1.215.19 - 6.28[5]
500 mgCaucasian4.6528.1 (AUC0-∞)1.25 (median)7.0[3][6]
Table 2: Multiple-Dose Pharmacokinetics of Oral this compound
Dose RegimenPopulationCmax (mg/L)AUC0-24h (mg·h/L)Reference
50 mg twice dailyPatients with RTIs0.579.38[2]
100 mg twice dailyPatients with RTIs1.1717.16[2]
Table 3: Bioavailability and Elimination Parameters of Oral this compound
ParameterValueReference
Absolute Bioavailability89% (95% CI: 84-94%)[1][3]
Renal Clearance (oral)181 mL/min[3]
Unchanged Drug in Urine (48h post-oral dose)~61%[3][6]
Serum Protein Binding~50%[1]

Experimental Protocols

The pharmacokinetic data presented in this guide were generated from well-controlled clinical trials. Below are detailed methodologies from key experiments.

Single-Dose Pharmacokinetic Study in Healthy Chinese Volunteers
  • Study Design: A single-center, open-label, randomized-sequence, three-way crossover study.[5]

  • Subjects: 12 healthy Chinese volunteers.[5]

  • Dosing Regimen: Subjects received single oral doses of 50 mg, 100 mg, and 200 mg of this compound with a 7-day washout period between each dose.[5]

  • Blood Sampling: Blood samples were collected at pre-dose and at various time points post-dose to characterize the plasma concentration-time profile.

  • Analytical Method: Quantification of this compound in plasma was performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]

Absolute Bioavailability Study in Healthy Caucasian Subjects
  • Study Design: A randomized, open-label, two-way crossover study.[3]

  • Subjects: Healthy male and female Caucasian subjects.[3]

  • Dosing Regimen: Subjects received a single oral dose of 500 mg this compound (capsule) and a single intravenous (IV) infusion of 400 mg this compound over 1 hour, with a washout period between doses.[3]

  • Blood and Urine Sampling: Serial blood samples and urine were collected over 48 hours post-dose to determine plasma concentrations and urinary excretion of this compound.[3]

  • Analytical Method: Plasma and urine concentrations of this compound were determined using a validated analytical method.

Bioanalytical Method: HPLC-MS/MS for this compound Quantification

A common analytical method for the quantification of this compound in human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation.[1]

  • Chromatographic Separation:

    • Column: A ZORBAX SB-C18 column (3.5μm, 2.1mm × 100mm) has been utilized.[7][8]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and water (containing 0.1% formic acid) in a 46:54 (v/v) ratio, run at a flow rate of 0.2 mL/min.[7][8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) is used for quantification. The mass transition for this compound is typically m/z 410.2 → 392.2.[7][8] An internal standard, such as dextrorphan (m/z 258.1 → 157.1), is used for accurate quantification.[7][8]

  • Validation: The method is validated for linearity, precision, accuracy, and stability to ensure reliable results.[7][8]

Visualized Workflows and Pathways

Experimental Workflow for a this compound Pharmacokinetic Study

G cluster_0 Subject Recruitment & Screening cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Demographics Demographics & Medical History Inclusion_Exclusion->Demographics Dosing Oral this compound Administration Demographics->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Sample_Analysis HPLC-MS/MS Analysis Sample_Processing->Sample_Analysis Concentration_Determination Plasma Concentration Calculation Sample_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling Concentration_Determination->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, AUC, t½) PK_Modeling->Parameter_Calculation Report_Generation Final Study Report Parameter_Calculation->Report_Generation ADME cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Systemic_Circulation Systemic Circulation (~50% Protein Bound) GI_Tract->Systemic_Circulation Rapid & Extensive Absorption Tissues Tissue Distribution (e.g., Lungs, Kidneys) Systemic_Circulation->Tissues Liver Liver Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Glucuronidation Glucuronide Conjugation Liver->Glucuronidation CYP1A_Inhibition Moderate CYP1A Inhibition Liver->CYP1A_Inhibition Biliary Biliary/Fecal Excretion Liver->Biliary Urine Urine (~61% Unchanged) Kidneys->Urine

References

Sitafloxacin's Dual Assault: A Technical Deep Dive into the Inhibition of DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the inhibitory action of sitafloxacin on two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This compound, a fourth-generation fluoroquinolone, exhibits potent broad-spectrum antibacterial activity by targeting the machinery of DNA replication. This document details the quantitative inhibitory data, step-by-step experimental protocols for assessing enzyme inhibition, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent and balanced inhibitory activity against both DNA gyrase and topoisomerase IV, a characteristic that contributes to its broad spectrum of activity and potentially a lower propensity for resistance development. The 50% inhibitory concentrations (IC50) of this compound against these enzymes from various bacterial species are summarized below, alongside comparative data for other fluoroquinolones.

FluoroquinoloneBacterial SpeciesTarget EnzymeIC50 (µg/mL)
This compound Enterococcus faecalisDNA Gyrase1.38[1]
Enterococcus faecalisTopoisomerase IV1.42[1]
Escherichia coli KL-16DNA Gyrase0.13[2]
Staphylococcus aureus FDA 209-PTopoisomerase IV0.45[2]
LevofloxacinEnterococcus faecalisDNA Gyrase28.1[1]
Enterococcus faecalisTopoisomerase IV8.49[1]
CiprofloxacinEnterococcus faecalisDNA Gyrase27.8[1]
Enterococcus faecalisTopoisomerase IV9.30[1]
SparfloxacinEnterococcus faecalisDNA Gyrase25.7[1]
Enterococcus faecalisTopoisomerase IV19.1[1]
GatifloxacinEnterococcus faecalisDNA Gyrase5.60[1]
Enterococcus faecalisTopoisomerase IV4.24[1]

Core Mechanism of Action

Fluoroquinolones, including this compound, exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The fundamental mechanism involves the formation of a ternary complex with the enzyme and DNA. This complex traps the enzyme in a state where it has cleaved the DNA, but is prevented from re-ligating the strands.[4][5] This stabilization of the cleavage complex leads to an accumulation of double-strand DNA breaks, which ultimately triggers cell death.[4][5]

DNA gyrase is the primary target of many fluoroquinolones in Gram-negative bacteria, while topoisomerase IV is often the main target in Gram-positive bacteria.[6] this compound is distinguished by its balanced and potent activity against both enzymes, which is believed to contribute to its robust antibacterial efficacy.[1][4]

cluster_gyrase DNA Gyrase Cycle cluster_topoIV Topoisomerase IV Cycle Gyrase_DNA DNA Gyrase + Relaxed DNA Cleavage_Complex_G Gyrase-DNA Cleavage Complex Gyrase_DNA->Cleavage_Complex_G ATP-dependent strand passage Supercoiled_DNA Supercoiled DNA + Free Gyrase Cleavage_Complex_G->Supercoiled_DNA Re-ligation DSB Double-Strand Breaks Cleavage_Complex_G->DSB Blocks re-ligation TopoIV_DNA Topoisomerase IV + Catenated DNA Cleavage_Complex_T TopoIV-DNA Cleavage Complex TopoIV_DNA->Cleavage_Complex_T ATP-dependent strand passage Decatenated_DNA Decatenated DNA + Free TopoIV Cleavage_Complex_T->Decatenated_DNA Re-ligation Cleavage_Complex_T->DSB Blocks re-ligation This compound This compound This compound->Cleavage_Complex_G Stabilizes This compound->Cleavage_Complex_T Stabilizes Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of this compound Action.

Detailed Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA and the inhibitory effect of this compound on this process.

Materials:

  • Purified DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.

  • Stop Solution/Loading Dye: 10% SDS, 50 mM EDTA, 0.05% bromophenol blue, 40% sucrose.

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA staining agent

Procedure:

  • Prepare reaction mixtures on ice. For a 30 µL reaction, combine:

    • 6 µL of 5X DNA Gyrase Assay Buffer

    • 0.5 µL of relaxed pBR322 DNA (typically 0.5 µg)

    • Varying concentrations of this compound or vehicle control.

    • Nuclease-free water to a final volume of 27 µL.

  • Initiate the reaction by adding 3 µL of a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil >90% of the substrate).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding 6 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The IC50 value is the concentration of this compound that inhibits the supercoiling activity by 50%.[1][2]

A Prepare Reaction Mix (Buffer, Relaxed DNA, this compound) B Add DNA Gyrase A->B C Incubate at 37°C B->C D Stop Reaction (SDS/EDTA) C->D E Agarose Gel Electrophoresis D->E F Visualize & Quantify (Densitometry) E->F G Determine IC50 F->G

DNA Gyrase Supercoiling Inhibition Assay Workflow.
Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this activity by this compound.

Materials:

  • Purified topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • This compound stock solution

  • 5X Topoisomerase IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, and 250 µg/mL BSA.[7]

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA staining agent

Procedure:

  • Set up reaction mixtures on ice. For a 30 µL reaction, combine:

    • 6 µL of 5X Topoisomerase IV Assay Buffer

    • 2 µL of kDNA (typically 200 ng)

    • Varying concentrations of this compound or vehicle control.

    • Nuclease-free water to a final volume of 27 µL.

  • Start the reaction by adding 3 µL of a pre-determined amount of topoisomerase IV (e.g., 1 unit, the amount required for complete decatenation).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding 6 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE or TBE buffer.

  • Perform electrophoresis. The catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel.

  • Stain the gel and visualize the DNA bands.

  • Quantify the amount of decatenated DNA to determine the IC50 value of this compound.[1][2]

A Prepare Reaction Mix (Buffer, kDNA, this compound) B Add Topoisomerase IV A->B C Incubate at 37°C B->C D Stop Reaction (SDS/EDTA) C->D E Agarose Gel Electrophoresis D->E F Visualize & Quantify (Densitometry) E->F G Determine IC50 F->G

Topoisomerase IV Decatenation Inhibition Assay Workflow.

References

In vitro activity of Sitafloxacin against clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Activity of Sitafloxacin Against Clinical Isolates

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic characterized by its broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria, as well as atypical pathogens.[1][2][3] Approved for clinical use in Japan, it is prescribed for various infections, including those of the respiratory and urinary tracts.[1][4] this compound's chemical structure, featuring a fluorocyclopropyl group and a chlorine substitution, enhances its properties, contributing to its potent antibacterial effects, even against strains resistant to other fluoroquinolones.[3][5][6] This guide provides a comprehensive overview of this compound's in vitro activity, detailing its mechanism of action, the experimental protocols for its evaluation, and a summary of its efficacy against a multitude of clinical isolates.

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal activity stems from its ability to inhibit essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are crucial for managing DNA topology, such as supercoiling and the separation of interlinked daughter chromosomes after replication.[3][9]

This compound interferes with this process by binding to the enzyme-DNA complex, which stabilizes the transient double-strand breaks created by the enzymes.[3][6] This action prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, the blockage of DNA replication and transcription, and ultimately, bacterial cell death.[3][6][9] A key feature of this compound is its balanced inhibition of both DNA gyrase and topoisomerase IV, which is believed to contribute to its potent activity and potentially reduce the development of resistance.[1][3]

Sitafloxacin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Transcription This compound This compound Enters Cell Complex_Gyrase Stabilizes Gyrase-DNA Cleavage Complex This compound->Complex_Gyrase Complex_TopoIV Stabilizes Topo IV-DNA Cleavage Complex This compound->Complex_TopoIV DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Supercoiling Manages DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Topo_IV Topoisomerase IV (ParC, ParE) Chromosome_Separation Separates Daughter Chromosomes Topo_IV->Chromosome_Separation Replication_Blocked DNA Replication & Transcription Blocked Complex_Gyrase->Replication_Blocked Complex_TopoIV->Replication_Blocked Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of this compound is primarily quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Standardized methods, as described by organizations like the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility and comparability of results.

Broth Microdilution Method

This is a widely used method for determining MIC values.[10][11]

  • Preparation: A series of two-fold dilutions of this compound are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in microtiter plates.[10][11]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (typically 5 x 10^5 colony-forming units [CFU]/mL).[10][11] For fastidious organisms like Streptococcus spp., supplemented media is used.[10][11]

  • Incubation: The plates are incubated under specific conditions (e.g., 35°C for 20-24 hours).[10][11] For anaerobic bacteria, incubation occurs in an anaerobic environment for 48 hours using appropriate media like Wilkins-Chalgren broth.[10][11]

  • Reading: The MIC is recorded as the lowest concentration of this compound that shows no visible turbidity.

Agar Dilution Method

This method is considered a reference standard for MIC determination.

  • Preparation: this compound is incorporated into an agar medium (e.g., Mueller-Hinton agar) at various concentrations. The agar is then poured into petri dishes.

  • Inoculation: A standardized bacterial inoculum is spotted onto the surface of the agar plates.

  • Incubation: Plates are incubated under conditions appropriate for the test organism.

  • Reading: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.

Disk Diffusion Method

This method provides a qualitative or semi-quantitative measure of susceptibility.[12][13]

  • Preparation: A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate.

  • Application: A paper disk impregnated with a specific amount of this compound (e.g., 5-μg) is placed on the agar surface.[14]

  • Incubation: The plate is incubated under standard conditions.

  • Reading: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter correlates with the MIC and is interpreted as susceptible, intermediate, or resistant based on established breakpoints.[14][15][16]

MIC_Determination_Workflow cluster_method Testing Method start Start: Clinical Isolate prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum broth Broth Microdilution: Inoculate microtiter wells prep_inoculum->broth agar Agar Dilution: Spot inoculum on plates prep_inoculum->agar prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->broth prep_antibiotic->agar incubation Incubate under Appropriate Conditions (e.g., 35°C, 20-24h) broth->incubation agar->incubation read_results Read Results: Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: Report MIC Value (e.g., in μg/mL) determine_mic->end

Caption: Generalized workflow for MIC determination.

In Vitro Activity Data

This compound consistently demonstrates potent in vitro activity across a broad range of clinically significant bacteria. Its efficacy is often superior or comparable to other fluoroquinolones.[5][10] The following tables summarize the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for this compound against various clinical isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates
OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Methicillin-Susceptible S. aureus (MSSA)-≤0.030.25[17]
Methicillin-Resistant S. aureus (MRSA)-≤0.032[17]
Methicillin-Susceptible CoNS (MSCNS)-≤0.030.125[17]
Methicillin-Resistant CoNS (MRCNS)-0.1250.25[17]
Enterococcus faecalis-0.252[17]
Streptococcus pneumoniae-0.1250.125[17]
Streptococcus milleri group--0.06[1]

CoNS: Coagulase-Negative Staphylococci

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Enterobacteriaceae
Escherichia coli (Ciprofloxacin-Susceptible)-≤0.030.06[17]
Klebsiella pneumoniae (Ciprofloxacin-Susceptible)-≤0.030.125[17]
Enterobacter aerogenes--1
Enterobacter cloacae2580.060.5[11]
Citrobacter freundii1080.030.12[11]
Serratia marcescens1340.120.5[11]
Proteus mirabilis2040.0150.06[11]
Non-Fermenters
Pseudomonas aeruginosa366--[12]
Acinetobacter baumannii386--[12]
Stenotrophomonas maltophilia-0.251[18]
Burkholderia cepacia complex-0.252[18]
Achromobacter xylosoxidans-0.251[18]
Other Gram-Negative Bacteria
Haemophilus influenzae-≤0.0150.06
Moraxella catarrhalis-≤0.015≤0.015[17]
Table 3: In Vitro Activity of this compound against Anaerobic and Tuberculous Clinical Isolates
OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Bacteroides fragilis-0.250.5[17]
Multidrug-Resistant M. tuberculosis (MDR-TB)350.06250.0625[19]
Pre-Extensively Drug-Resistant M. tuberculosis (Pre-XDR-TB)300.250.5[19]
Extensively Drug-Resistant M. tuberculosis (XDR-TB)300.250.5[19]

Activity Against Resistant Pathogens

A significant advantage of this compound is its potent activity against bacteria that have developed resistance to other antibiotics, including other fluoroquinolones.

  • Ciprofloxacin-Resistant Strains: this compound often retains activity against ciprofloxacin-resistant Gram-negative bacteria. For these strains, the MIC₅₀ and MIC₉₀ of this compound were reported to be at least three dilution steps lower than those of ciprofloxacin.[10][11] One study found that 68.62% of ciprofloxacin-resistant E. coli isolates were susceptible to this compound.[13]

  • ESBL-Producing Strains: this compound demonstrates activity against extended-spectrum β-lactamase (ESBL)-producing E. coli and K. pneumoniae.[12][20] In one study, the susceptibility rates for ESBL-producing E. coli and K. pneumoniae were 68.26% and 50%, respectively.[13]

  • MRSA: this compound shows notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC₉₀ of 2 mg/L.[17] It was reported to be active against 51% of MRSA isolates in another study.[20]

  • Drug-Resistant M. tuberculosis: this compound exhibits excellent in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with significantly lower MIC values compared to older fluoroquinolones.[19] All XDR-TB strains tested in one study were susceptible to this compound.[19]

Conclusion

This compound is a potent fourth-generation fluoroquinolone with a broad spectrum of in vitro activity against a diverse range of clinically important pathogens. It demonstrates excellent efficacy against Gram-positive cocci, Enterobacteriaceae, non-fermenting Gram-negative bacilli, and anaerobic bacteria.[1] Its balanced inhibition of DNA gyrase and topoisomerase IV contributes to its high potency. Critically, this compound retains significant activity against many multidrug-resistant strains, including MRSA, ESBL-producing organisms, and drug-resistant M. tuberculosis, positioning it as a valuable therapeutic option in an era of increasing antimicrobial resistance.[19][20] The comprehensive in vitro data underscores the potential of this compound in the management of various bacterial infections.

References

Sitafloxacin's Efficacy Against Multidrug-Resistant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global public health. Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a potent antimicrobial agent with a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. This technical guide provides an in-depth analysis of this compound's effectiveness against key MDR pathogens, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction

This compound distinguishes itself from other fluoroquinolones through its balanced inhibition of both DNA gyrase and topoisomerase IV, the essential enzymes responsible for bacterial DNA replication and transcription.[1][2] This dual-targeting mechanism may contribute to a lower propensity for resistance development.[1] The agent has demonstrated notable potency against a range of clinically significant MDR pathogens, making it a valuable tool in the infectious disease armamentarium.[3][4][5][6]

In Vitro Efficacy of this compound Against Multidrug-Resistant Pathogens

The in vitro activity of this compound has been extensively evaluated against a diverse panel of MDR clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative overview of this compound's potency. MIC values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are a critical measure of an antibiotic's effectiveness.

Data Presentation

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Positive Pathogens

PathogenResistance ProfileThis compound MIC Range (μg/mL)This compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)≤0.03 - 2≤0.032Levofloxacin: >8
Enterococcus faecalisVancomycin-Resistant (VRE)0.25 - 20.252Levofloxacin: >16
Enterococcus faeciumVancomycin-Resistant (VRE)----

Data compiled from multiple sources.[3][7]

Table 2: In Vitro Activity of this compound Against Multidrug-Resistant Gram-Negative Pathogens

PathogenResistance ProfileThis compound MIC Range (μg/mL)This compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)
Escherichia coliESBL-Producing≤0.03 - >321>32Ciprofloxacin: >32
Klebsiella pneumoniaeESBL-Producing≤0.03 - >320.5>32Ciprofloxacin: >32
Pseudomonas aeruginosaCarbapenem-Resistant0.25 - >32416Ciprofloxacin: >32
Acinetobacter baumanniiCarbapenem-Resistant≤0.06 - 81-22-8Ciprofloxacin: >128

Data compiled from multiple sources.[2][4][6][8][9][10]

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and recombination.[2] By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzymes and leads to double-strand DNA breaks, ultimately causing cell death.[11]

Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] Efflux pumps that actively transport the drug out of the bacterial cell also contribute to resistance. This compound has shown activity against some strains with mutations that confer resistance to other fluoroquinolones.[1]

Visualizing the Mechanism of Action

Sitafloxacin_Mechanism_of_Action This compound's Mechanism of Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Inhibition Inhibition of DNA Processes Topo_IV->DNA Decatenation Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Experimental Protocols

Accurate determination of in vitro susceptibility is paramount for both clinical and research purposes. The following are standardized protocols for key assays used to evaluate the efficacy of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI Guideline)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.

Broth_Microdilution_Workflow Broth Microdilution MIC Determination Workflow A Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth. B Dispense dilutions into 96-well microtiter plate. A->B D Inoculate each well with the bacterial suspension. B->D C Prepare standardized bacterial inoculum (0.5 McFarland). C->D E Incubate plates at 35°C for 16-20 hours. D->E F Read plates to determine the lowest concentration with no visible growth (MIC). E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates in ambient air at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination (EUCAST Guideline)

The agar dilution method is another reference method for MIC determination, with guidelines provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Detailed Steps:

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of this compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[12]

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Curve_Workflow Time-Kill Curve Analysis Workflow A Prepare bacterial culture in logarithmic growth phase. B Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A->B C Incubate cultures under appropriate conditions. B->C D At specified time points (e.g., 0, 2, 4, 6, 8, 24h), collect aliquots. C->D E Perform serial dilutions and plate for viable cell counts (CFU/mL). D->E F Plot log10 CFU/mL versus time to generate the time-kill curve. E->F

Caption: Workflow for conducting a time-kill curve analysis.

Detailed Steps:

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Antibiotic Addition: Add this compound at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures. A growth control with no antibiotic is included.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.[13]

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. This compound has demonstrated efficacy in various murine infection models, including those caused by MDR pathogens.

  • Murine Pneumonia Model: In a mouse model of pneumonia caused by methicillin-resistant Staphylococcus aureus (MRSA), this compound treatment has been shown to significantly reduce the bacterial load in the lungs compared to untreated controls.[3][12]

  • Intra-abdominal Infection Model: In experimental intra-abdominal infections in mice caused by extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, this compound has shown therapeutic efficacy.[14]

Clinical Efficacy in Infections Caused by Multidrug-Resistant Pathogens

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of various bacterial infections.

  • Complicated Urinary Tract Infections (cUTIs): In a randomized clinical trial involving patients with cUTIs, oral this compound was found to be as effective and safe as levofloxacin, with high clinical cure and bacterial eradication rates.[15] For patients with complicated UTIs caused by MDR bacteria, this compound has shown promise as an alternative therapeutic agent.[16]

  • Respiratory Tract Infections: this compound has shown comparable cure rates to other fluoroquinolones and imipenem in the treatment of community-acquired pneumonia.[2] It is considered a promising option for respiratory infections, especially when first-line treatments fail.[2]

  • Infections by VRE and MRSA: In a study of patients with serious systemic infections caused by vancomycin-resistant enterococci (VRE) or MRSA where glycopeptide treatment had failed, this compound showed effectiveness in a subset of patients.[7]

Conclusion

This compound exhibits potent in vitro activity against a broad range of multidrug-resistant pathogens, including MRSA, VRE, ESBL-producing Enterobacteriaceae, and carbapenem-resistant Acinetobacter baumannii. Its dual-targeting mechanism of action and efficacy in preclinical and clinical studies underscore its potential as a valuable therapeutic option for infections caused by these challenging organisms. Continued surveillance of its activity and further clinical evaluation in the context of specific MDR infections are warranted.

References

An In-depth Technical Guide to the Chemical Structure of Sitafloxacin Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria. Its efficacy, particularly against multi-drug resistant strains, has made it a subject of significant interest in the field of infectious disease research. This technical guide provides a comprehensive overview of the chemical structure of this compound and its fumarate salt, detailing its physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Nomenclature

This compound is a complex molecule characterized by a fluorinated quinolone core. The IUPAC name for this compound is 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid.[1] The molecule is often used in its hydrated form or as a salt to improve its pharmaceutical properties.

This compound fumarate is the salt formed between this compound and fumaric acid. Fumaric acid, with the IUPAC name (2E)-But-2-enedioic acid, is a dicarboxylic acid that acts as a counterion to the basic nitrogen on the this compound molecule.[2]

Table 1: Chemical Identity of this compound and Fumaric Acid

PropertyThis compoundFumaric Acid
Molecular Formula C₁₉H₁₈ClF₂N₃O₃[1]C₄H₄O₄[2]
Molecular Weight 409.8 g/mol [1]116.07 g/mol
CAS Number 127254-12-0[1]110-17-8

Physicochemical Properties

The physicochemical properties of this compound and its salts are crucial for its formulation and bioavailability.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Predicted pKa 6.39 ± 0.50[3]
Solubility DMF: slightly soluble; DMSO: slightly soluble; Methanol: slightly soluble; Water: Insoluble[3][4]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting both enzymes, this compound disrupts these vital cellular processes, leading to bacterial cell death.

Sitafloxacin_Mechanism Mechanism of Action of this compound cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Relaxation of supercoiled DNA) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Decatenation of daughter chromosomes) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a generalized protocol based on information from patent literature.[10][11][12]

Workflow for this compound Synthesis

Synthesis_Workflow Generalized Synthesis Workflow for this compound Start 2,4,5-trifluoro-3-chlorobenzoic acid Step1 Acylation & Esterification Start->Step1 Step2 Substitution Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Substitution with azaspiro[2.4]heptane derivative Step3->Step4 Step5 Deprotection Step4->Step5 End This compound Step5->End HPLC_Workflow Workflow for HPLC Analysis of this compound Sample_Prep Sample Preparation (Dissolution in mobile phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Detection (PDA at 300 nm) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

References

Initial Studies on the Broad-Spectrum Activity of Sitafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the broad-spectrum antibacterial activity of Sitafloxacin. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the foundational in vitro data and experimental methodologies that have characterized the efficacy of this fluoroquinolone antibiotic.

Introduction

This compound is a fourth-generation fluoroquinolone that has demonstrated potent in vitro activity against a wide array of clinically significant pathogens.[1][2][3][4][5] Its spectrum of activity encompasses Gram-positive, Gram-negative, and anaerobic bacteria, including many strains resistant to other classes of antibiotics.[3][4][6] This guide summarizes the key findings from early research, focusing on quantitative measures of its antibacterial potency and the experimental protocols used to derive this data.

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary enzyme responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.

By forming a stable complex with both the enzyme and the bacterial DNA, this compound traps the topoisomerases in their cleavage-competent state. This leads to the accumulation of double-stranded DNA breaks, ultimately resulting in the inhibition of essential cellular processes and bacterial cell death.

Sitafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative primary target) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive primary target) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Topoisomerase_IV->DNA_Replication Topoisomerase_IV->DS_Breaks Stabilizes cleavage complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Broad-Spectrum Activity of this compound

The following tables summarize the in vitro activity of this compound against a range of clinically relevant bacteria, as determined by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates. Data is compiled from various initial studies.

Gram-Positive Bacteria
OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)-≤0.03 - 0.25≤0.030.5[1][7]
Staphylococcus aureus (MRSA)-≤0.03 - 2≤0.032[7]
Streptococcus pneumoniae--0.1250.125[7]
Streptococcus pyogenes---0.06[1]
Enterococcus faecalis--0.252[1][7]
Gram-Negative Bacteria
OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli411--1[2][4]
Klebsiella pneumoniae--≤0.030.125[7]
Pseudomonas aeruginosa---4[1]
Haemophilus influenzae--≤0.0150.06[7]
Moraxella catarrhalis--≤0.015≤0.015[7]
Anaerobic Bacteria
OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Bacteroides fragilis group1570.03 - >160.121[2]
Peptostreptococcus spp.--0.1254[7]

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments cited in the initial studies of this compound's in vitro activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this procedure.[8][9][10]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a suitable agar medium are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 18-24 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Broth_Microdilution_Workflow Start Start Prep_Agent Prepare Serial Dilutions of this compound in 96-well Plate Start->Prep_Agent Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Agent->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time. It provides a dynamic view of the antimicrobial effect.[11][12][13][14][15]

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agent: this compound is added to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without the antibiotic is also included.

  • Sampling Over Time: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted in sterile saline or a neutralizing broth to inactivate the antibiotic. A specific volume of each dilution is plated onto a suitable agar medium.

  • Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow Start Start Prep_Culture Prepare Standardized Bacterial Culture Start->Prep_Culture Add_this compound Add this compound at Various MIC Multiples Prep_Culture->Add_this compound Incubate_Shake Incubate with Shaking at 35-37°C Add_this compound->Incubate_Shake Sample Collect Aliquots at Defined Time Points Incubate_Shake->Sample Dilute_Plate Serially Dilute and Plate on Agar Sample->Dilute_Plate 0, 2, 4, 6, 8, 24h Incubate_Count Incubate Plates and Count Colonies (CFU) Dilute_Plate->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data End End Plot_Data->End

Caption: Workflow for the time-kill kinetic assay.
DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[16][17][18]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322) as the substrate, and purified DNA gyrase enzyme.

  • Addition of Inhibitor: this compound at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed forms of the plasmid DNA migrate at different rates.

  • Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is determined by the decrease in the amount of the supercoiled DNA band in the presence of this compound compared to the control. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated.

DNA_Gyrase_Assay_Workflow Start Start Prep_Reaction Prepare Reaction Mix: - DNA Gyrase - Relaxed Plasmid DNA - ATP & Buffer Start->Prep_Reaction Add_Inhibitor Add this compound at Various Concentrations Prep_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Separate DNA forms by Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain Gel and Visualize under UV Light Electrophoresis->Visualize Analyze Analyze Inhibition of Supercoiling (IC50) Visualize->Analyze End End Analyze->End

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase IV.[19][20][21][22][23]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer, catenated kinetoplast DNA (kDNA) as the substrate, and purified topoisomerase IV enzyme.

  • Addition of Inhibitor: this compound at various concentrations is added to the reaction mixture, along with a no-inhibitor control.

  • Incubation: The mixtures are incubated at 37°C for a specific time to allow for the decatenation of the kDNA into minicircles.

  • Reaction Termination: The reaction is stopped, typically by the addition of a stop solution.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel.

  • Visualization and Analysis: The gel is stained and visualized. The inhibition of decatenation is observed as a decrease in the amount of released minicircles in the presence of the inhibitor. The IC₅₀ value can then be determined.

Topo_IV_Assay_Workflow Start Start Prep_Reaction Prepare Reaction Mix: - Topoisomerase IV - Catenated kDNA - ATP & Buffer Start->Prep_Reaction Add_Inhibitor Add this compound at Various Concentrations Prep_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Separate DNA forms by Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain Gel and Visualize under UV Light Electrophoresis->Visualize Analyze Analyze Inhibition of Decatenation (IC50) Visualize->Analyze End End Analyze->End

Caption: Workflow for the topoisomerase IV decatenation inhibition assay.

References

Methodological & Application

Application Notes and Protocols: Sitafloxacin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Sitafloxacin, a broad-spectrum fluoroquinolone. The information is compiled from current scientific literature to guide research and development activities.

Disclaimer: As of the latest revisions, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established official clinical breakpoints for this compound. The interpretive criteria provided herein are based on published research and should be considered investigational.

Introduction

This compound is a new-generation fluoroquinolone with potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including strains resistant to other fluoroquinolones.[1][2] Accurate in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding therapeutic strategies. This document outlines the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion susceptibility of bacterial isolates to this compound.

Quantitative Data Summary

The following tables summarize suggested interpretive criteria for this compound based on available research. These values are not officially endorsed by CLSI or EUCAST and should be used for research purposes.

Table 1: Proposed this compound MIC Breakpoints for Susceptibility

Bacterial Species/GroupProposed Susceptible MIC Breakpoint (mg/L)Source
Haemophilus influenzae≤ 1.0 or ≤ 2.0[3]
Neisseria gonorrhoeae≤ 0.12[3]
Gram-Negative Bacilli (Blood Isolates)≤ 1.0[3][4][5]
Gram-Negative Bacilli (Urine Isolates)≤ 2.0[3][4][5]
Mycobacterium tuberculosis (ECOFF)0.125[6]
Mycobacterium tuberculosis (proposed critical concentration)0.5[6]

Table 2: Proposed this compound Disk Diffusion Zone Diameter Breakpoints for Susceptibility (5 µg disk)

Bacterial Species/GroupProposed Susceptible Zone Diameter (mm)Corresponding MIC (mg/L)Source
Haemophilus influenzae≥ 19≤ 1.0[3]
Haemophilus influenzae≥ 16≤ 2.0[3]
Neisseria gonorrhoeae≥ 34≤ 0.12[3]
Gram-Negative Bacilli (Blood Isolates)≥ 18≤ 1.0[3][4][5]
Gram-Negative Bacilli (Urine Isolates)≥ 16≤ 2.0[3][4][5]

Table 3: Epidemiological Cutoff Values (ECOFFs) for this compound

ECOFFs distinguish wild-type from non-wild-type bacterial populations.

Bacterial SpeciesMIC ECOFF (mg/L)Zone Diameter ECOFF (mm)Source
Escherichia coli0.03226[7][8][9]
Klebsiella pneumoniae0.06425[7][8][9]
Proteus mirabilis (tentative)0.12524[7][8][9]
Pseudomonas aeruginosa0.524[7][8][9]
Acinetobacter baumannii0.06425[7][8][9]
Staphylococcus aureus0.12526[7][8][9]
Enterococcus faecalis0.521[7][8][9]
Enterococcus faecium0.2522[7][8][9]
Streptococcus pneumoniae0.125N/A[7][8][9]

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for this compound. These are based on methodologies described in the literature and align with general principles outlined by CLSI and EUCAST.[1][8][10]

Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound analytical powder

  • Appropriate solvent for this compound (e.g., DMSO, water)[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms, appropriate supplemented broth (e.g., Haemophilus Test Medium for H. influenzae, CAMHB with 2.5-5% lysed horse blood for Streptococci)[10][11]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline, broth)

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • ELISA plate reader (optional, for automated reading)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in the appropriate solvent to a known concentration. Further dilute in the test broth to twice the highest concentration to be tested.

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the 2x concentrated this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[12]

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth or saline, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with an ELISA reader.

Agar Dilution MIC Testing

This method is considered a reference method for determining MICs.

Materials:

  • This compound analytical powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA) or other appropriate agar for fastidious organisms

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating apparatus (e.g., multipoint inoculator)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound as described for broth microdilution.

  • Agar Plate Preparation: Prepare a series of agar plates containing two-fold dilutions of this compound. Add the appropriate volume of the antibiotic solution to molten and cooled (45-50°C) agar before pouring into plates. Also prepare a growth control plate without any antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculum Dilution: Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator, apply a spot of each bacterial suspension to the surface of each antibiotic-containing plate and the growth control plate.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one or two colonies.

Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of susceptibility based on the zone of growth inhibition around an antibiotic-impregnated disk.

Materials:

  • 5 µg this compound disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application: Aseptically apply a 5 µg this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.

Quality Control

Quality control (QC) is essential for ensuring the accuracy and reproducibility of susceptibility testing. Standard QC strains should be tested with each batch of susceptibility tests.

Recommended QC Strains:

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Streptococcus pneumoniae ATCC 49619

The acceptable QC ranges for this compound are not yet established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges based on repeated testing.

Visualizations

This compound's Mechanism of Action

This compound, like other fluoroquinolones, targets bacterial DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound leads to breaks in the bacterial chromosome and ultimately cell death.

Sitafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Broth Microdilution Workflow

The following diagram illustrates the workflow for the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Serial Dilution of this compound A->D B Standardize Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Bacteria B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read Plates for Visible Growth F->G H Determine MIC G->H Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Standardize Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate with Swab A->B C Apply 5 µg This compound Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Result (S/I/R) E->F

References

Application Notes and Protocols for the Use of Sitafloxacin in Murine Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sitafloxacin in various murine models of bacterial infection. The following sections detail the efficacy of this compound against a range of pathogens, present experimental protocols for reproducing these studies, and offer visualizations of the experimental workflows.

Efficacy of this compound in Murine Infection Models

This compound, a fourth-generation fluoroquinolone, has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as atypical pathogens, in numerous murine infection models.[1][2] Its efficacy is often attributed to its balanced inhibition of both DNA gyrase and topoisomerase IV.[1][2]

Respiratory Tract Infections

Streptococcus pneumoniae

This compound exhibits rapid and potent bactericidal activity against both wild-type and quinolone-resistant strains of S. pneumoniae.[3][4] In murine models of pneumonia, this compound has been shown to be highly effective.[5] The pharmacodynamic parameter most closely linked to its efficacy is the ratio of the 24-hour area under the serum concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1][6] Studies in a mouse gastrocnemius muscle infection model have established fAUC24h/MIC targets for this compound against S. pneumoniae to be 11.56.[2][7][8][9]

Haemophilus influenzae

In a novel murine model of non-typeable Haemophilus influenzae (NTHi) pneumonia, this compound demonstrated efficacy equivalent to ciprofloxacin.[10][11] This model, which involves the insertion of a plastic tube into the trachea prior to bacterial inoculation, provides a useful platform for evaluating antibiotic efficacy against H. influenzae pneumonia.[10][11]

Chlamydia psittaci

In a murine model of chlamydial pneumonia, this compound showed excellent therapeutic effect.[12] The in vivo antichlamydial activity of this compound was found to be statistically superior to ofloxacin and ciprofloxacin.[12]

Systemic and Localized Infections

Staphylococcus aureus (including MRSA)

This compound has shown potent activity against both extracellular and intracellular Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1][13] In a mouse peritonitis model, this compound demonstrated greater activity against intramacrophage S. aureus compared to levofloxacin and moxifloxacin.[1][13][14] Furthermore, in a murine model of implant-associated osteomyelitis, bisphosphonate-conjugated this compound was effective in eradicating established MRSA infection.[15][16][17] The fAUC24h/MIC target for this compound against S. aureus in a mouse gastrocnemius muscle infection model was determined to be 18.32.[7][8]

Pseudomonas aeruginosa

This compound has been shown to be effective against P. aeruginosa biofilms. In a subcutaneous implantation biofilm-related infection model in mice, this compound exhibited in vivo bactericidal activity against P. aeruginosa biofilms.[18] The fAUC24h/MIC target for this compound against Gram-negative organisms, including P. aeruginosa, in a mouse gastrocnemius muscle infection model was 15.06.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various murine infection models.

Table 1: In Vivo Efficacy of this compound against Respiratory Pathogens

PathogenMurine ModelThis compound DosageComparator Drug(s)Key FindingsReference(s)
Streptococcus pneumoniaeGastrocnemius muscle infectionNot specified-fAUC24h/MIC target of 11.56[2][7][8][9]
Haemophilus influenzae (NTHi)Pneumonia (intratracheal tube)Not specifiedCiprofloxacinEquivalent efficacy to ciprofloxacin[10][11]
Chlamydia psittaciPneumonia (nasal instillation)0.63 - 5 mg/kg (twice daily for 7 days)Sparfloxacin, Tosufloxacin, Ofloxacin, CiprofloxacinED50 of 1.13 mg/kg/dose; more potent than ofloxacin and ciprofloxacin[12]

Table 2: In Vivo Efficacy of this compound against Systemic and Localized Infections

PathogenMurine ModelThis compound DosageComparator Drug(s)Key FindingsReference(s)
Staphylococcus aureus (including MRSA)PeritonitisNot specifiedLevofloxacin, MoxifloxacinStrongest activity against intramacrophage S. aureus[1][13][14]
Staphylococcus aureus (MRSA)Implant-associated osteomyelitisNot specified (as bisphosphonate conjugate)VancomycinEradication of established MRSA infection[15][16][17]
Pseudomonas aeruginosaSubcutaneous implant biofilmNot specifiedPrulifloxacin, Tosufloxacin, SisomicinDemonstrated in vivo bactericidal activity against biofilms[18]
Gram-negative organisms (including P. aeruginosa)Gastrocnemius muscle infectionNot specified-fAUC24h/MIC target of 15.06[7][8]

Experimental Protocols

Murine Model of Non-typeable Haemophilus influenzae Pneumonia

This protocol describes a novel murine model for establishing H. influenzae pneumonia, which is useful for evaluating the in vivo efficacy of antibiotics like this compound.[10][11]

G cluster_setup Model Setup cluster_infection Infection Protocol cluster_treatment Treatment and Evaluation animal_prep 6-week-old male ddY-specific pathogen-free mice intubation Insert a plastic tube into the trachea animal_prep->intubation stabilization Allow mice to stabilize for 7 days intubation->stabilization bacterial_prep Prepare inoculum of NTHi strain ATCC51907 inoculation Intratracheal inoculation of bacteria stabilization->inoculation bacterial_prep->inoculation treatment Administer this compound or comparator drug inoculation->treatment monitoring Monitor mice and sacrifice at specified time points (e.g., days 1, 3, 5, 7) treatment->monitoring analysis Homogenize lungs and culture for bacterial quantification monitoring->analysis histology Perform histological analysis of lung tissue monitoring->histology G cluster_infection Infection Protocol cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis animal_prep 5-week-old male MCH-ICR mice bacterial_prep Prepare C. psittaci California 10 inoculum (10^5 IFU per animal) inoculation Infect mice by nasal instillation animal_prep->inoculation bacterial_prep->inoculation treatment_start Begin treatment one day after infection inoculation->treatment_start treatment_regimen Administer this compound or comparator drug by gavage twice daily for 7 days treatment_start->treatment_regimen monitoring Record the number of surviving mice daily for 21 days treatment_regimen->monitoring ed50_calc Calculate the 50% effective dose (ED50) by probit analysis monitoring->ed50_calc G cluster_surgery Surgical Procedure cluster_infection_dev Infection Development cluster_treatment Treatment and Evaluation animal_prep Anesthetize mouse implant Create a femoral or tibial defect and insert an implant animal_prep->implant inoculation Inoculate with bioluminescent MRSA (e.g., USA300LAC::lux) implant->inoculation confirmation Confirm osteomyelitis development (e.g., via bioluminescent imaging) inoculation->confirmation debridement Perform surgical debridement and implant exchange (for 1-stage exchange model) confirmation->debridement randomization Randomize mice into treatment groups debridement->randomization treatment Administer bisphosphonate-conjugated this compound, this compound, Vancomycin, or control randomization->treatment monitoring Longitudinal bioluminescent imaging (BLI) to monitor infection treatment->monitoring analysis Radiological analysis for bone loss, histological assessment for osteoclasts and biofilm, and CFU counts from explants monitoring->analysis

References

Optimizing Sitafloxacin Dosage for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1] Its potent bactericidal action is attributed to the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, ultimately leading to bacterial cell death.[1][2] This document provides detailed application notes and standardized protocols for the optimization of this compound dosage in preclinical in vivo studies, ensuring robust and reproducible efficacy data.

The primary pharmacodynamic (PD) indices that correlate with the efficacy of fluoroquinolones are the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[3] For this compound, specific fAUC/MIC targets have been established in murine infection models, which are crucial for predicting therapeutic success.

Data Presentation

The following tables summarize key pharmacokinetic parameters of this compound in various species and its minimum inhibitory concentrations (MICs) against a range of common pathogens. This data is essential for the initial dose selection in in vivo models.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans

SpeciesRouteDoseCmax (µg/mL)AUC (µg·h/mL)Half-life (h)Reference
MouseOral10 mg/kg0.34--[4]
Rat (Male)Oral4.69 mg/kg0.461.152.6[5]
Rat (Female)Oral4.69 mg/kg0.551.352.5[5]
RatIV4.69 mg/kg1.741.052.1[5]
DogOral4.69 mg/kg1.307.024.6[5]
MonkeyOral4.69 mg/kg1.8513.95.3[5]
HumanOral50 mg0.723.975.19 - 6.28[6]
HumanOral100 mg1.628.715.19 - 6.28[6]
HumanOral200 mg2.7318.035.19 - 6.28[6]

Table 2: this compound In Vivo Pharmacodynamic Targets (Murine Muscle Infection Model)

Pathogen GroupfAUC24h/MIC TargetReference
Streptococcus pneumoniae11.56[7][8]
Staphylococcus aureus18.32[7][8]
Gram-negative organisms (E. coli, K. pneumoniae, P. aeruginosa)15.06[7][8]

Table 3: Minimum Inhibitory Concentration (MIC) Distribution of this compound against Key Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae≤0.030.125[9]
Streptococcus pyogenes-0.06
Staphylococcus aureus (MSSA)≤0.030.25[9]
Staphylococcus aureus (MRSA)≤0.032[9]
Enterococcus faecalis0.252[9]
Haemophilus influenzae≤0.004≤0.004
Moraxella catarrhalis-0.015
Escherichia coli≤0.032[9]
Klebsiella pneumoniae≤0.03>32[9]
Pseudomonas aeruginosa14
Acinetobacter baumannii0.52
Chlamydia pneumoniae0.031 - 0.125-[4]
Mycoplasma pneumoniae-0.03
Legionella pneumophila-0.004

Experimental Protocols

Murine Thigh Infection Model Protocol

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

1. Materials:

  • This compound powder for injection/oral suspension

  • Vehicle (e.g., sterile water for injection, 0.5% carboxymethylcellulose)

  • Pathogen of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)

  • 6-8 week old female ICR or Swiss mice

  • Cyclophosphamide (for neutropenic model)

  • Isoflurane or other suitable anesthetic

  • Sterile saline

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

2. Animal Preparation (Neutropenic Model):

  • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection.

  • Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection to induce neutropenia.

3. Inoculum Preparation:

  • Culture the bacterial strain overnight on an appropriate agar plate.

  • Inoculate a single colony into broth and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

  • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (typically 1 x 10^7 CFU/mL).

4. Infection Procedure:

  • Anesthetize the mice using isoflurane.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.

5. This compound Administration:

  • Two hours post-infection, begin this compound treatment.

  • Administer the selected dose of this compound via oral gavage or intravenous/subcutaneous injection. The dosing volume should be appropriate for the animal's weight (e.g., 0.2 mL for mice).

  • The dosing frequency will depend on the pharmacokinetic properties of this compound in mice and the desired PK/PD target.

6. Efficacy Assessment:

  • At predetermined time points (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically dissect the entire thigh muscle.

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate onto appropriate agar plates.

  • Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU).

  • Calculate the bacterial load per gram of tissue and compare the treated groups to the vehicle control group to determine the reduction in bacterial count.

Murine Pneumonia Model Protocol

This model is used to assess the efficacy of antibiotics in treating respiratory tract infections.

1. Materials:

  • Same as for the thigh infection model.

  • Intratracheal or intranasal administration device.

2. Animal Preparation:

  • Follow the same procedure as the thigh infection model if a neutropenic model is required.

3. Inoculum Preparation:

  • Prepare the bacterial suspension as described for the thigh infection model. The concentration may need to be adjusted based on the virulence of the strain in the lung (e.g., 1 x 10^8 CFU/mL).

4. Infection Procedure:

  • Anesthetize the mice.

  • Instill a specific volume of the bacterial suspension (e.g., 50 µL) into the lungs via intranasal or intratracheal administration. For a Haemophilus influenzae model, a sterile plastic tube can be inserted into the trachea 7 days prior to bacterial inoculation to establish the infection.

5. This compound Administration:

  • Initiate this compound treatment at a specified time post-infection (e.g., 2-4 hours).

  • Administer the drug via the desired route (oral, IV, or SC). A published study used 10 mg/kg of this compound orally twice daily in a murine pneumonia model for H. influenzae.

6. Efficacy Assessment:

  • At selected time points (e.g., 24 or 48 hours post-treatment), euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lung tissue in sterile saline.

  • Determine the bacterial load by plating serial dilutions of the lung homogenate as described for the thigh infection model.

  • Compare the CFU/gram of lung tissue between treated and control groups.

Mandatory Visualizations

G cluster_0 Initial Planning cluster_1 Dose Selection cluster_2 Efficacy Testing cluster_3 Confirmation A Determine MIC of this compound for the Pathogen of Interest C Define Target PK/PD Index (e.g., fAUC/MIC > 15) A->C B Select In Vivo Model (e.g., Thigh, Pneumonia) B->C E Calculate Required Dose Range to Achieve Target PK/PD C->E D Review Mouse Pharmacokinetic Data (Cmax, AUC at various doses) D->E F Conduct Pilot PK Study (Optional) to Confirm Exposure E->F G Perform Dose-Ranging Efficacy Study E->G F->G H Determine Dose-Response Relationship G->H I Identify Optimal Dose H->I J Confirm Efficacy of Optimal Dose in a Definitive Study I->J

Workflow for In Vivo Dosage Optimization

G cluster_Gyrase DNA Gyrase Action cluster_TopoIV Topoisomerase IV Action This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits BacterialCell Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes DNA_Replication_Transcription DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication_Transcription Leads to Decatenated_DNA Separated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenates Topoisomerase_IV->DNA_Replication_Transcription Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes Replicated_DNA Catenated Daughter Chromosomes Replicated_DNA->Topoisomerase_IV Decatenates Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death

This compound Mechanism of Action

References

Application Notes and Protocols for Testing Sitafloxacin Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Sitafloxacin, a fourth-generation fluoroquinolone, against bacterial biofilms. The included methodologies cover the quantification of biofilm biomass, determination of minimum biofilm eradication concentration, and visualization of biofilm structure and viability.

This compound has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including those organized in biofilms, which are notoriously resistant to antimicrobial agents.[1][2] Studies have shown its effectiveness in reducing viable bacteria within Staphylococcus aureus and Pseudomonas aeruginosa biofilms, making it a promising candidate for treating biofilm-associated infections.[2][3][4]

Data Presentation: Efficacy of this compound and Comparators

The following tables summarize the in vitro efficacy of this compound and other fluoroquinolones against key biofilm-forming pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria

Bacterial SpeciesThis compound MIC (mg/L)
Escherichia coli0.032
Klebsiella pneumoniae0.064
Pseudomonas aeruginosa0.5
Acinetobacter baumannii0.064
Staphylococcus aureus0.125
Enterococcus faecalis0.5

Source: Data compiled from multicenter studies on clinical isolates.[5][6]

Table 2: Comparative Anti-Biofilm Activity of Fluoroquinolones

AntibioticOrganismAssayResult
This compound S. aureusTime-Kill Assay4 log10 reduction in viable cells
This compound P. aeruginosaTime-Kill Assay>2.5 log10 reduction in viable cells
CiprofloxacinP. aeruginosaMBEC40 µg/mL
LevofloxacinP. aeruginosaMBEC320 µg/mL
MoxifloxacinMRSAMBEC390.63 µg/mL

Note: MBEC (Minimum Biofilm Eradication Concentration) values for this compound are not widely published; data for other fluoroquinolones are provided for context. This compound's potent activity suggests its MBEC would be competitive.[1][3]

Experimental Protocols

Herein are detailed protocols for three common assays to test this compound's efficacy against bacterial biofilms.

Protocol 1: Quantification of Biofilm Biomass using Crystal Violet (CV) Staining

This protocol is a widely used method to quantify the total biomass of a biofilm.[7]

Materials:

  • 96-well flat-bottomed polystyrene microtiter plates

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Glacial Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to an optical density at 600 nm (OD600) of 0.01-0.05.

  • Biofilm Formation:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

    • To test for inhibition of biofilm formation, add 100 µL of the desired concentration of this compound (prepared in the same medium) to the wells. Include untreated control wells (bacteria with medium only) and blank wells (medium only).

    • Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Carefully aspirate the medium and planktonic cells from each well. Gently wash the wells twice with 200 µL of sterile PBS, being careful not to dislodge the biofilm.[7]

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for an hour.[8]

  • Staining:

    • Remove the fixative (if used) and air-dry the plate.

    • Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[7][9]

  • Washing: Remove the Crystal Violet solution and wash the plate multiple times with distilled water until the control wells are colorless.[7]

  • Solubilization: Invert the plate on a paper towel to dry completely. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[8]

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm, often utilizing the Calgary Biofilm Device (CBD).[10][11]

Materials:

  • Calgary Biofilm Device (96-peg lid and corresponding 96-well plate)

  • Bacterial culture

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Saline solution (0.9%)

  • Recovery medium (e.g., TSB)

  • Sonicator bath

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it 1:30 in the growth medium.

    • Add 150 µL of the inoculum to each well of the 96-well plate.

    • Place the 96-peg lid onto the plate.

    • Incubate the device on a rocking table or orbital shaker at 37°C for 24 hours to allow biofilm formation on the pegs.[12]

  • Antibiotic Challenge:

    • Prepare a 96-well "challenge plate" containing serial dilutions of this compound in the appropriate medium.

    • Rinse the peg lid by immersing it in a plate containing 200 µL of saline per well for 1-2 minutes to remove planktonic bacteria.

    • Transfer the rinsed peg lid to the challenge plate.

    • Incubate at 37°C for 24 hours.[12]

  • Biofilm Recovery:

    • Prepare a "recovery plate" with 200 µL of fresh recovery medium in each well.

    • Rinse the peg lid again in saline to remove residual antibiotic.

    • Place the peg lid into the recovery plate.

    • Dislodge the biofilm from the pegs by placing the recovery plate in a sonicator bath for 5-10 minutes.[10]

  • MBEC Determination:

    • Remove the peg lid and cover the recovery plate with a standard lid.

    • Incubate the recovery plate for 24 hours at 37°C.

    • The MBEC is determined as the lowest concentration of this compound that prevents bacterial regrowth, which can be assessed visually or by measuring the optical density at 650 nm.[10]

Protocol 3: Biofilm Visualization and Viability using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for high-resolution, three-dimensional imaging of biofilms, providing insights into structure and the spatial distribution of live and dead cells.[13]

Materials:

  • Glass-bottom dishes or flow cells

  • Bacterial culture

  • Growth medium

  • This compound solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth:

    • Grow biofilms on the glass surface of the dish or within a flow cell for 24-48 hours.

    • To test this compound's effect, introduce the desired concentration of the antibiotic into the growth medium after the initial biofilm has formed. Incubate for the desired treatment period (e.g., 24 hours).

  • Staining:

    • Carefully remove the medium from the biofilm sample.

    • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide in a suitable buffer).

    • Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.[14][15]

  • Imaging:

    • Gently rinse the biofilm with buffer to remove excess stain.

    • Mount the sample on the stage of an inverted confocal microscope.

    • Acquire images using appropriate laser excitation and emission filters for the fluorescent dyes (e.g., 488 nm excitation for SYTO 9 and 561 nm for propidium iodide).

    • Collect a series of optical sections (z-stack) through the entire thickness of the biofilm.

  • Image Analysis:

    • Reconstruct the z-stack images into a 3D representation of the biofilm using imaging software (e.g., ImageJ with BiofilmQ or COMSTAT plugins).

    • Live cells will fluoresce green (SYTO 9), while dead or membrane-compromised cells will fluoresce red (propidium iodide). This allows for the qualitative and quantitative assessment of this compound's bactericidal effect on the biofilm structure.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Data Analysis A Bacterial Culture (e.g., S. aureus, P. aeruginosa) B Prepare Inoculum (Adjust OD600) A->B C Static Biofilm Formation (24-48h in 96-well plate) B->C D Add this compound (Test Concentrations) C->D E Incubate (24h) D->E F Crystal Violet Assay (Biomass Quantification) E->F G MBEC Assay (Eradication Concentration) E->G H CLSM Analysis (Viability & Structure) E->H I Measure Absorbance (OD595) F->I J Determine MBEC Value G->J K 3D Image Reconstruction & Quantitative Analysis H->K Biofilm_Formation_and_Sitafloxacin_Action Biofilm Formation & this compound's Dual-Target Mechanism cluster_formation Biofilm Development Stages cluster_mechanism This compound Mechanism of Action A 1. Reversible Attachment B 2. Irreversible Attachment A->B C 3. Microcolony Formation B->C D 4. Biofilm Maturation (EPS Matrix) C->D E 5. Dispersal D->E This compound This compound D->this compound Targets mature biofilm DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) This compound->Topo_IV Inhibits Replication DNA Replication & Transcription Blocked Cell_Death Bacterial Cell Death Replication->Cell_Death

References

Application of Sitafloxacin in Treating Respiratory Tract Infections: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin is a fourth-generation fluoroquinolone characterized by its broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and atypical pathogens implicated in respiratory tract infections (RTIs).[1] Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[2] This document provides detailed application notes and protocols for researchers and drug development professionals on the use of this compound in the context of RTIs, with a focus on community-acquired pneumonia (CAP).

Preclinical Data Summary

This compound demonstrates potent in vitro activity against key respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against common causative agents of RTIs.

Table 1: In Vitro Activity of this compound Against Key Respiratory Pathogens
PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniae≤0.03 - 0.125≤0.06 - 0.125
Haemophilus influenzae≤0.01<0.01
Moraxella catarrhalis≤0.01<0.01
Klebsiella pneumoniae≤0.030.25
Staphylococcus aureus (MSSA)≤0.03≤0.06
Mycoplasma pneumoniae0.03Not Reported
Data compiled from multiple sources.[2][3][4]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The efficacy of this compound, like other fluoroquinolones, is best predicted by the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄h/MIC) and the ratio of the maximum free drug concentration to the MIC (fCₘₐₓ/MIC).[3][5]

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound in Patients with Respiratory Tract Infections
Parameter50 mg twice daily100 mg once daily100 mg twice daily
Cₘₐₓ (mg/L) 0.57 ± 0.21~1.001.17 ± 0.45
AUC₀₋₂₄h (mg·h/L) 9.38 ± 4.24Not Reported17.16 ± 6.52
fAUC₀₋₂₄h/MIC 117.5 ± 78.0103.24198.6 ± 101.6
fCₘₐₓ/MIC 7.3 ± 4.710.1912.6 ± 6.4
Data represents mean ± standard deviation where available.[3][6][7]
PK/PD Targets for Efficacy

Clinical studies have established the following PK/PD targets for this compound in the treatment of mild to moderate RTIs, which are associated with high rates of bacteriological eradication.[3][5]

  • fAUC₀₋₂₄h/MIC ≥ 30

  • fCₘₐₓ/MIC ≥ 2

Achieving these targets has been correlated with pathogen eradication rates of over 96%.[3][5]

cluster_0 Pharmacokinetic Parameters cluster_1 Pharmacodynamic Parameter cluster_2 PK/PD Indices cluster_3 Clinical Outcome Cmax Peak Concentration (Cmax) fCmax_MIC fCmax/MIC Ratio Cmax->fCmax_MIC AUC Area Under the Curve (AUC) fAUC_MIC fAUC/MIC Ratio AUC->fAUC_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->fAUC_MIC MIC->fCmax_MIC Efficacy Bacteriological Eradication & Clinical Cure fAUC_MIC->Efficacy ≥ 30 fCmax_MIC->Efficacy ≥ 2

PK/PD Relationship to Clinical Efficacy

Clinical Efficacy in Respiratory Tract Infections

Multiple clinical trials have demonstrated the efficacy and safety of this compound in the treatment of community-acquired pneumonia and other RTIs.

Table 3: Clinical and Bacteriological Efficacy of this compound in Community-Acquired Pneumonia
Study ComparatorThis compound DosageClinical Cure Rate (%)Bacteriological Eradication Rate (%)
Levofloxacin50 mg twice daily92.578.4
Tosufloxacin50 mg twice daily93.3Not Reported
Moxifloxacin100 mg once daily94.897.0
Moxifloxacin100 mg twice daily96.897.1
-100 mg once daily93.598.2 (Pneumococci)
-50 mg twice daily93.592.7 (Pneumococci)
Data compiled from multiple sources.[6][8][9]

Experimental Protocols

The following are generalized protocols based on methodologies reported in clinical trials of this compound for respiratory tract infections.

Protocol 1: Phase III Randomized, Controlled Clinical Trial for Community-Acquired Pneumonia

1. Study Design:

  • A multicenter, randomized, double-blind, non-inferiority trial design is commonly employed.

  • Patient populations are typically defined as Intention-to-Treat (ITT), Clinically Evaluable (CE), and Microbiologically Evaluable (ME).[3]

2. Patient Selection:

  • Inclusion Criteria:

    • Adult patients (e.g., ≥18 years) with a clinical diagnosis of CAP.

    • Radiographic evidence of new infiltrate(s) on chest X-ray.

    • Presence of clinical signs and symptoms, such as fever, cough, purulent sputum, and abnormal respiratory examination.

  • Exclusion Criteria:

    • Known or suspected hypersensitivity to fluoroquinolones.

    • Severe renal or hepatic impairment.

    • Pregnancy or lactation.

    • Infection with a known this compound-resistant pathogen.

    • Hospital-acquired pneumonia.

3. Treatment Regimen:

  • Investigational Arm: this compound tablets (e.g., 100 mg once daily or 50 mg twice daily).

  • Comparator Arm: An approved standard-of-care antibiotic for CAP (e.g., moxifloxacin 400 mg once daily or levofloxacin 500 mg once daily).

  • Duration of Treatment: Typically 7 to 10 days.

4. Data Collection and Assessments:

  • Baseline: Demographics, medical history, physical examination, chest X-ray, and collection of respiratory specimens (e.g., sputum, bronchoalveolar lavage) for microbiological analysis.

  • During Treatment: Monitoring of clinical signs and symptoms, and adverse events.

  • End of Treatment (EOT) / Test of Cure (TOC) Visit (e.g., 7-14 days post-treatment):

    • Primary Efficacy Endpoint: Clinical cure rate, defined as the resolution of acute signs and symptoms of infection.

    • Secondary Efficacy Endpoint: Bacteriological eradication rate, determined by the absence of the baseline pathogen in follow-up cultures.

    • Safety and tolerability assessment.

cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_assessment Assessment & Follow-up p1 Patient with Suspected CAP p2 Inclusion/Exclusion Criteria Met? p1->p2 p3 Informed Consent p2->p3 Yes End Screen Failure p2->End No p4 Randomization p3->p4 p5a This compound Arm p4->p5a p5b Comparator Arm p4->p5b p6 Treatment Period (7-10 days) p5a->p6 p5b->p6 p7 End of Treatment (EOT) Assessment p6->p7 p8 Test of Cure (TOC) Visit p7->p8 p9 Data Analysis p8->p9

Clinical Trial Workflow for this compound in CAP
Protocol 2: Microbiological Analysis

1. Specimen Collection:

  • Collect high-quality lower respiratory tract specimens (e.g., expectorated sputum meeting Murray-Washington criteria, endotracheal aspirate, or bronchoalveolar lavage fluid) prior to the first dose of the study drug.

2. Pathogen Identification:

  • Perform Gram stain and quantitative culture on appropriate media (e.g., Blood Agar, Chocolate Agar, MacConkey Agar).

  • Identify potential pathogens based on colony morphology, Gram stain reaction, and standard biochemical tests or automated systems (e.g., VITEK, MALDI-TOF).

3. Antimicrobial Susceptibility Testing (AST):

  • Determine the MIC of this compound and comparator agents for the isolated pathogens.

  • The broth microdilution method should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 3: Pharmacokinetic Analysis

1. Sample Collection:

  • Collect serial blood samples from a subset of patients at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose) at steady-state.

2. Bioanalytical Method:

  • Separate plasma or serum and store at -20°C or lower until analysis.

  • Measure this compound concentrations using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2]

  • The lower limit of quantification should be appropriate for the expected concentrations (e.g., 0.010 mg/L).[2]

3. PK Parameter Calculation:

  • Calculate key pharmacokinetic parameters (Cₘₐₓ, AUC₀₋₂₄h, Tₘₐₓ, t₁/₂) using non-compartmental or population PK modeling software.

Safety and Tolerability

This compound is generally well-tolerated. The most common drug-related adverse events are gastrointestinal in nature.

Table 4: Common Adverse Events Associated with this compound in RTI Clinical Trials
Adverse EventIncidence Rate (%)
Diarrhea / Loose Stools~3-7
Nausea / Vomiting~1-4
Alanine Transaminase (ALT) Elevation~2-7
Aspartate Transaminase (AST) Elevation~1-4
Dizziness~2-5
Incidence rates vary across studies and dosages.[8][9]

Conclusion

This compound is an effective and well-tolerated oral antibiotic for the treatment of respiratory tract infections, including community-acquired pneumonia. Its potent in vitro activity against a broad spectrum of relevant pathogens, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option. The provided protocols offer a framework for the design and execution of clinical and microbiological studies to further evaluate the utility of this compound in this indication. Adherence to established guidelines for clinical trial conduct and laboratory procedures is essential for generating robust and reliable data.

References

Application Notes and Protocols for Assessing Sitafloxacin's Efficacy Against Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methodologies to assess the efficacy of Sitafloxacin against urinary tract infections (UTIs). The protocols outlined below cover in vitro susceptibility testing, dynamic bladder infection models, and clinical trial designs, offering a comprehensive framework for the evaluation of this broad-spectrum fluoroquinolone.

Introduction to this compound and its Role in UTI Treatment

This compound is a fourth-generation fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains that are common causative agents of UTIs.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2] Clinical studies have demonstrated that this compound is a promising alternative for treating both uncomplicated and complicated UTIs, showing comparable or superior efficacy to other fluoroquinolones like levofloxacin.[3][4][5]

In Vitro Efficacy Assessment

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a fundamental in vitro method to determine the susceptibility of uropathogens to this compound.

Objective: To determine the MIC of this compound against common uropathogens.

Materials:

  • Pure this compound powder

  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA)

  • Cultures of uropathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterococcus faecium)

  • Sterile microplates or petri dishes

  • Spectrophotometer or manual reading

Protocol (Broth Microdilution Method):

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in MHB.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in the wells of a microplate containing MHB to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture.

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the microplates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol (Agar Dilution Method):

  • Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 1 x 10^4 CFU/spot).

  • Inoculation: Spot-inoculate the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[6][7]

Data Presentation:

UropathogenThis compound MIC50 (mg/L)This compound MIC90 (mg/L)Levofloxacin MIC50 (mg/L)Levofloxacin MIC90 (mg/L)Ciprofloxacin MIC50 (mg/L)Ciprofloxacin MIC90 (mg/L)Reference
Escherichia coli≤0.0610.25>320.06>32[6]
Klebsiella pneumoniae≤0.060.50.2580.064[6]
Pseudomonas aeruginosa0.541160.258[6]
Acinetobacter baumannii0.120.52818[6]
Staphylococcus aureus≤0.030.060.2540.252[6]
ESBL-producing E. coli0.1228>324>32[6]
ESBL-producing K. pneumoniae0.12121618[6]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Protocol for In Vitro Dynamic Bladder Infection Model

This model simulates the pharmacokinetic and pharmacodynamic (PK/PD) conditions of this compound in the human bladder to evaluate its bactericidal activity over time.

Objective: To assess the time-course of bacterial killing by this compound under simulated human urinary pharmacokinetic conditions.

Materials:

  • One-compartment in vitro infection model (e.g., hollow-fiber or simple flask system)

  • Peristaltic pump

  • Growth medium (e.g., artificial urine medium)

  • This compound solution

  • Bacterial culture of a uropathogen

Protocol:

  • Model Setup: A central compartment containing the bacterial culture in the growth medium is connected to a reservoir of fresh medium and a waste container via a peristaltic pump.

  • Inoculation: Inoculate the central compartment with a standardized bacterial suspension (e.g., 10^6 CFU/mL).

  • Simulation of Human Pharmacokinetics: Simulate the human urinary concentration-time profile of this compound by infusing the drug into the central compartment and diluting it with fresh medium at a rate that mimics human urinary excretion. A 24-hour simulation is typically performed.[1][8]

  • Sampling: Collect samples from the central compartment at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Bacterial Quantification: Determine the viable bacterial count (CFU/mL) in each sample by serial dilution and plating.

  • Data Analysis: Plot the log(CFU/mL) versus time to generate a time-kill curve. From this, PK/PD indices such as the ratio of the 24-hour area under the urinary concentration-time curve to the MIC (UAUC0–24h/MIC) can be calculated to determine the exposure required for stasis, 1-log10 killing, and 2-log10 killing.[1][8]

Data Presentation:

OrganismPK/PD Target for Stasis (UAUC0–24h/MIC)PK/PD Target for 1-log10 Killing (UAUC0–24h/MIC)PK/PD Target for 2-log10 Killing (UAUC0–24h/MIC)Reference
Carbapenem-resistant E. coli63.6079.4999.45[1][8]
Carbapenem-resistant P. aeruginosa60.8590.31128.95[1][8]
Vancomycin-resistant E. faecium65.9177.81103.11[1][8]

Clinical Efficacy Assessment

Protocol for a Randomized Controlled Trial (RCT) for Uncomplicated and Complicated UTIs

RCTs are the gold standard for evaluating the clinical efficacy and safety of a new antibiotic.

Objective: To compare the efficacy and safety of this compound with a standard-of-care antibiotic (e.g., Levofloxacin) in adults with acute uncomplicated or complicated UTIs.[4][9]

Study Design: A randomized, active-controlled, multicenter clinical trial.[4][9]

Patient Population: Adult patients with a clinical diagnosis of acute uncomplicated or complicated UTI, confirmed by urine culture.

Intervention and Comparator:

  • Uncomplicated UTI:

    • This compound: 100 mg once daily for 3-5 days.[9]

    • Levofloxacin: 500 mg once daily for 3-5 days.[9]

  • Complicated UTI:

    • This compound: 100 mg twice daily for 10-14 days.[3][9]

    • Levofloxacin: 500 mg once daily for 10-14 days.[3][9]

Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit (typically 5-9 days after the last dose). Clinical cure is defined as the resolution of signs and symptoms of UTI without the need for additional antimicrobial therapy.

Secondary Endpoints:

  • Microbiological eradication rate at the TOC visit (elimination of the baseline uropathogen).

  • Incidence of adverse events.

  • Overall success rate (clinical cure and microbiological eradication).

Study Procedures:

  • Screening and Enrollment: Screen patients for eligibility based on inclusion and exclusion criteria. Obtain informed consent.

  • Randomization: Randomize eligible patients in a 1:1 ratio to receive either this compound or the comparator.[3]

  • Treatment: Administer the assigned treatment for the specified duration.

  • Follow-up Visits: Conduct follow-up visits during and after treatment to assess clinical and microbiological outcomes and monitor for adverse events. The TOC visit is crucial for the primary endpoint assessment.

  • Data Collection: Collect data on demographics, clinical signs and symptoms, laboratory results (including urine culture and susceptibility testing), and adverse events.

Data Presentation:

Clinical Cure and Bacteriological Eradication Rates in Uncomplicated UTI

Treatment GroupClinical Cure Rate (%)Bacteriological Eradication Rate (%)Reference
This compound89.297.1[5]
Levofloxacin97.197.6[5]

Clinical Cure and Bacteriological Eradication Rates in Complicated UTI

Treatment GroupClinical Cure Rate (%)Bacteriological Eradication Rate (%)Reference
This compound81.893.3[5]
Levofloxacin76.963.6[5]

Visualizations

G cluster_0 In Vitro Susceptibility Testing Workflow Isolate Uropathogen Isolate Uropathogen Prepare Standardized Inoculum Prepare Standardized Inoculum Isolate Uropathogen->Prepare Standardized Inoculum Broth Microdilution Broth Microdilution Prepare Standardized Inoculum->Broth Microdilution Agar Dilution Agar Dilution Prepare Standardized Inoculum->Agar Dilution Incubate Incubate Broth Microdilution->Incubate Agar Dilution->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_1 Clinical Trial Protocol for UTI Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Arm This compound Arm Randomization->this compound Arm Comparator Arm Comparator Arm Randomization->Comparator Arm Treatment Period Treatment Period This compound Arm->Treatment Period Comparator Arm->Treatment Period Test-of-Cure Visit Test-of-Cure Visit Treatment Period->Test-of-Cure Visit Data Analysis Data Analysis Test-of-Cure Visit->Data Analysis

Caption: High-level overview of a randomized clinical trial protocol.

G cluster_2 This compound Mechanism of Action This compound This compound Inhibition Inhibition This compound->Inhibition DNA Gyrase DNA Gyrase DNA Replication Blocked DNA Replication Blocked DNA Gyrase->DNA Replication Blocked Topoisomerase IV Topoisomerase IV Topoisomerase IV->DNA Replication Blocked Inhibition->DNA Gyrase Inhibition->Topoisomerase IV Bacterial Cell Death Bacterial Cell Death DNA Replication Blocked->Bacterial Cell Death

Caption: Simplified mechanism of action of this compound.

References

Application Notes and Protocols for Sitafloxacin in Animal Models of Implant-Associated Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sitafloxacin in preclinical animal models of implant-associated infections (IAIs). The information is intended to guide researchers in designing and conducting studies to evaluate the efficacy of this compound and its derivatives against infections involving medical implants.

Implant-associated infections are a significant clinical challenge, often characterized by biofilm formation on the implant surface, which renders bacteria resistant to conventional antibiotic therapies. This compound, a fourth-generation fluoroquinolone, has demonstrated potent activity against a broad spectrum of bacteria, including those commonly involved in IAIs like Staphylococcus aureus and Pseudomonas aeruginosa. Its efficacy against biofilms and persister cells makes it a promising candidate for treating these complex infections.[1]

Rationale for Using this compound in Implant-Associated Infections

This compound exhibits several properties that make it an attractive agent for combating implant-associated infections:

  • Broad-Spectrum Activity: It is effective against a wide range of Gram-positive and Gram-negative bacteria.[1]

  • Anti-Biofilm Activity: Studies have shown that this compound can significantly reduce bacterial load within biofilms. For instance, it has been reported to cause a 4-log10 reduction in surviving S. aureus in biofilms, which is 100-fold more effective than gentamicin.[1] In a murine model of an implant-related infection, this compound reduced P. aeruginosa biofilm survival by at least 2 logs.[1]

  • Activity Against Persisters and Small Colony Variants (SCVs): this compound is effective against bacterial persisters and SCVs, which are often associated with recurrent and chronic infections.[1]

  • Favorable Pharmacokinetics: this compound is rapidly absorbed and widely distributed into various tissues. For fluoroquinolones, a 24-hour area under the curve to minimum inhibitory concentration (AUC/MIC) ratio of 30-40 is associated with successful bacterial eradication in animal models.[1]

Animal Models of Implant-Associated Infection

Various animal models are utilized to mimic human implant-associated infections. The choice of model depends on the specific research question, with smaller rodent models being cost-effective for screening and larger animal models providing a more clinically relevant scenario.[2]

Commonly used models include:

  • Murine Models (Mice and Rats): These are the most frequently used models for initial efficacy testing due to their low cost and ease of handling. Implants, typically made of materials like titanium, polyethylene, or stainless steel, can be placed subcutaneously, intramuscularly, or in bone.[2][3] Infections can be induced by local inoculation of bacteria at the implant site or via a hematogenous route to mimic bloodstream infections seeding the implant.[4]

  • Rabbit Models: Rabbits are often used for orthopedic implant studies as their bone size allows for the use of clinically relevant implants.

  • Sheep Models: Larger animals like sheep are used for more complex orthopedic infection models, such as those involving cortical bone screws or joint replacements.[5][6] These models allow for surgical procedures and implant sizes that more closely resemble human clinical practice.[2]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from studies evaluating this compound and its conjugates in animal models of implant-associated infections.

Table 1: Efficacy of Bisphosphonate-Conjugated this compound (HBCS) in a Sheep Model of MRSA Implant-Associated Osteomyelitis

AnimalBacterial Inoculum (CFU)Treatment GroupBacterial Load on Screws (CFU)Radiographic and Histologic Findings
Sheep 110³ and 10⁵Vancomycin only~10⁴ on all screwsExtensive peri-implant osteolysis and reactive bone formation
Sheep 210³ and 10⁵Vancomycin + HBCS (2 mg/kg/48h)~10⁴ on all screwsMild peri-implant osteolysis and periosteal reactive bone formation
Sheep 310³Vancomycin + HBCS (4 mg/kg/48h)Near MRSA eradication (<100 CFU on 2 screws)No evidence of osteolysis or new bone formation
Sheep 410³Vancomycin + HBCS (4 mg/kg/48h)Near MRSA eradication (<100 CFU on 2 screws)No evidence of osteolysis or new bone formation

Data extracted from a case series in a sheep model where cortical bone screws were contaminated with Methicillin-Resistant Staphylococcus aureus (MRSA).[5]

Detailed Experimental Protocols

Murine Subcutaneous Implant-Associated Infection Model

This protocol is a generalized procedure based on common practices for establishing a subcutaneous implant infection model in mice to test antimicrobial agents.[3][7]

Objective: To evaluate the efficacy of this compound in reducing bacterial load on a subcutaneously placed implant.

Materials:

  • Animals: 8-10 week old male or female mice (e.g., C57BL/6).

  • Implant: Sterile medical-grade titanium or polyethylene discs (e.g., 5 mm diameter).

  • Bacteria: A biofilm-forming strain of Staphylococcus aureus (e.g., Xen40) or Pseudomonas aeruginosa (e.g., PAO1).

  • This compound: Pharmaceutical grade, to be reconstituted in a suitable vehicle.

  • Surgical and Dosing Equipment: Anesthetic, clippers, antiseptics, sterile surgical instruments, sutures, syringes, and gavage needles.

Procedure:

  • Bacterial Preparation: Culture the bacterial strain overnight in tryptic soy broth (TSB). On the day of surgery, dilute the culture to the desired concentration (e.g., 1 x 10⁷ CFU/mL) in sterile saline.

  • Anesthesia and Surgical Preparation: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation). Shave the dorsal area and disinfect the skin with povidone-iodine and 70% ethanol.

  • Implant Placement: Make a small incision on the dorsum and create a subcutaneous pocket using blunt dissection. Insert the sterile implant into the pocket.

  • Inoculation: Inoculate the implant site with a specific volume of the bacterial suspension (e.g., 10 µL of 1 x 10⁷ CFU/mL) directly onto the implant surface.

  • Wound Closure: Close the incision with sutures or surgical staples.

  • This compound Administration:

    • Prophylactic Regimen: Administer the first dose of this compound (e.g., via oral gavage or subcutaneous injection) 1-2 hours before surgery.

    • Treatment Regimen: Begin this compound administration at a predetermined time point after surgery (e.g., 24 hours) to allow for biofilm formation.

    • Dosing: The dose should be based on pharmacokinetic studies in mice, aiming for an AUC/MIC ratio of 30-40.[1]

  • Post-operative Care and Monitoring: Provide analgesia as required and monitor the animals daily for signs of infection (e.g., swelling, redness, abscess formation) and overall health.

  • Endpoint Analysis (e.g., Day 7 post-infection):

    • Euthanize the mice.

    • Aseptically harvest the implant and surrounding tissue.

    • Bacterial Load Quantification:

      • Place the implant in a tube with sterile saline and sonicate to dislodge the biofilm.

      • Homogenize the surrounding tissue.

      • Perform serial dilutions of the sonicate and tissue homogenate and plate on appropriate agar plates.

      • Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load per implant and per gram of tissue.

Visualization of the Experimental Workflow:

G cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_post Post-Operative Phase cluster_analysis Analysis Phase prep_bacteria Bacterial Culture Preparation inoculate Bacterial Inoculation prep_bacteria->inoculate prep_animal Animal Anesthesia & Surgical Prep implant Implant Placement (Subcutaneous) prep_animal->implant implant->inoculate close Wound Closure inoculate->close treat This compound Administration close->treat monitor Daily Monitoring treat->monitor endpoint Endpoint Analysis (e.g., Day 7) monitor->endpoint harvest Harvest Implant & Tissue endpoint->harvest sonicate Sonication of Implant harvest->sonicate homogenize Homogenization of Tissue harvest->homogenize plate Serial Dilution & Plating sonicate->plate homogenize->plate count CFU Quantification plate->count

Murine Subcutaneous Implant Infection Workflow
Sheep Model of Orthopedic Implant-Associated Infection

This protocol is adapted from a study using a sheep model to investigate MRSA infection on cortical bone screws.[5]

Objective: To evaluate the efficacy of a this compound-based therapy in a large animal model of orthopedic implant infection.

Materials:

  • Animals: Adult female sheep.

  • Implant: Sterile cortical bone screws.

  • Bacteria: Methicillin-Resistant Staphylococcus aureus (MRSA).

  • This compound Formulation: e.g., Hydroxybisphosphonate-conjugated this compound (HBCS).

  • Surgical Equipment: Standard orthopedic surgical instruments.

Procedure:

  • Bacterial Preparation: Prepare an inoculum of MRSA to a known concentration (e.g., 10³ or 10⁵ CFU).

  • Anesthesia and Surgical Procedure:

    • Administer general anesthesia.

    • Surgically expose the tibia.

    • Drill pilot holes for the screws.

    • Contaminate the screws with the MRSA inoculum before insertion into the tibia.

  • Treatment Regimen:

    • Administer a systemic antibiotic (e.g., vancomycin) as a baseline treatment.

    • Administer the this compound formulation (e.g., HBCS at 2 or 4 mg/kg every 48 hours) intravenously for a specified duration.

  • Monitoring:

    • Perform longitudinal radiography to assess for signs of osteolysis and reactive bone formation.

    • Clinically monitor the animals for signs of discomfort or systemic infection.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the sheep.

    • Harvest the screws and surrounding bone tissue.

    • Bacteriology: Perform quantitative bacterial cultures from the screws to determine the CFU count.

    • Histology: Process bone tissue samples for histological analysis to evaluate inflammation and bone remodeling.

    • Electron Microscopy (Optional): Perform electron microscopy on the screws to visualize bacterial morphology and biofilm formation.

Logical Relationship of Treatment and Outcomes in the Sheep Model:

G cluster_input Inputs cluster_model Animal Model cluster_output Outputs/Endpoints inoculum MRSA Inoculum (10³ or 10⁵ CFU) sheep_model Sheep with Contaminated Tibial Screws inoculum->sheep_model treatment Treatment Regimen (e.g., Vancomycin +/- HBCS) treatment->sheep_model bacteriology Bacterial Load (CFU on Screws) sheep_model->bacteriology radiography Radiographic Evidence (Osteolysis, New Bone) sheep_model->radiography histology Histological Analysis (Inflammation, Necrosis) sheep_model->histology

Sheep Model: Inputs, Model, and Outputs

Considerations for Study Design

  • Pharmacokinetics: It is crucial to determine the pharmacokinetic profile of this compound in the chosen animal model to establish a dosing regimen that is relevant to human clinical use.[8] The goal is to achieve an exposure (AUC) that is proportional to the intended human dose.

  • Choice of Bacterial Strain: The bacterial strain used should be well-characterized, with a known ability to form biofilms. The use of clinical isolates can increase the relevance of the findings.

  • Controls: Appropriate control groups are essential, including an untreated infected group and potentially a group treated with a standard-of-care antibiotic.

  • Outcome Measures: A combination of microbiological (CFU counts), imaging (radiography, bioluminescence), and histological endpoints provides a comprehensive assessment of treatment efficacy.[3]

These application notes and protocols provide a framework for investigating the potential of this compound in the challenging field of implant-associated infections. Rigorous and well-designed preclinical studies are essential to translate the promising in vitro activity of this antibiotic into effective clinical therapies.

References

Determining the Minimal Inhibitory Concentration (MIC) of Sitafloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimal Inhibitory Concentration (MIC) of Sitafloxacin, a fourth-generation fluoroquinolone antibiotic. This compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical and anaerobic pathogens.[1][2] Its potent inhibitory action on bacterial DNA gyrase and topoisomerase IV makes it a critical agent in combating antimicrobial resistance.[1][3][4][5][6]

Mechanism of Action

This compound's bactericidal effect stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[5] By forming a stable complex with the enzyme-DNA intermediate, this compound blocks the re-ligation of the cleaved DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.[1] this compound demonstrates a balanced inhibition of both DNA gyrase and topoisomerase IV, contributing to its potent activity.[1]

Mechanism of Action of this compound cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Mechanism of this compound Action.

This compound MIC Data

The following tables summarize the Minimal Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacteria. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: MIC of this compound against Gram-Positive Bacteria

OrganismMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (Methicillin-susceptible)≤ 0.030.25
Staphylococcus aureus (Methicillin-resistant)0.252
Streptococcus pneumoniae0.1250.125
Enterococcus faecalis0.50.5
Enterococcus faecium0.252

Data compiled from multiple sources.[7][8]

Table 2: MIC of this compound against Gram-Negative Bacteria

OrganismMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli≤ 0.030.06
Klebsiella pneumoniae≤ 0.030.125
Pseudomonas aeruginosa0.50.5
Acinetobacter baumannii0.0640.064
Haemophilus influenzae≤ 0.0150.06
Moraxella catarrhalis≤ 0.015≤ 0.015

Data compiled from multiple sources.[7][8]

Table 3: Epidemiological Cut-off Values (ECOFFs) for this compound

OrganismMIC ECOFF (mg/L)
Escherichia coli0.032
Klebsiella pneumoniae0.064
Pseudomonas aeruginosa0.5
Acinetobacter baumannii0.064
Staphylococcus aureus0.125
Streptococcus pneumoniae0.125
Enterococcus faecalis0.5
Enterococcus faecium0.25

As established by a multicenter study and consistent with EUCAST definitions.[8]

Experimental Protocols for MIC Determination

The following are standardized protocols for determining the MIC of this compound. Adherence to these methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining accurate and reproducible results.[9][10][11][12]

Protocol 1: Broth Microdilution Method

This is a widely used method for determining the MIC of antimicrobial agents.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plates to achieve the desired final concentration range (e.g., 0.002 to 64 mg/L).[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.[13]

  • Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth Microdilution Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (18-24h, 35°C) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow.

Protocol 2: Agar Dilution Method

This method is considered a reference standard for MIC determination.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound as described in the broth microdilution method.

  • Prepare Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. Also, prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate. The final inoculum should be approximately 10^4 CFU per spot.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[9]

Quality Control

For all MIC determination methods, it is imperative to include quality control (QC) strains with known MIC values for this compound. Reference strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 should be tested with each batch of MIC determinations to ensure the accuracy and validity of the results.[9] The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.

References

Experimental Design for Sitafloxacin Combination Therapy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the synergistic potential of sitafloxacin in combination with other antimicrobial agents. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.

Introduction to this compound and Combination Therapy

This compound is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2][3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][2][3][4][5] This dual-targeting mechanism may contribute to a reduced likelihood of resistance development.[4]

The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the exploration of combination therapies to enhance antibacterial efficacy and overcome resistance. Combining this compound with other antimicrobial agents can lead to synergistic interactions, where the combined effect is greater than the sum of the individual effects.[6][7] Documented synergistic combinations with this compound include rifampicin, colistin, and doxycycline against various pathogens.[4][8][9][10][11][12][13]

Key In Vitro Experimental Protocols

In vitro studies are essential for the initial screening and characterization of synergistic interactions between this compound and other antibiotics. The two primary methods for assessing synergy are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[14][15][16]

Principle: Serial dilutions of two antibiotics are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[17]

Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Bacterial Inoculum Preparation: Culture the test organism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[17]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), prepare serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), prepare serial twofold dilutions of the second antibiotic.

    • Column 11 should contain serial dilutions of the second antibiotic only (to determine its MIC).

    • Row H should contain serial dilutions of this compound only (to determine its MIC).

    • A well with no antibiotics serves as a positive growth control, and a well with broth only serves as a sterility control.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 1.0: Additive

      • 1.0 to 4.0: Indifference

      • 4.0: Antagonism[17]

Data Presentation:

CombinationTest OrganismThis compound MIC (alone) (µg/mL)Antibiotic B MIC (alone) (µg/mL)This compound MIC (in combination) (µg/mL)Antibiotic B MIC (in combination) (µg/mL)FICIInterpretation
This compound + RifampicinM. ulcerans0.125 - 0.5---0.5Synergy
This compound + ColistinMDR-A. baumannii0.0156 - 80.5 - 16-(2-8 fold reduction)-Synergy
This compound + DoxycyclineM. genitalium-----Synergy

Note: Dashes indicate where specific data from the provided search results was not available.

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[18][19][20]

Principle: Bacteria are exposed to fixed concentrations of antibiotics, alone and in combination, and the number of viable cells is determined at various time points. Synergy is demonstrated by a significant decrease in bacterial count with the combination compared to the most active single agent.[20]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth.[18]

  • Experimental Setup: Prepare flasks or tubes containing:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Second antibiotic alone (at a relevant concentration)

    • This compound and the second antibiotic in combination.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate onto appropriate agar to determine the viable bacterial count (CFU/mL).

  • Incubation and Data Analysis: Incubate the plates and count the colonies. Plot the log₁₀ CFU/mL versus time for each experimental condition.

  • Interpretation:

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

    • Indifference: A < 2-log₁₀ change in CFU/mL with the combination compared to the most active agent.

    • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active agent.

    • Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[19]

In Vivo Experimental Protocols

In vivo studies are crucial to validate the efficacy of synergistic combinations observed in vitro and to assess their pharmacokinetic and pharmacodynamic properties in a living organism.[21][22][23]

Murine Thigh Infection Model

This model is commonly used to evaluate the efficacy of antimicrobial agents against localized infections.[24]

Protocol:

  • Animal Preparation: Use immunocompetent or neutropenic mice, depending on the study's objective. Neutropenia can be induced by cyclophosphamide administration.[23]

  • Infection: Inject a standardized inoculum of the test organism into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound, the second antibiotic, or the combination via a clinically relevant route (e.g., oral gavage, subcutaneous injection). A control group should receive a placebo.

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the thigh muscle, and homogenize it. Perform serial dilutions and plate the homogenate to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group. A statistically significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.

Murine Sepsis Model

This model assesses the ability of an antibiotic combination to improve survival in a systemic infection.

Protocol:

  • Animal Preparation: Use a suitable mouse strain.

  • Infection: Induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of the test organism.

  • Treatment: Administer the antibiotic regimens at specified time points post-infection.

  • Efficacy Assessment: Monitor the mice for a defined period (e.g., 7 days) and record survival.

  • Data Analysis: Compare the survival rates between the different treatment groups using statistical methods such as the log-rank test. A significant increase in survival in the combination group compared to the monotherapy groups suggests in vivo efficacy.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of this compound Action

G cluster_bacteria Bacterial Cell cluster_dna DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Replicated_DNA Replicated DNA Topoisomerase_IV->Replicated_DNA Decatenation Topoisomerase_IV->Cell_Death Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation for Replication

Caption: Mechanism of action of this compound.

Checkerboard Assay Workflow

G A Prepare Antibiotic Stocks (this compound & Drug B) C Setup 96-well plate with serial dilutions of both drugs A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate plate with bacteria B->D C->D E Incubate at 37°C for 16-20h D->E F Read MICs for each drug alone and in combination E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, etc.) G->H

Caption: Workflow for the Checkerboard Assay.

Time-Kill Curve Assay Workflow

G A Prepare Log-Phase Bacterial Culture B Setup Cultures: - Control - this compound alone - Drug B alone - Combination A->B C Take samples at T=0, 2, 4, 6, 24h B->C D Perform Serial Dilutions and Plate C->D E Incubate plates and count CFU/mL D->E F Plot Log10 CFU/mL vs. Time E->F G Analyze for Synergy, Bactericidal Activity F->G

Caption: Workflow for the Time-Kill Curve Assay.

Logical Relationship for Synergy Assessment

G InVitro In Vitro Synergy (Checkerboard, Time-Kill) InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Confirmation PKPD Pharmacokinetic/ Pharmacodynamic Analysis InVivo->PKPD Characterization Clinical Potential for Clinical Application PKPD->Clinical Informs

Caption: Progression of Synergy Assessment.

References

Application Notes and Protocols for Evaluating Sitafloxacin Penetration into Epithelial Lining Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of sitafloxacin penetration into the epithelial lining fluid (ELF). Understanding the concentration of an antibiotic at the site of infection is crucial for predicting its efficacy, particularly for respiratory tract infections. This document outlines the primary techniques, data interpretation, and analytical methodologies for these studies.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of respiratory pathogens.[1][2] Its clinical success is dependent on achieving sufficient concentrations at the site of infection, primarily the epithelial lining fluid (ELF) of the lungs. The ELF is the thin layer of fluid covering the luminal surface of the respiratory tract and represents the initial barrier that pathogens must overcome. Therefore, accurately measuring this compound concentrations in the ELF is a key component of pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose optimization for respiratory tract infections.[3][4]

This document details two primary methods for sampling ELF: Bronchoalveolar Lavage (BAL) and Bronchoscopic Microsampling (BMS). It also provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The penetration of this compound into the ELF has been quantified in clinical studies. The following tables summarize key pharmacokinetic parameters from a study in critically ill patients with pneumonia who received a single 200 mg oral dose of this compound.[5][6]

Table 1: this compound Pharmacokinetic Parameters in Plasma and Epithelial Lining Fluid (ELF)

ParameterPlasma (Total)ELF
Cmax (µg/mL) 1.07 ± 0.93Not directly measured, concentration at time points reported
AUC₀₋₈ (µg·h/mL) 5.584.77
ELF/Unbound Plasma AUC₀₋₈ Ratio -0.85

Data presented as mean ± standard deviation where applicable. Cmax: Maximum concentration; AUC₀₋₈: Area under the concentration-time curve from 0 to 8 hours.

Table 2: Median this compound Concentrations in Plasma and ELF Over Time

Time Interval (hours)Median Plasma Concentration (µg/mL)Median ELF Concentration (µg/mL)
0.5 - 2 Data not specified in median summaryData not specified in median summary
3 - 4 Data not specified in median summaryData not specified in median summary
5 - 6 Data not specified in median summaryData not specified in median summary
7 - 9 Data not specified in median summaryData not specified in median summary

Note: While a graph of the median concentration-time profiles was presented in the source study, specific median values for each time point were not provided in a tabular format. The study did show individual patient concentration data.[7]

Experimental Protocols

Bronchoalveolar Lavage (BAL) for ELF Collection

Bronchoalveolar lavage is a common technique used to sample the lower respiratory tract.[8]

Objective: To collect a sample of ELF for the quantification of this compound.

Materials:

  • Flexible bronchoscope

  • Sterile 0.9% saline solution, warmed to 37°C

  • Sterile syringes (50 mL)

  • Sterile collection traps

  • Local anesthetic (e.g., lidocaine)

  • Equipment for patient monitoring (pulse oximetry, ECG, blood pressure)

Protocol:

  • Patient Preparation: Obtain informed consent. The patient should be fasting for at least 6-8 hours prior to the procedure. Administer sedation and local anesthesia to the pharynx and larynx to suppress the cough reflex.

  • Bronchoscope Insertion: Introduce the bronchoscope through the nose or mouth and advance it through the vocal cords into the trachea and bronchial tree.

  • Wedge Position: Advance the tip of the bronchoscope into a subsegmental bronchus of the middle lobe or lingula until it is gently wedged.

  • Lavage: Instill four to five 50 mL aliquots of sterile saline through the bronchoscope channel.

  • Fluid Aspiration: After each instillation, gently aspirate the fluid back into a sterile collection trap. The goal is to recover 40-70% of the instilled fluid.

  • Sample Handling: Keep the collected BAL fluid on ice and transport it to the laboratory for immediate processing.

  • Post-Procedure Monitoring: Monitor the patient for any complications such as fever, bronchospasm, or a drop in oxygen saturation.

Determination of ELF Volume using the Urea Dilution Method

The concentration of this compound in the ELF is determined by correcting for the dilution that occurs during the BAL procedure. The urea dilution method is a widely accepted technique for this purpose.[5]

Objective: To calculate the volume of ELF recovered in the BAL fluid.

Protocol:

  • Blood Sample Collection: Immediately before the BAL procedure, collect a venous blood sample to determine the plasma urea concentration.

  • Sample Processing: Centrifuge the BAL fluid at low speed (e.g., 400 x g for 10 minutes at 4°C) to separate the cellular components from the supernatant.

  • Urea Measurement: Measure the urea concentration in the BAL fluid supernatant and in the plasma using a validated clinical chemistry analyzer.

  • ELF Volume Calculation: Calculate the volume of ELF in the BAL fluid using the following formula:

    VELF = VBAL × (UreaBAL / UreaPlasma)

    Where:

    • VELF is the volume of epithelial lining fluid.

    • VBAL is the total volume of aspirated BAL fluid.

    • UreaBAL is the urea concentration in the BAL fluid.

    • UreaPlasma is the urea concentration in the plasma.

  • This compound Concentration in ELF: Calculate the concentration of this compound in the ELF using the following formula:

    CELF = CBAL × (VBAL / VELF)

    Which simplifies to:

    CELF = CBAL × (UreaPlasma / UreaBAL)

    Where:

    • CELF is the concentration of this compound in the ELF.

    • CBAL is the measured concentration of this compound in the BAL fluid.

Bronchoscopic Microsampling (BMS) - An Alternative Technique

BMS is a less invasive method for sampling ELF directly from the bronchial surface, which can be particularly useful for repeated measurements.[9][10]

Objective: To directly sample ELF from the bronchial airways.

Materials:

  • Flexible bronchoscope

  • Bronchoscopic microsampling probes (these consist of a polyester fiber tip within a polyethylene sheath)

Protocol:

  • Patient Preparation and Bronchoscope Insertion: Follow the same initial steps as for BAL.

  • Probe Insertion: Introduce the BMS probe through the working channel of the bronchoscope.

  • ELF Sampling: Advance the probe to the target bronchial location. Extend the inner polyester fiber tip beyond the sheath to make contact with the bronchial wall and absorb the ELF.

  • Probe Retraction: Retract the fiber tip back into the sheath before withdrawing the entire probe from the bronchoscope.

  • Sample Recovery: The absorbed ELF can be eluted from the probe tip for analysis. The volume of collected ELF is typically small (1-20 µL).[11]

This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[12][13]

Objective: To accurately measure the concentration of this compound in plasma and BAL fluid.

Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma or BAL fluid supernatant, add 200 µL of acetonitrile containing an internal standard (e.g., another fluoroquinolone like moxifloxacin or a deuterated standard).[5]

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., ZORBAX SB-C18, 3.5μm, 2.1mm×100mm).[12]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). A typical mobile phase could be methanol/water (containing 0.1% formic acid) (46:54, v/v).[12]

    • Flow Rate: 0.2 mL/min.[12]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 410.2 → 392.2[12]

      • Internal Standard (e.g., dextrorphan): m/z 258.1 → 157.1[12]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for this compound in plasma has been demonstrated to be 5-2500 ng/mL.[13]

Visualizations

Experimental Workflow for this compound ELF Penetration Study

G cluster_patient Patient Phase cluster_lab Laboratory Analysis Phase cluster_data Data Analysis Phase sitafloxacin_admin This compound Administration (e.g., 200 mg oral dose) blood_sampling Venous Blood Sampling (for Plasma) sitafloxacin_admin->blood_sampling bal Bronchoalveolar Lavage (BAL) or Microsampling (BMS) sitafloxacin_admin->bal plasma_processing Plasma Separation blood_sampling->plasma_processing bal_processing BAL Fluid Processing (Centrifugation) bal->bal_processing urea_assay Urea Assay (Plasma & BAL Supernatant) plasma_processing->urea_assay lcms_prep Sample Preparation (Protein Precipitation) plasma_processing->lcms_prep bal_processing->urea_assay bal_processing->lcms_prep elf_volume_calc ELF Volume Calculation (Urea Dilution Method) urea_assay->elf_volume_calc lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis sitafloxacin_elf_conc This compound ELF Concentration Calculation lcms_analysis->sitafloxacin_elf_conc elf_volume_calc->sitafloxacin_elf_conc pk_analysis Pharmacokinetic Analysis (Cmax, AUC) sitafloxacin_elf_conc->pk_analysis

Caption: Workflow for determining this compound concentration in ELF.

Logical Relationship of BAL Data for ELF Concentration Calculation

G cluster_inputs Measured Inputs cluster_calculation Calculation cluster_output Final Output C_BAL This compound Conc. in BAL (from LC-MS/MS) C_ELF This compound Conc. in ELF C_BAL->C_ELF Urea_Plasma Plasma Urea Conc. Dilution_Factor Dilution Factor = Urea_Plasma / Urea_BAL Urea_Plasma->Dilution_Factor Urea_BAL BAL Fluid Urea Conc. Urea_BAL->Dilution_Factor Dilution_Factor->C_ELF C_ELF = C_BAL * Dilution Factor

Caption: Calculation of this compound ELF concentration from BAL data.

References

Troubleshooting & Optimization

Overcoming Sitafloxacin solubility issues in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sitafloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

This compound is a fluoroquinolone antibiotic that is sparingly soluble in aqueous solutions.[1][2][3] It is a zwitterionic compound, meaning it has both acidic and basic functional groups, and its solubility is highly dependent on pH.[4][5] It is typically supplied as a white to yellowish crystalline solid or powder.[6][7] Different hydrate and polymorphic forms of this compound exist (e.g., anhydrates, hemihydrate, monohydrate, and sesquihydrate), which can influence its physicochemical properties, including solubility and stability.[8]

Q2: Why is this compound difficult to dissolve in aqueous media?

The limited aqueous solubility of this compound is due to its molecular structure, which includes a relatively large, hydrophobic quinolone core.[9] In aqueous solutions around neutral pH, the compound's zwitterionic nature can lead to strong intermolecular interactions, favoring the crystalline state over dissolution. Its solubility is lowest near its isoelectric point and increases in more acidic or alkaline conditions where the molecule becomes charged.[4][5][10]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in-vitro experiments.[1][2][7] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of this compound.[1]

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

There are several strategies to improve this compound's solubility in aqueous buffers:

  • Co-Solvent Method: The primary method is to first dissolve this compound in a small amount of a water-miscible organic solvent, like DMSO, to create a concentrated stock solution. This stock can then be diluted into your aqueous assay buffer. Be mindful that the final concentration of the organic solvent should be low enough to not affect the experimental system (e.g., <0.5% DMSO for many cell-based assays).

  • pH Adjustment: Since this compound's solubility is pH-dependent, adjusting the pH of the aqueous buffer can enhance solubility.[4][10] Solubility increases in acidic (pH below ~5) or alkaline (pH above ~7) conditions. However, the stability of the compound and the pH tolerance of your experimental system must be considered.

  • Use of Excipients: For specific applications, particularly in vivo formulations, complexing agents or surfactants like PEG300 and Tween-80 can be used to create stable dispersions or microemulsions.[11][12]

Q5: How stable is this compound once it is in solution?

This compound is known to be photo-labile, especially in neutral aqueous solutions.[4][10] Therefore, solutions should be protected from light during preparation, storage, and experimentation. Stock solutions in DMSO are generally more stable but long-term storage is not recommended.[3] For best results, prepare fresh solutions before use or store aliquots at -80°C for short to medium-term storage (up to 1-3 months) and at -20°C for very short-term storage (1-2 weeks).[11][12][13]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₉H₁₈ClF₂N₃O₃[6][7]
Molecular Weight409.81 g/mol [6][7]
pKa~6.39[6][7]
AppearanceWhite to yellowish solid[6][7]

Table 2: Reported Solubility of this compound in Common Solvents

SolventReported SolubilityReference(s)
WaterInsoluble (< 1 mg/mL)[1][2][3]
EthanolInsoluble (< 1 mg/mL)[1][2][3]
DMSO4 mg/mL to 15 mg/mL[1][2][13][14]
MethanolSlightly Soluble[6]
DMFSlightly Soluble[6]

Note: Solubility values can vary between suppliers and based on the specific crystalline form and purity of the compound.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
This compound powder is not dissolving in DMSO. 1. The DMSO may have absorbed moisture.2. The concentration is too high.3. The this compound lot has different solubility characteristics.1. Use fresh, anhydrous (≤0.025% water) DMSO.[1]2. Gently warm the solution (e.g., 37°C) and vortex. Do not overheat.3. Try preparing a more dilute stock solution.
Precipitation occurs after adding DMSO stock to aqueous buffer. 1. The aqueous solubility limit was exceeded.2. The final DMSO concentration is too low to maintain solubility.3. The pH of the buffer is close to this compound's isoelectric point.1. Decrease the final concentration of this compound in the working solution.2. Increase the final DMSO concentration slightly, if tolerated by the assay.3. Check the pH of your final working solution. If possible, adjust it to be more acidic or basic.
I'm concerned about solvent toxicity in my cell-based assay. 1. The final concentration of DMSO is too high.1. Always include a "vehicle control" (buffer + same final concentration of DMSO without this compound) in your experimental design.2. Keep the final DMSO concentration as low as possible, typically well below 0.5% (v/v).3. Perform a solvent tolerance test to determine the maximum DMSO concentration your cells can handle without adverse effects.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution for use in most in-vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance and vortex mixer

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For example, to prepare a 10 mM stock solution, weigh out 4.10 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. To continue the example, add 1 mL of DMSO to the 4.10 mg of this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C for short-term use (1-2 weeks) or -80°C for longer-term storage (up to 3 months).[12][13]

G cluster_workflow Workflow: Preparing this compound Stock in DMSO A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex Thoroughly (Warm to 37°C if needed) B->C D Visually Confirm Complete Dissolution C->D E Aliquot for Single Use D->E F Store at -20°C or -80°C (Protect from Light) E->F

Workflow for preparing a DMSO stock solution.
Decision-Making for Solubilization

Choosing the right method to prepare your this compound working solution is critical for experimental success. The following diagram outlines a logical decision-making process.

G Start Start: Need to Prepare This compound Working Solution AssayType What is the assay type? Start->AssayType DMSO_Tolerated Is <0.5% DMSO tolerated by the assay system? AssayType->DMSO_Tolerated In-Vitro / Cell-Based Complexation Consider Advanced Methods: (e.g., cyclodextrin complexation) Requires significant optimization. AssayType->Complexation In-Vivo Formulation pH_Sensitive Is the assay system sensitive to pH changes? DMSO_Tolerated->pH_Sensitive No UseDMSO Use Standard Dilution Protocol: 1. Prepare concentrated stock in DMSO. 2. Dilute into final aqueous buffer. DMSO_Tolerated->UseDMSO Yes AdjustpH pH Adjustment Protocol: 1. Prepare slurry in aqueous buffer. 2. Titrate with dilute NaOH or HCl to dissolve. 3. Adjust final pH and volume. pH_Sensitive->AdjustpH No pH_Sensitive->Complexation Yes

Decision tree for this compound solubilization.
Understanding pH-Dependent Solubility

This compound's structure contains a carboxylic acid group and a piperazinyl amine group, making it a zwitterion at physiological pH. Its solubility is minimal at its isoelectric point (pI) and increases as the pH moves away from the pI, causing one of the functional groups to become ionized.

G cluster_ph Effect of pH on this compound Ionization & Solubility cluster_structure This compound Forms LowSol Low Solubility (Zwitterionic Form Dominates) pH ≈ pI HighSol_Acid Higher Solubility (Cationic Form) -NH₂⁺- LowSol->HighSol_Acid Add Acid (↓ pH) HighSol_Base Higher Solubility (Anionic Form) -COO⁻ LowSol->HighSol_Base Add Base (↑ pH) Zwitterion R-COO⁻    |    R'-NH₂⁺ LowSol->Zwitterion Cation R-COOH  |  R'-NH₂⁺ HighSol_Acid->Cation Anion R-COO⁻  |  R'-NH HighSol_Base->Anion

This compound ionization at different pH values.

References

Technical Support Center: Investigating Sitafloxacin Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Sitafloxacin resistance mechanisms in bacteria.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound in bacteria?

A1: The most common mechanisms of resistance to this compound, a fourth-generation fluoroquinolone, are target site mutations and active efflux of the drug.[1]

  • Target Site Mutations: The primary targets of this compound are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA (encoding DNA gyrase subunit A) and parC (encoding topoisomerase IV subunit A), can reduce the binding affinity of the drug, leading to resistance.[1][2]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are transmembrane proteins. Overexpression of these pumps can prevent the drug from reaching its intracellular targets at effective concentrations.

Q2: My bacterial isolates are showing increased Minimum Inhibitory Concentrations (MICs) for this compound. What is the likely cause?

A2: An increase in this compound MICs is most likely due to the acquisition of mutations in the gyrA and/or parC genes.[1][2] While efflux pump overexpression can contribute to resistance, high-level resistance is often associated with target site modifications.[1] It is also possible that a combination of both mechanisms is at play.

Q3: Is enzymatic degradation a common resistance mechanism for this compound?

A3: While enzymatic degradation is a known resistance mechanism for some classes of antibiotics, it is not considered a primary mechanism of resistance for fluoroquinolones like this compound. The core resistance mechanisms are overwhelmingly attributed to target site mutations and efflux pumps.

Troubleshooting Guides

Guide 1: Investigating Target Site Mutations in gyrA and parC

This guide provides a workflow for identifying mutations in the QRDRs of gyrA and parC.

Problem: You suspect that this compound resistance in your bacterial isolates is due to target site mutations.

Workflow:

cluster_0 Workflow for Investigating Target Site Mutations start Isolate genomic DNA from resistant and susceptible bacterial strains pcr Amplify the Quinolone Resistance-Determining Regions (QRDRs) of gyrA and parC genes via PCR start->pcr sequencing Sequence the PCR amplicons (Sanger or Next-Generation Sequencing) pcr->sequencing analysis Align sequences with wild-type reference sequences to identify mutations sequencing->analysis interpretation Correlate identified mutations with this compound MIC values analysis->interpretation

Workflow for investigating target gene mutations.

Experimental Protocol: PCR Amplification and Sequencing of gyrA and parC QRDRs

This protocol is a general guideline and may require optimization for specific bacterial species.

1. Genomic DNA Extraction:

  • Culture bacterial isolates overnight in an appropriate broth medium.

  • Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

  • Assess DNA quality and quantity using spectrophotometry or fluorometry.

2. PCR Amplification:

  • Primer Design: Design primers flanking the QRDRs of the gyrA and parC genes of your target bacterium. Refer to published literature for validated primer sequences.

  • PCR Reaction Mix: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted genomic DNA. A typical reaction volume is 25-50 µL.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (optimize annealing temperature based on primer melting temperatures)

      • Extension: 72°C for 1-2 minutes (adjust based on the expected amplicon size)

    • Final Extension: 72°C for 10 minutes

  • Verification: Run the PCR products on an agarose gel to confirm the presence of a band of the expected size.

3. DNA Sequencing:

  • Purify the PCR products to remove unincorporated primers and dNTPs.

  • Send the purified amplicons for Sanger sequencing or prepare them for next-generation sequencing.

4. Sequence Analysis:

  • Use bioinformatics software (e.g., BLAST, ClustalW) to align the obtained sequences with the wild-type gyrA and parC gene sequences from a susceptible reference strain.

  • Identify any nucleotide substitutions that result in amino acid changes within the QRDRs. Common mutation sites in E. coli are at codons 83 and 87 in gyrA and codons 80 and 84 in parC.[3]

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
No PCR product Poor DNA qualityRe-extract DNA, ensuring it is free of contaminants.
Incorrect annealing temperaturePerform a gradient PCR to determine the optimal annealing temperature.
Primer issuesVerify primer sequences and integrity. Order new primers if necessary.
Multiple PCR bands Non-specific primer bindingIncrease the annealing temperature. Redesign primers for higher specificity.
Poor sequencing results Low quality PCR productGel-purify the PCR product before sequencing.
ContaminationEnsure aseptic techniques during PCR setup.

Data Presentation: this compound MICs and Associated Mutations

The following table summarizes this compound MICs against various bacterial species with and without target site mutations.

Bacterial SpeciesMutation(s) in gyrA / parCThis compound MIC Range (mg/L)Reference
Neisseria gonorrhoeaeCiprofloxacin-resistant strains with various gyrA and parC mutations0.03 - 0.5[4]
Streptococcus pneumoniaeLevofloxacin-resistant strains with multiple mutations in gyrA and parC0.016 - 0.5[5]
Mycobacterium tuberculosisQuinolone-resistant strainsMIC90 of 0.5[6]
Escherichia coliCiprofloxacin-resistantMIC90 of 2[7]
Pseudomonas aeruginosaCiprofloxacin-resistant>1 (only 5% susceptible)[7]
Guide 2: Assessing the Role of Efflux Pumps

This guide provides a workflow to determine if efflux pump overexpression is contributing to this compound resistance.

Problem: You suspect that an active efflux mechanism is responsible for the observed this compound resistance.

Workflow:

cluster_1 Workflow for Assessing Efflux Pump Activity start Determine this compound MIC in the absence and presence of an efflux pump inhibitor (EPI) compare Compare MIC values start->compare conclusion A significant reduction in MIC in the presence of an EPI suggests efflux pump involvement compare->conclusion accumulation Perform a fluorescent dye accumulation/efflux assay (e.g., with Ethidium Bromide) conclusion->accumulation expression Quantify the expression of known efflux pump genes (e.g., using RT-qPCR) accumulation->expression cluster_0 This compound Action and Resistance cluster_1 Bacterial Cell cluster_2 Resistance Mechanisms This compound This compound dna_gyrase DNA Gyrase (gyrA/gyrB) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (parC/parE) This compound->topoisomerase_iv Inhibits dna_replication DNA Replication Blocked dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death Leads to gyrA_mutation gyrA Mutation reduced_binding Reduced Drug Binding gyrA_mutation->reduced_binding parC_mutation parC Mutation parC_mutation->reduced_binding efflux_pump Efflux Pump Overexpression drug_extrusion Drug Extrusion efflux_pump->drug_extrusion reduced_binding->dna_gyrase Affects reduced_binding->topoisomerase_iv Affects drug_extrusion->this compound Reduces intracellular concentration of

References

Optimizing Sitafloxacin dosage to minimize adverse effects in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Sitafloxacin dosage and minimize adverse effects in research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fourth-generation fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, this compound effectively leads to bacterial cell death. This dual-targeting mechanism may also contribute to a reduced potential for the development of bacterial resistance.[2]

Q2: What are the most commonly reported adverse effects of this compound in preclinical and clinical studies?

A2: The most frequently observed adverse effects associated with this compound are gastrointestinal symptoms, such as diarrhea.[3] Other reported adverse reactions include headache, dizziness, and elevated liver enzymes (alanine transaminase and aspartate transaminase).[3][4] More serious, but less common, adverse effects associated with the fluoroquinolone class include phototoxicity, cardiotoxicity (QT interval prolongation), and central nervous system (CNS) effects.[3][5]

Q3: What is the pharmacokinetic/pharmacodynamic (PK/PD) target for this compound efficacy?

A3: The key PK/PD index for predicting the efficacy of fluoroquinolones, including this compound, is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). An AUC/MIC ratio of ≥ 30 is generally considered the target for achieving bacteriological eradication.

Q4: How does the dosing regimen of this compound affect the incidence of adverse events?

A4: Studies have investigated different dosing regimens, such as 50 mg twice daily versus 100 mg once daily. Interestingly, one study noted that the rate of adverse events was slightly higher in the 50 mg twice-daily group compared to the 100 mg once-daily group, although this difference was not statistically significant. This suggests that both the total daily dose and the dosing interval can influence the safety profile of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence of Phototoxicity in a Murine Model

Problem: Researchers observe a higher-than-expected incidence of erythema, edema, or auricular thickening in BALB/c mice treated with this compound and exposed to UV light.

Possible Causes and Troubleshooting Steps:

  • Incorrect UV Wavelength or Intensity: Ensure the use of a UVA light source, as this compound-induced phototoxicity is UVA-dependent. Verify the irradiance of the light source.

  • Timing of UV Exposure: The timing of UVA irradiation relative to this compound administration is critical. Retinal degeneration has been observed when UVA irradiation is administered immediately after a 40 mg/kg intravenous dose, but not when the irradiation is delayed by 30 minutes or more.[6]

  • Inappropriate Vehicle or Formulation: The vehicle used to dissolve or suspend this compound may have phototoxic properties or could enhance the phototoxicity of the drug. A thorough literature search on the vehicle's properties is recommended.

  • Genetic Strain of Mice: While BALB/c mice are a commonly used model for phototoxicity studies, strain-specific differences in photosensitivity may exist.

Quantitative Data on this compound-Induced Phototoxicity in BALB/c Mice:

Dose (mg/kg, single i.v.)UV-A ExposureObserved Adverse EffectSeverity
104 hoursAuricular InflammationMinimal to none
404 hoursAuricular InflammationMild
404 hoursRetinal DegenerationInduced

Data sourced from a study on the phototoxic potential of this compound in female BALB/c mice.[7]

Experimental Protocol: Assessment of Phototoxicity in BALB/c Mice

A detailed protocol for assessing phototoxicity in BALB/c mice can be found in the "Experimental Protocols" section below.

Issue 2: Concerns Regarding Potential Cardiotoxicity (QT Prolongation)

Problem: Researchers need to assess the risk of this compound-induced QT interval prolongation in their animal models.

Possible Causes and Troubleshooting Steps:

  • Animal Model Selection: Canine models, particularly those with a chronic complete atrioventricular block, are highly sensitive for detecting drug-induced proarrhythmic effects.[8][9] Telemetry systems in conscious, freely moving animals are considered the gold standard for preclinical safety pharmacology studies.[10]

  • Dose Selection: The potential for QT prolongation is dose-dependent. Ensure that the doses used in the study are relevant to the intended clinical exposure.

  • Electrolyte Imbalances: Hypokalemia and hypomagnesemia can exacerbate QT prolongation. Monitor and maintain normal electrolyte levels in the study animals.

  • Concomitant Medications: Avoid the co-administration of other drugs known to prolong the QT interval.

Quantitative Data on this compound and QT Interval in a Canine Model:

Animal ModelDose (mg/kg)RouteObservation
Halothane-anesthetized dogs1-3IntravenousProlonged ventricular effective refractory period only
Chronic complete atrioventricular block dogs100OralNo torsades de pointes observed

Data from a comparative study on the proarrhythmic effects of different fluoroquinolones.[8][9]

Experimental Protocol: In Vivo Assessment of Cardiotoxicity Using Telemetry

A detailed protocol for assessing cardiotoxicity using telemetry can be found in the "Experimental Protocols" section below.

Issue 3: Investigating Potential Central Nervous System (CNS) Adverse Effects

Problem: Researchers need to design experiments to evaluate the potential for this compound to cause CNS adverse effects such as seizures, anxiety, or behavioral changes.

Possible Causes and Troubleshooting Steps:

  • Animal Model and Behavioral Tests: Rodent models are commonly used to assess CNS effects. A battery of behavioral tests, including open-field tests for locomotor activity and elevated plus-maze for anxiety, can be employed.

  • Dose and Route of Administration: CNS effects are often dose-dependent and can be influenced by the rate of drug entry into the brain.

  • Drug-Drug Interactions: Co-administration with certain drugs, like non-steroidal anti-inflammatory drugs (NSAIDs), can potentiate the CNS effects of some fluoroquinolones.

  • Underlying Neurological Conditions: The presence of a pre-existing CNS disorder in the animal model may increase susceptibility to neurotoxicity.

Experimental Protocol: Assessment of CNS Adverse Effects in Rodents

A detailed protocol for assessing CNS adverse effects in rodents can be found in the "Experimental Protocols" section below.

Issue 4: Assessing the Risk of Nephrotoxicity

Problem: Researchers want to evaluate the potential for this compound to cause kidney damage in their animal models.

Possible Causes and Troubleshooting Steps:

  • Animal Model: Rat models are frequently used for nephrotoxicity studies.

  • Biomarkers of Kidney Injury: Monitor established biomarkers of kidney function, such as serum creatinine and blood urea nitrogen (BUN). Histopathological examination of the kidneys is also crucial.

  • Hydration Status: Dehydration can increase the risk of drug-induced kidney injury. Ensure adequate hydration of the study animals.

  • Concomitant Nephrotoxic Agents: Avoid the concurrent use of other drugs known to be harmful to the kidneys.

Experimental Protocol: Evaluation of Fluoroquinolone-Induced Nephrotoxicity in Rats

A detailed protocol for evaluating nephrotoxicity in a rat model can be found in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Assessment of Phototoxicity in BALB/c Mice
  • Animal Model: Female BALB/c mice.

  • Drug Administration: Administer this compound intravenously at the desired doses (e.g., 10 and 40 mg/kg).[7] A vehicle control group should be included.

  • UV-A Irradiation: Immediately following drug administration, expose the mice to a UVA light source for a defined period (e.g., 4 hours).

  • Observation: Visually assess the ears for signs of phototoxicity (erythema and edema) at regular intervals (e.g., immediately after irradiation and at 24, 48, and 72 hours post-irradiation).

  • Quantitative Measurement: Measure ear thickness using a digital caliper at the same time points.

  • Histopathology: At the end of the study, collect ear tissue for histopathological examination to assess for inflammation, necrosis, and other signs of tissue damage.

Protocol 2: In Vivo Assessment of Cardiotoxicity Using Telemetry
  • Animal Model: Beagle dogs are a suitable model.

  • Telemetry Transmitter Implantation: Surgically implant a telemetry transmitter for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a sufficient recovery period after surgery.

  • Baseline Data Collection: Record baseline cardiovascular parameters for a period before drug administration to establish a stable baseline for each animal.

  • Drug Administration: Administer this compound at various dose levels. Include a vehicle control.

  • Data Acquisition: Continuously record telemetry data for a specified period after drug administration.

  • Data Analysis: Analyze the ECG data to determine the QT interval and correct it for heart rate (QTc). Compare the post-dose values to the baseline values to identify any significant changes.

Protocol 3: Assessment of CNS Adverse Effects in Rodents
  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Drug Administration: Administer this compound at a range of doses. Include a vehicle control group.

  • Behavioral Testing:

    • Open-Field Test: To assess locomotor activity and exploratory behavior.

    • Elevated Plus-Maze: To evaluate anxiety-like behavior.

    • Rotarod Test: To assess motor coordination.

  • Seizure Threshold Testing: In some cases, it may be relevant to determine if this compound lowers the threshold for chemically or electrically induced seizures.

  • Neurochemical Analysis: After the behavioral tests, brain tissue can be collected to measure neurotransmitter levels (e.g., GABA, glutamate) in specific brain regions.

Protocol 4: Evaluation of Fluoroquinolone-Induced Nephrotoxicity in Rats
  • Animal Model: Male Wistar rats.

  • Drug Administration: Administer this compound at different dose levels for a specified duration (e.g., 7 or 14 days). Include a vehicle control group.

  • Urine and Blood Collection: Collect urine and blood samples at baseline and at various time points during the study.

  • Biochemical Analysis: Measure serum creatinine and BUN levels. Analyze urine for markers of kidney damage, such as proteinuria and enzymuria.

  • Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess for tubular necrosis, interstitial nephritis, or other pathological changes.

Signaling Pathways and Experimental Workflows

Sitafloxacin_Mechanism_of_Action This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Phototoxicity_Workflow

CNS_Toxicity_Pathway cluster_gaba GABAergic Pathway cluster_nmda Glutamatergic Pathway Fluoroquinolones Fluoroquinolones (e.g., this compound) GABA_Receptor GABAA Receptor Fluoroquinolones->GABA_Receptor Antagonism NMDA_Receptor NMDA Receptor Fluoroquinolones->NMDA_Receptor Activation Inhibitory_Neurotransmission Reduced Inhibitory Neurotransmission GABA_Receptor->Inhibitory_Neurotransmission Leads to CNS_Effects CNS Adverse Effects (Seizures, Anxiety, etc.) Inhibitory_Neurotransmission->CNS_Effects Excitatory_Neurotransmission Increased Excitatory Neurotransmission NMDA_Receptor->Excitatory_Neurotransmission Leads to Excitatory_Neurotransmission->CNS_Effects

Cardiotoxicity_Pathway This compound This compound hERG_Channel hERG Potassium Channel (IKr) This compound->hERG_Channel Inhibition K_Efflux Reduced Potassium Efflux hERG_Channel->K_Efflux Leads to AP_Duration Prolonged Action Potential Duration K_Efflux->AP_Duration QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation

References

Sitafloxacin MIC Assays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other issues during Sitafloxacin Minimum Inhibitory Concentration (MIC) assays. The following information is designed to help you troubleshoot and resolve common problems to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected this compound MIC ranges for common bacterial species?

A1: this compound has demonstrated potent in vitro activity against a wide range of bacteria. While specific MIC values can vary between strains, published data provides expected ranges for quality control and result interpretation. For instance, against various clinical isolates, this compound MICs have been reported to range from 0.002 to 64 mg/L.[1][2] The MIC90 (the concentration required to inhibit 90% of isolates) for many common pathogens is often low, indicating high potency. For example, the MIC90 for Enterobacter aerogenes and Escherichia coli has been reported at 1 μg/ml.[3]

Q2: Which methodologies are most commonly used for determining this compound MICs?

A2: The most frequently cited methods for determining this compound MICs are the broth microdilution method and the agar dilution method.[4][5] These are standard antimicrobial susceptibility testing (AST) techniques that provide quantitative results. The disk diffusion method is also used, and the resulting inhibition zone diameters generally show a good correlation with MIC values.[4][5][6]

Q3: Is there a correlation between this compound disk diffusion results and MIC values?

A3: Yes, a strong correlation has been observed between the inhibition zone diameters obtained by the disk diffusion method (using 5-microgram this compound disks) and the MIC values determined by dilution methods.[4][5] One study reported a correlation coefficient of -0.926.[4][5][6] This allows for the use of disk diffusion as a screening method, although MIC testing remains the gold standard for determining the precise inhibitory concentration.

Q4: What are some known factors that can influence the in vitro efficacy of this compound?

A4: The effectiveness of this compound can be influenced by bacterial metabolic and respiratory activity.[7] Alterations in these activities, such as those seen in small colony variants (SCVs) and persister cells, can limit the antibiotic's efficacy.[7] Additionally, resistance mechanisms such as point mutations in the quinolone-resistance-determining regions (QRDRs) of gyrA and/or parC genes, or the upregulation of efflux pumps, can lead to elevated MIC values.[7]

Troubleshooting Guide

Issue 1: High Variability in MIC Results for the Same Strain
Potential Cause Recommended Solution
Inoculum Preparation Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI, EUCAST). Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Inconsistent inoculum density is a primary source of variability.
Media and Reagents Verify the quality and consistency of the Mueller-Hinton broth or agar. Ensure the pH is within the recommended range. Prepare fresh this compound stock solutions and perform serial dilutions accurately.
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., ambient air, CO2). Variations in these parameters can affect bacterial growth rates and, consequently, the apparent MIC.
Plate Reading Use a consistent method for reading the MIC endpoints. For broth microdilution, this is the lowest concentration with no visible growth. Use a standardized light source and background to minimize subjective interpretation.
Issue 2: Discrepancy Between Disk Diffusion and MIC Results
Potential Cause Recommended Solution
Disk Potency Check the expiration date and storage conditions of the this compound disks. Improper storage can lead to a loss of potency and smaller inhibition zones.
Agar Depth Ensure the agar depth in the Petri dishes is uniform and meets the recommended standard (e.g., 4 mm). Variations in agar depth can affect the diffusion of the antibiotic.
Inoculum Lawn Prepare a uniform, confluent lawn of bacteria on the agar surface. A non-uniform lawn can lead to irregular zone shapes and inaccurate measurements.
Measurement Technique Use a calibrated caliper or ruler to measure the zone diameters accurately. Ensure measurements are taken from the edge of the zone of complete inhibition.
Issue 3: Unexpectedly High MIC Values (Potential Resistance)
Potential Cause Recommended Solution
Bacterial Contamination Streak the isolate onto a fresh agar plate to check for purity. A mixed culture can lead to inaccurate and elevated MIC results.
Emergence of Resistance Consider the possibility of acquired resistance. This compound is known to be effective against many resistant strains, but mutations can still occur.[7]
Efflux Pump Activity Some bacteria may exhibit increased efflux pump activity, leading to reduced intracellular drug accumulation.

Experimental Protocols

Broth Microdilution MIC Assay
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • This compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution MIC Assay
  • Plate Preparation:

    • Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound.

    • Perform two-fold serial dilutions of this compound and add the appropriate volume to the molten agar before pouring the plates.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate. A multi-point inoculator can be used to test multiple strains simultaneously.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that prevents the growth of the organism (defined as no growth or a faint haze).

Visualizations

Troubleshooting_Workflow cluster_variability Troubleshoot Variability cluster_discrepancy Troubleshoot Discrepancy cluster_high_mic Investigate High MIC start Inconsistent this compound MIC Results check_variability High variability for the same strain? start->check_variability check_discrepancy Discrepancy with disk diffusion? check_variability->check_discrepancy No inoculum_prep Verify Inoculum Standardization check_variability->inoculum_prep Yes media_reagents Check Media & Reagent Quality check_variability->media_reagents Yes incubation Ensure Consistent Incubation check_variability->incubation Yes plate_reading Standardize Plate Reading check_variability->plate_reading Yes check_high_mic Unexpectedly high MIC? check_discrepancy->check_high_mic No disk_potency Check Disk Potency & Storage check_discrepancy->disk_potency Yes agar_depth Verify Agar Depth check_discrepancy->agar_depth Yes inoculum_lawn Ensure Uniform Inoculum Lawn check_discrepancy->inoculum_lawn Yes purity_check Check for Contamination check_high_mic->purity_check Yes resistance_mech Consider Resistance Mechanisms check_high_mic->resistance_mech Yes end Consistent Results check_high_mic->end No inoculum_prep->end media_reagents->end incubation->end plate_reading->end disk_potency->end agar_depth->end inoculum_lawn->end purity_check->end resistance_mech->end

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

MIC_Assay_Workflow cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution_broth Serial Dilution of this compound in Broth prep_inoculum->serial_dilution_broth prep_agar_plates Prepare this compound-Containing Agar Plates prep_inoculum->prep_agar_plates inoculate_plate Inoculate Microtiter Plate serial_dilution_broth->inoculate_plate incubate_broth Incubate 16-20h inoculate_plate->incubate_broth read_mic_broth Read MIC (No Visible Growth) incubate_broth->read_mic_broth end Determine MIC read_mic_broth->end spot_inoculate Spot Inoculate Plates prep_agar_plates->spot_inoculate incubate_agar Incubate 16-20h spot_inoculate->incubate_agar read_mic_agar Read MIC (No Growth) incubate_agar->read_mic_agar read_mic_agar->end

Caption: General workflow for this compound MIC determination methods.

References

Technical Support Center: Refinement of Sitafloxacin Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Sitafloxacin in animal studies. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic differences of this compound across common laboratory animal species?

A1: The pharmacokinetics of this compound, including its absorption, distribution, and elimination, vary significantly across species. Following oral administration, the time to reach maximum serum concentration (Tmax) is shortest in rats (0.5 hours) and longer in dogs (2.3 hours) and monkeys (2.5 hours).[1][2] The apparent absorption ratio is also notably different, with monkeys showing the highest absorption (93%), followed by dogs (51%) and rats (31%).[1][2][3] Elimination patterns also differ; in rats and likely dogs, elimination is through both renal and biliary excretion, whereas in monkeys, renal excretion is the primary route.[1][2][4]

Q2: How is this compound distributed in tissues after administration?

A2: Following oral administration in rats, this compound is rapidly and widely distributed to most organs and tissues within 30 minutes.[1][3] The highest concentrations are typically found in the kidneys and liver.[1][3] Conversely, concentrations in the cerebrum and spinal cord are much lower than in the serum, indicating limited penetration across the blood-brain barrier.[1][3]

Q3: What are the recommended routes of administration for this compound in animal studies?

A3: this compound can be administered via both oral (e.g., gavage) and intravenous routes.[1][2] The choice of administration route will significantly impact the pharmacokinetic profile of the drug.[1][2] Oral gavage is a common method for precise dosing when voluntary intake is not reliable.[5][6] Intravenous administration provides immediate and complete bioavailability.[7] The selection of the route should be based on the specific objectives of the study, such as mimicking a clinical route of administration or achieving specific plasma concentration profiles.

Q4: Are there any known toxicities associated with this compound in animals?

A4: One of the noted toxicities of fluoroquinolones, including this compound, is phototoxicity.[8] In mice, retinal degeneration has been observed after a single intravenous administration of this compound when followed by UVA irradiation.[9] The occurrence of this retinal degeneration is dependent on the maximum ocular concentration of this compound during UVA exposure.[9] Mild UVA-dependent cutaneous phototoxicity has also been observed in human studies.[8]

Troubleshooting Guide

Issue: Inconsistent plasma concentrations of this compound after oral gavage.

  • Possible Cause: Improper gavage technique leading to inaccurate dosing. It's reported that even with competent staff, a significant percentage of intraperitoneal injections can be misplaced, and similar issues can occur with gavage.[10]

  • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific species.[5] The use of appropriate gavage needle size is crucial to minimize discomfort and ensure accurate delivery.[6] For rodents, consider using the smallest possible volume, ideally 5 mL/kg, to avoid gastric distension and potential reflux.[5][10]

Issue: Unexpected adverse effects or stress in animals during administration.

  • Possible Cause: The volume, frequency, or formulation of the administered substance may be causing distress. Large administration volumes can cause stress due to gastric distension.[5]

  • Solution: Refine the administration protocol. Use the smallest effective volume for the chosen route.[6] For repeated dosing, consider alternating injection sites for parenteral routes.[11] If the formulation is irritating, it may cause issues like ileus or peritonitis with intraperitoneal injections.[11] Ensure the pH and osmolality of the vehicle are physiologically compatible.[12]

Issue: Low bioavailability after oral administration.

  • Possible Cause: this compound's absorption can be influenced by factors such as the vehicle used and the presence of food. The apparent absorption of this compound varies significantly by species.[1][2]

  • Solution: Standardize the administration protocol with respect to the animal's fasting state. The vehicle used to dissolve or suspend this compound should be selected carefully; ensure the drug is adequately soluble and stable in the chosen vehicle. For some compounds, oil-based formulations can have different absorption characteristics than aqueous-based ones.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species Following a Single Oral Dose (4.69 mg/kg)

ParameterRatDogMonkey
Tmax (hours) 0.5[1][2]2.3[1][2]2.5[1][2]
Cmax (µg eq./mL) 0.46 (male), 0.55 (female)[3]1.30[3]1.85[3]
Apparent Absorption Ratio (%) 31[1][2]51[1][2]93[1][2]
Primary Elimination Route(s) Renal and Biliary[1][2][4]Renal and Biliary (possible)[1][2][4]Renal[1][2][4]

Table 2: Excretion of Radioactivity (% of Dose) in Different Animal Species Following a Single Intravenous Dose of 14C-Sitafloxacin

Excretion RouteRatDogMonkey
Urinary Recovery 45.5%[1][2]32.3%[1][2]77.8%[1][2]
Biliary Excretion (Oral Dose) 57.8% (within 48h)[1][2]N/AN/A

Experimental Protocols

Protocol: General Pharmacokinetic Study of Orally Administered this compound in Rats

  • Drug Preparation:

    • For pharmacokinetic studies, 14C-labelled this compound can be used to facilitate tracking of the drug and its metabolites.[1][2]

    • Prepare a formulation of this compound suitable for oral gavage. A common vehicle is a methylcellulose aqueous solution.[3] The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (e.g., 5 mL/kg).[5]

  • Animal Handling and Dosing:

    • Use an appropriate strain of rat (e.g., Sprague-Dawley) and ensure they are properly acclimated.

    • Fast the animals overnight prior to dosing, but allow access to water.

    • Administer the prepared this compound formulation via oral gavage using a suitably sized gavage needle.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the caudal vein or another appropriate site.[3]

    • Collect urine and feces at specified intervals to determine excretion patterns.

    • For tissue distribution studies, euthanize groups of animals at different time points (e.g., 0.5, 8, and 24 hours post-dose) and collect relevant organs and tissues.[3]

  • Sample Analysis:

    • Separate serum from blood samples by centrifugation.[3]

    • Measure the concentration of this compound (or radioactivity if using a labelled compound) in serum, urine, feces, and tissue homogenates using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[13][14]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) from the serum concentration-time data.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis drug_prep Drug Formulation (this compound in Vehicle) dosing Oral Gavage Administration drug_prep->dosing animal_prep Animal Acclimation & Fasting animal_prep->dosing blood Blood Sampling (Time Points) dosing->blood excreta Urine & Feces Collection dosing->excreta tissue Tissue Harvesting (Terminal) dosing->tissue sample_proc Sample Processing (Serum, Homogenates) blood->sample_proc excreta->sample_proc tissue->sample_proc analytical LC-MS/MS or HPLC Quantification sample_proc->analytical pk_analysis Pharmacokinetic Parameter Calculation analytical->pk_analysis fluoroquinolone_moa This compound This compound dna_gyrase DNA Gyrase (in Gram-negative bacteria) This compound->dna_gyrase inhibits topoisomerase Topoisomerase IV (in Gram-positive bacteria) This compound->topoisomerase inhibits replication DNA Replication dna_gyrase->replication transcription Transcription dna_gyrase->transcription topoisomerase->replication topoisomerase->transcription cell_death Bacterial Cell Death replication->cell_death disruption leads to transcription->cell_death disruption leads to

References

Identifying and mitigating experimental artifacts with Sitafloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to identify and mitigate potential experimental artifacts when working with Sitafloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a fourth-generation fluoroquinolone antibiotic.[1][2] Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1] By inhibiting these enzymes, this compound disrupts these processes, leading to bacterial cell death.[1] It exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2]

Q2: Is this compound stable in solution? What are the optimal storage conditions?

This compound is known to be photo-labile, particularly in aqueous solutions.[3] Its photodegradation rate is higher in neutral solutions compared to acidic or alkaline conditions. Therefore, it is crucial to protect solutions containing this compound from light.

For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO.[4] Prepared stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), and always protected from light.[3] When preparing working solutions for experiments, it is best to make them fresh from the stock solution immediately before use.

Q3: Can this compound affect mammalian cells in my in vitro experiments?

Yes, like other fluoroquinolones, this compound can have off-target effects on mammalian cells. While its inhibitory activity against human topoisomerase II is significantly lower than against bacterial topoisomerases, it can still impact mammalian cell physiology. It has been reported that this compound did not show adverse effects on human embryonic kidney 293T cells at concentrations up to 64 µg/mL.[1][2] However, at higher concentrations or in sensitive cell lines, cytotoxicity may be observed. It is always recommended to perform a dose-response curve to determine the non-toxic concentration range for your specific cell line and experimental conditions.

Q4: I am observing unexpected results in my experiments involving metal-dependent enzymes. Could this compound be interfering?

Yes, this is a known potential artifact for fluoroquinolone antibiotics. This compound, like other drugs in its class, possesses metal-chelating properties. It can form complexes with divalent and trivalent cations such as Mg²⁺, Ca²⁺, Fe³⁺, and Zn²⁺. This chelation can interfere with the function of metal-dependent enzymes or disrupt signaling pathways that rely on these ions, leading to misleading experimental results. It is important to consider this property in your experimental design.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Mitigation Strategies
Inconsistent or lower-than-expected antibacterial activity Degradation of this compound: The compound is susceptible to photodegradation, especially in neutral aqueous solutions.1. Protect from Light: Prepare and handle all this compound solutions in amber-colored tubes or wrap containers in aluminum foil. Work in a dimly lit area or use a laminar flow hood with the light turned off whenever possible. 2. Fresh Solutions: Prepare working solutions fresh from a properly stored stock solution immediately before each experiment. 3. pH of Solution: Be mindful that photodegradation rates are higher in neutral solutions. If your experimental buffer is neutral, minimize the exposure time to light. The presence of chloride ions has been shown to increase photostability.[3]
Unexpected changes in cell viability or function in mammalian cell cultures Cytotoxicity: this compound can be cytotoxic to mammalian cells at higher concentrations. Mitochondrial Dysfunction: Fluoroquinolones can impair mitochondrial function and induce the production of reactive oxygen species (ROS).[5][6]1. Determine IC50: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Use concentrations well below the IC50 for your experiments. 2. Monitor Mitochondrial Health: If your experimental endpoint could be affected by mitochondrial function, consider including controls to assess mitochondrial membrane potential (e.g., using TMRE or JC-1 stain) or ROS production (e.g., using DCFDA). 3. Include Vehicle Control: Always include a vehicle control (e.g., DMSO at the same concentration used to dissolve this compound) to account for any effects of the solvent.
Altered activity of metal-dependent enzymes or signaling pathways Metal Chelation: this compound can chelate essential metal ions (e.g., Mg²⁺, Ca²⁺, Fe³⁺, Zn²⁺) from the experimental medium or from the enzymes themselves.1. Use Metal-Free Buffers (if possible): If your experimental system allows, prepare buffers using metal-free water and reagents. 2. Supplement with Metal Ions: In some cases, it may be possible to supplement the medium with a slight excess of the relevant metal ion to counteract the chelating effect. This should be done cautiously and with appropriate controls to ensure the added ions do not interfere with the assay. 3. Control Experiments: Include a control with a known metal chelator (e.g., EDTA) to see if it phenocopies the effect of this compound. This can help confirm if metal chelation is the cause of the observed artifact.
Precipitation of the compound in aqueous solutions Poor Solubility: this compound is reported to be insoluble in water and ethanol.[7]1. Use of Co-solvents: For preparing stock solutions, use a suitable organic solvent such as DMSO.[4] 2. Working Solution Preparation: When diluting the stock solution into your aqueous experimental buffer, ensure that the final concentration of the organic solvent is low and does not affect your experimental system. It is advisable to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion.

Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO15 mg/mL (34.33 mM)[4]
WaterInsoluble[7]
EthanolInsoluble[7]

Table 2: Cytotoxicity of this compound

Cell LineAssayConcentrationEffectReference
Human Embryonic Kidney 293T (HEK293T)Not specifiedUp to 64 µg/mLNo adverse effects observed[1][2]
RAW264.7 (murine macrophage-like)Intracellular bacterial killing assayNot specifiedStrong activity against intramacrophage S. aureus[8]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes in amber-colored, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • For short-term storage (up to 1 month), store the aliquots at -20°C, protected from light.[3]

    • For long-term storage (up to 6 months), store the aliquots at -80°C, protected from light.[3]

Protocol 2: Minimizing Photodegradation During In Vitro Experiments

  • Preparation:

    • Prepare all this compound dilutions in a dimly lit environment. Use a laminar flow hood with the fluorescent light turned off.

    • Use amber-colored or foil-wrapped tubes and plates for all steps involving this compound.

  • Experiment Execution:

    • When treating cells with this compound, perform the addition of the compound to the culture plates in a darkened room or with minimal light exposure.

    • Immediately return the plates to the incubator, which is a light-protected environment.

    • For assays that require measurements over time (e.g., microscopy, plate reader assays), minimize the exposure of the plates to light. If using a plate reader, ensure the instrument's lid is closed during measurements. For microscopy, use the lowest effective light intensity and minimize the exposure time.

  • Post-Experiment Handling:

    • If samples need to be collected for further analysis (e.g., HPLC, Western blot), process them under low-light conditions.

Visualizations

Sitafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Cell_Death DNA_Replication->Cell_Death disruption leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Sitafloxacin_Artifact_Mitigation_Workflow Start Start Prepare_Stock Prepare this compound Stock (DMSO, protect from light) Start->Prepare_Stock Design_Experiment Design Experiment Prepare_Stock->Design_Experiment Check_Phototoxicity Potential for Phototoxicity? Design_Experiment->Check_Phototoxicity Check_Chelation Potential for Metal Chelation? Check_Phototoxicity->Check_Chelation No Mitigate_Phototoxicity Mitigation: - Work in low light - Use amber tubes/plates Check_Phototoxicity->Mitigate_Phototoxicity Yes Check_Cytotoxicity Working with Mammalian Cells? Check_Chelation->Check_Cytotoxicity No Mitigate_Chelation Mitigation: - Consider metal-free buffers - Add ion supplements (with controls) Check_Chelation->Mitigate_Chelation Yes Mitigate_Cytotoxicity Mitigation: - Determine IC50 - Use non-toxic concentrations - Include vehicle control Check_Cytotoxicity->Mitigate_Cytotoxicity Yes Run_Experiment Run Experiment Check_Cytotoxicity->Run_Experiment No Mitigate_Phototoxicity->Check_Chelation Mitigate_Chelation->Check_Cytotoxicity Mitigate_Cytotoxicity->Run_Experiment Analyze_Results Analyze Results Run_Experiment->Analyze_Results End End Analyze_Results->End

Caption: Workflow for mitigating experimental artifacts with this compound.

References

Stability of Sitafloxacin in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sitafloxacin. The information addresses common issues related to the stability of this compound under various laboratory storage conditions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Degradation of this compound in Aqueous Solution

  • Question: My aqueous solution of this compound shows significant degradation even when stored for a short period. What could be the cause?

  • Answer: this compound is known to be photo-labile in aqueous solutions, meaning it degrades upon exposure to light.[1] Dechlorination is a key step in its photodegradation.[1] The rate of photodegradation is higher in neutral solutions compared to acidic or alkaline conditions.[1] To minimize degradation, always protect your aqueous this compound solutions from light by using amber-colored vials or by wrapping the container in aluminum foil. Storing the solution at a lower temperature and in an acidic or alkaline pH may also enhance stability.[1]

Issue 2: Variability in Experimental Results with this compound

  • Question: I am observing inconsistent results in my experiments with this compound. Could this be related to its stability?

  • Answer: Yes, instability can lead to variable results. Besides photodegradation in solutions, the solid form of this compound can also be sensitive to environmental conditions. Different crystalline forms (polymorphs and hydrates) of this compound exhibit varying photostability and hygroscopicity.[2] For instance, the β-form is known to have worse photostability compared to other forms.[2] Ensure you are using a consistent solid form of this compound and store it under controlled temperature and humidity to minimize variability. A product data sheet for this compound powder recommends storage at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

Issue 3: Potential for Oxidative Degradation

  • Question: I suspect my this compound sample may have undergone oxidative degradation. How can I confirm this and what are the likely degradation products?

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • For long-term storage, this compound powder should be kept at -20°C, which can preserve it for up to 3 years.[3] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[3] It is crucial to protect it from moisture.

  • Q2: How should I store this compound solutions?

    • This compound in solvent can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[3] Always protect aqueous solutions from light to prevent photodegradation.[1]

Stability in Different Conditions

  • Q3: Is this compound stable to light?

    • No, this compound is photo-labile in aqueous solutions.[1] Exposure to light, especially in neutral pH solutions, will cause degradation.[1] The solid-state photostability can vary depending on the crystalline form.[2]

  • Q4: How does pH affect the stability of this compound in solution?

    • The photodegradation rate of this compound in aqueous solutions is influenced by pH. Neutral solutions lead to higher degradation rates compared to acidic or alkaline solutions.[1]

Degradation and Analysis

  • Q5: What are the known degradation pathways for this compound?

    • The most well-documented degradation pathway is photodegradation in aqueous solutions, which involves dechlorination as a key step.[1] Specific degradation pathways under other stress conditions like acid/base hydrolysis and oxidation have not been extensively reported for this compound but are known for other fluoroquinolones.

  • Q6: What analytical methods are suitable for assessing this compound stability?

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for the determination of this compound in bulk and pharmaceutical dosage forms.[4] For identifying and characterizing degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[5]

Data on this compound Stability

Currently, specific quantitative data from forced degradation studies on this compound under various ICH-prescribed stress conditions (acidic, alkaline, oxidative, thermal) are limited in publicly available literature. However, general stability information and data for related compounds provide valuable insights.

Table 1: General Storage Recommendations for this compound

FormStorage ConditionDuration
Powder-20°C3 years[3]
Powder4°C2 years[3]
In Solvent-80°C3 months[3]
In Solvent-20°C2 weeks[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general approach for conducting a forced degradation study on this compound to evaluate its stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or heat at a controlled temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Keep the solid this compound powder in a hot air oven at a controlled temperature (e.g., 80°C) for a specified period. Also, heat the stock solution under reflux.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

  • Sample Analysis:

    • At predefined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

    • Characterize the major degradation products using techniques like LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) stock->acid Expose to stress base Base Hydrolysis (e.g., 0.1 N NaOH) stock->base Expose to stress oxidation Oxidation (e.g., 3% H2O2) stock->oxidation Expose to stress thermal Thermal Degradation (e.g., 80°C) stock->thermal Expose to stress photo Photodegradation (UV/Vis light) stock->photo Expose to stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc lcms LC-MS/MS for Degradant ID sampling->lcms quant Quantify Degradation (% remaining, % degradants) hplc->quant pathway Elucidate Degradation Pathways lcms->pathway quant->pathway

Caption: Forced degradation experimental workflow for this compound.

photodegradation_pathway This compound This compound Dechlorinated_Product Dechlorinated Intermediate This compound->Dechlorinated_Product Light Exposure (Dechlorination) Other_Products Other Photodegradation Products Dechlorinated_Product->Other_Products Further Degradation

Caption: Simplified photodegradation pathway of this compound.

References

Technical Support Center: Optimizing Sitafloxacin Concentration for Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Sitafloxacin in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues encountered when determining and adjusting this compound concentrations for various bacterial strains.

Troubleshooting Guide

Question: My Minimum Inhibitory Concentration (MIC) values for a specific bacterial strain are inconsistent across experiments. What could be the cause?

Answer: Inconsistent MIC values can arise from several factors. Here are some common causes and troubleshooting steps:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The final inoculum concentration in the test should be around 5 x 10^5 CFU/mL.

  • Media and Reagents: The composition of the culture medium can significantly impact antibiotic activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria as recommended by CLSI and EUCAST. Ensure all media and reagents are within their expiration dates and stored under appropriate conditions.

  • Incubation Conditions: Incubation time and temperature must be standardized. For most bacteria, incubate at 35°C for 16-20 hours. Deviations can lead to variable growth and altered MICs.

  • Antibiotic Stock Solution: Ensure the this compound stock solution is prepared correctly, completely dissolved, and stored properly to maintain its potency. Avoid repeated freeze-thaw cycles.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect antibiotic concentrations in the serial dilutions. Calibrate your pipettes regularly and use proper pipetting techniques.

Question: I am observing bacterial growth at this compound concentrations that are expected to be inhibitory based on published data. What should I do?

Answer: This situation may indicate the presence of a resistant strain or experimental artifacts. Consider the following:

  • Confirm Strain Identity: Verify the identity of your bacterial strain to rule out contamination or misidentification.

  • Check for Resistance Mechanisms: The strain may possess resistance mechanisms against fluoroquinolones. This could include mutations in the target enzymes (DNA gyrase and topoisomerase IV) or the presence of efflux pumps.

  • Review Published MIC Data: Compare your results with a broad range of published MIC data for the specific bacterial species. Note that MIC values can vary between different isolates of the same species.

  • Perform Quality Control: Always include a quality control (QC) strain with a known this compound MIC in your experiments to validate your assay. If the QC strain MIC is out of the acceptable range, your experimental setup needs to be re-evaluated.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a fourth-generation fluoroquinolone antibiotic.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts these vital cellular processes, leading to bacterial cell death.

2. What is the antibacterial spectrum of this compound?

This compound exhibits broad-spectrum activity against a wide range of pathogens, including:

  • Gram-positive bacteria: Including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA, MRSA), Streptococcus pneumoniae, and Enterococcus species.

  • Gram-negative bacteria: Including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Haemophilus influenzae.

  • Anaerobic bacteria: Demonstrates activity against various anaerobic organisms.

  • Atypical bacteria: Such as Chlamydia pneumoniae and Mycoplasma pneumoniae.

3. How do I determine the appropriate this compound concentration for my experiment?

The appropriate concentration of this compound depends on the bacterial strain you are working with. The most common method to determine the effective concentration is by finding the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. You can determine the MIC using standard laboratory techniques such as broth microdilution or agar dilution.

4. Are there established clinical breakpoints for this compound?

As of now, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established official clinical breakpoints for this compound.[3] However, some studies have proposed tentative or investigational breakpoints based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes for specific infections and regions. For instance, for urinary tract infections, a breakpoint of ≤1 mg/L for susceptible and ≥2 mg/L for resistant has been suggested for isolates from blood, while for urinary isolates, a breakpoint of ≤2 mg/L for susceptible has been proposed.[4][5][6] For respiratory tract infections, PK/PD analysis suggests that a free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) of ≥30 is a target for efficacy.[2]

5. How should I adjust the this compound concentration if my bacterial strain shows reduced susceptibility?

If your experiments reveal a higher MIC for a particular strain, you may need to consider adjusting the this compound concentration. Here’s a general approach:

  • Interpret the MIC: Based on available tentative breakpoints or epidemiological cutoff values (ECOFFs), categorize your strain as susceptible, intermediate, or resistant.

  • Increase Concentration for Intermediate Strains: For strains falling into the intermediate category, increasing the this compound concentration in your experiment may be warranted to achieve an inhibitory effect.

  • Consider Alternative Strategies for Resistant Strains: For resistant strains, a significant increase in concentration might not be feasible or relevant to in vivo conditions. In such cases, investigating combination therapies or alternative antimicrobial agents would be a more appropriate scientific direction.

Data Presentation: this compound MIC50 and MIC90 Values

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against a variety of bacterial species, providing the concentration required to inhibit 50% (MIC50) and 90% (MIC90) of isolates tested.

Table 1: this compound MIC Values for Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (Methicillin-Susceptible)1,6200.50.5
Staphylococcus aureus (Methicillin-Resistant)--2
Streptococcus pneumoniae1,620≤0.030.06
Streptococcus pyogenes1,6200.030.06
Enterococcus faecalis1,62022

Data compiled from a surveillance study in Japan.[7]

Table 2: this compound MIC Values for Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli1,620≤0.032
Klebsiella pneumoniae1,620≤0.031
Pseudomonas aeruginosa (from urinary tract infections)1,62014
Pseudomonas aeruginosa (from respiratory infections)1,62014
Haemophilus influenzae1,620≤0.004≤0.004
Moraxella catarrhalis1,620≤0.0150.015

Data compiled from a surveillance study in Japan.[7]

Table 3: this compound MIC Values for Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)
Bacteroides fragilis group4060.250.5
Prevotella spp.4060.120.25
Peptostreptococcus spp.4060.120.25

Data compiled from a study of clinical isolates.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following general principles from CLSI and EUCAST.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Serial Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well (wells 1-11).

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method for MIC Determination

This protocol describes the agar dilution method for determining the MIC of this compound.

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at twice the desired final concentrations.

    • Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

    • For each desired concentration, add one part of the this compound solution to nine parts of the molten agar (e.g., 2 mL of antibiotic solution to 18 mL of agar).

    • Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Optionally, dilute this suspension 1:10 in sterile broth or saline.

  • Inoculation:

    • Using a multipoint inoculator or a calibrated loop, spot-inoculate a defined volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, observe the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions (Broth or Agar) prep_antibiotic->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Plates/Tubes prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate under Standard Conditions inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Adjusting_Sitafloxacin_Concentration start Obtain Experimental MIC Value compare_breakpoints Compare MIC to Tentative Breakpoints/ECOFFs start->compare_breakpoints susceptible Strain is Susceptible (Standard Concentration is Likely Effective) compare_breakpoints->susceptible MIC ≤ Susceptible Breakpoint intermediate Strain is Intermediate (Consider Increasing Concentration) compare_breakpoints->intermediate Susceptible Breakpoint < MIC ≤ Resistant Breakpoint resistant Strain is Resistant (Consider Alternative Strategies) compare_breakpoints->resistant MIC > Resistant Breakpoint

References

Technical Support Center: Development of Sitafloxacin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the in-vitro development of Sitafloxacin-resistant bacterial strains for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to this compound?

A1: The primary mechanism of resistance to this compound, a fourth-generation fluoroquinolone, involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding its target enzymes: DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] this compound exhibits a balanced inhibition of both enzymes, which may contribute to a lower frequency of resistance development compared to other fluoroquinolones that preferentially target one enzyme over the other.[1] Unlike some other fluoroquinolones, efflux pumps do not appear to be a primary mechanism of resistance to this compound in some bacteria, such as S. pneumoniae.[1]

Q2: Why is it challenging to develop this compound-resistant strains in the laboratory?

A2: Developing resistance to this compound can be challenging due to its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV.[1] This means that for high-level resistance to emerge, mutations in the genes encoding both targets are often required. Additionally, this compound has a low mutant prevention concentration (MPC), which is the concentration that prevents the growth of even the least susceptible single-step mutants. This inherent potency makes the selection of resistant mutants in a laboratory setting a meticulous process requiring careful control of the selective pressure.

Q3: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound-susceptible and resistant strains?

A3: MIC values can vary depending on the bacterial species and the specific mutations acquired. The tables below provide a summary of reported MIC values for wild-type and resistant strains of common laboratory bacteria.

Data Presentation: this compound MIC Values

Table 1: this compound MICs for Escherichia coli

Strain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Wild-Type0.002 - 0.0640.0320.064
Resistant (Clinical Isolates)0.125 - >64--

Table 2: this compound MICs for Staphylococcus aureus

Strain TypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible (MSSA)≤0.008 - 0.1250.030.06
Methicillin-Resistant (MRSA)0.015 - 10.250.5
Ciprofloxacin-Resistant MRSA0.06 - 0.5--

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage

This method involves exposing a bacterial population to gradually increasing concentrations of this compound over multiple passages.

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates or culture tubes

  • Spectrophotometer

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using the broth microdilution method.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Passage Setup:

    • Prepare a series of two-fold dilutions of this compound in CAMHB in a 96-well plate or culture tubes, with concentrations ranging from 0.125x to 4x the initial MIC.

    • Inoculate each well or tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate or tubes at 37°C for 18-24 hours.

  • Subsequent Passages:

    • Identify the well or tube with the highest concentration of this compound that shows visible growth.

    • Use this culture to inoculate a new series of this compound dilutions, starting at the concentration from which the growth was observed.

    • Repeat this process for 15-30 passages.

  • Isolation and Characterization:

    • After a significant increase in MIC is observed, streak the culture from the highest concentration with growth onto an appropriate agar plate to obtain isolated colonies.

    • Determine the MIC of the isolated colonies to confirm the level of resistance.

    • For further analysis, sequence the gyrA and parC genes of the resistant isolates to identify mutations.

Protocol 2: Selection of Spontaneous Mutants using Gradient Agar Plates

This method allows for the selection of resistant mutants in a single step on an agar plate with a continuous concentration gradient of this compound.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA)

  • This compound powder

  • Sterile square petri dishes

  • Glass rod or plate spreader

Procedure:

  • Preparation of the Bottom Agar Layer:

    • Prepare MHA without antibiotic.

    • Tilt a sterile square petri dish at a slight angle and pour the MHA to cover the bottom surface, creating a wedge. Allow it to solidify.

  • Preparation of the Top Agar Layer:

    • Prepare MHA containing this compound at a concentration of 4x to 8x the expected MIC of resistant mutants.

    • Place the petri dish horizontally and pour the this compound-containing MHA over the solidified bottom layer. Allow it to solidify. This creates a concentration gradient.

  • Inoculation:

    • Prepare a high-density bacterial suspension (e.g., 10⁸-10⁹ CFU/mL).

    • Spread a known volume of the bacterial suspension evenly over the surface of the gradient plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Isolation of Mutants:

    • Resistant colonies will appear in the zone of higher this compound concentration.

    • Pick individual colonies and streak them onto fresh MHA plates containing a known concentration of this compound to confirm resistance.

    • Characterize the confirmed resistant mutants as described in Protocol 1.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
No resistant mutants obtained This compound concentration is too high.Start with a lower sub-inhibitory concentration (e.g., 0.125x to 0.25x the initial MIC) for the initial passages.
Insufficient number of passages.Continue the serial passage for a longer duration (e.g., >20 passages).
Low spontaneous mutation frequency of the bacterial strain.Consider using a hypermutator strain or exposing the culture to a sub-lethal concentration of a mutagen (use with caution and appropriate safety measures).
Loss of resistance after sub-culturing without antibiotic The resistance mechanism is unstable.This is less common for fluoroquinolone resistance which is typically due to stable chromosomal mutations. However, if observed, re-streak the resistant isolate on media containing a selective concentration of this compound to maintain the resistant population.
Inconsistent MIC values for the developed resistant strain Heterogeneous population of resistant mutants.Re-streak the culture on an agar plate to obtain single colonies and test the MIC of individual isolates.
Experimental variability.Ensure consistent inoculum density, media preparation, and incubation conditions.
Slow growth of resistant mutants Fitness cost associated with the resistance mutations.Allow for longer incubation times. Confirm that the slower growth is not due to contamination.

Visualizations

Sitafloxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Resistance_Workflow cluster_0 Resistance Induction cluster_1 Characterization Start Start with Wild-Type Bacterial Strain MIC_Determination Determine Initial MIC Start->MIC_Determination Serial_Passage Serial Passage with Increasing this compound Concentrations MIC_Determination->Serial_Passage Isolation Isolate Colonies from Highest Concentration with Growth Serial_Passage->Isolation MIC_Confirmation Confirm MIC of Resistant Isolates Isolation->MIC_Confirmation Genetic_Analysis Sequence gyrA and parC to Identify Mutations MIC_Confirmation->Genetic_Analysis Resistant_Strain Characterized this compound- Resistant Strain Genetic_Analysis->Resistant_Strain

Caption: Experimental workflow for developing resistant strains.

References

Technical Support Center: Enhancing Sitafloxacin Efficacy Through Synergistic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at improving the efficacy of Sitafloxacin through synergistic drug combinations.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind seeking synergistic drug combinations with this compound?

A1: Combining this compound with another antimicrobial agent can enhance its killing efficacy, particularly against resistant strains, and potentially reduce the development of further antibiotic resistance.[1] Synergistic combinations can also allow for lower doses of each drug, potentially reducing toxicity.

Q2: Which classes of drugs have shown synergy with this compound in vitro?

A2: Several classes of drugs have demonstrated synergistic or additive effects with this compound, including:

  • Aminoglycosides: Arbekacin has shown a synergistic effect on the majority of tested clinical isolates of Mycobacterium abscessus.[1]

  • RNA Synthesis Inhibitors: Rifampicin has shown possible synergy against extensively drug-resistant Acinetobacter baumannii and Mycobacterium ulcerans.[1][2]

  • Polymyxins: Colistin has demonstrated synergy against A. baumannii, potentially by disrupting the bacterial membrane and increasing the uptake of this compound.[1][2]

  • Tetracyclines: Doxycycline, in combination with this compound, has been effective in treating highly resistant Mycoplasma genitalium.[3][4]

  • Beta-Lactamase Inhibitors: Sulbactam increases the activity of this compound against multiple strains of A. baumannii.[1][2]

  • Proton Pump Inhibitors: Lansoprazole has shown synergy in vitro against H. pylori.[2]

Q3: How does this compound work, and how might synergy be achieved?

A3: this compound, a fourth-generation fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[5][6] This leads to DNA damage and bacterial cell death. Synergy can be achieved through various mechanisms, such as one drug increasing the permeability of the bacterial cell membrane to this compound (e.g., colistin), or by inhibiting a resistance mechanism like beta-lactamase activity (e.g., sulbactam).[1][2]

Troubleshooting Guides

Checkerboard Assay Troubleshooting

Q4: My checkerboard assay results are inconsistent or not reproducible. What are the common causes?

A4: Inconsistent results in checkerboard assays are a common challenge. Key factors to investigate include:

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting is a major source of error. Ensure thorough mixing of bacterial suspensions and drug dilutions.[7]

  • Edge Effects: Wells on the periphery of the microplate are susceptible to evaporation, which can alter drug concentrations. To minimize this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data.[7]

  • Inoculum Preparation: The bacterial inoculum density must be standardized (typically to a 0.5 McFarland standard) to ensure reproducibility.

  • Cell Health: Use bacteria from a logarithmic growth phase for consistent metabolic activity.

Q5: How do I interpret the Fractional Inhibitory Concentration Index (FICI)?

A5: The FICI is calculated to quantify the interaction between two drugs. The formula is: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[2][8]

The interpretation is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[9]

It is also insightful to look at the individual FIC values for each drug to understand the directionality of the interaction. For example, a low FIC for Drug A and a higher FIC for Drug B suggests that Drug B is potentiating the effect of Drug A.[10]

Time-Kill Curve Assay Troubleshooting

Q6: My time-kill curve assay does not show the expected synergy seen in the checkerboard assay. Why might this be?

A6: Discrepancies between checkerboard (an inhibitory assay) and time-kill (a bactericidal assay) results can occur. Possible reasons include:

  • Different Endpoints: The checkerboard assay measures the inhibition of growth at a single time point (e.g., 24 hours), while the time-kill assay assesses the rate of bacterial killing over time. A combination may be synergistic in inhibiting growth but not in rapidly killing the bacteria.

  • Drug Concentrations: The concentrations used in the time-kill assay (often based on the MIC) might not be optimal for observing synergy. It's advisable to test a range of concentrations (e.g., 0.5x, 1x, and 2x MIC).

  • Inoculum Effect: The starting bacterial density can influence the outcome of time-kill assays. Ensure a consistent starting inoculum.

Q7: What does it mean if I observe regrowth of bacteria after an initial killing phase in my time-kill assay?

A7: Regrowth can indicate the development of resistance to one or both drugs or the presence of a subpopulation of persister cells that are tolerant to the antibiotics.

In Vitro vs. In Vivo Correlation

Q8: I've observed strong in vitro synergy, but the combination is not effective in my animal model. What could be the reason?

A8: The correlation between in vitro synergy and in vivo efficacy can be poor.[1][3] Several factors can contribute to this discrepancy:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The two drugs may have different absorption, distribution, metabolism, and excretion profiles in the animal model, leading to suboptimal concentrations at the site of infection.

  • Host Factors: The immune system plays a crucial role in clearing infections in vivo, a factor not present in in vitro assays.

  • Toxicity: The combination may be more toxic in vivo than either drug alone, limiting the achievable therapeutic dose.

  • Different Definitions of Synergy: The definition of synergy in vitro may not directly translate to a clinically significant improvement in outcome in vivo.[3]

Quantitative Data Summary

This compound Combination Organism Observed Effect Fractional Inhibitory Concentration Index (FICI) Reference
SulbactamAcinetobacter baumannii (XDR)Synergistic and Partial SynergisticNot specified, but synergy was observed in 16% and partial synergy in 50% of 50 strains.[6]
Rifampin + IsoniazidMycobacterium tuberculosis (including MDR)Synergistic0.41 - 0.79[7]
Gatifloxacin + IsoniazidMycobacterium tuberculosis (including MDR)Synergistic0.39 - 0.90[7]
Clarithromycin + IsoniazidMycobacterium tuberculosis (including MDR)Synergistic0.48 - 0.95[7]
DoxycyclineMycoplasma genitalium (highly resistant)Cured 11 out of 12 infectionsIn vitro synergy observed, but FICI not specified.[3][4]
ColistinAcinetobacter baumannii (MDR)SynergisticNot specified, but synergy was found.[11]

Experimental Protocols

Checkerboard Microdilution Assay

This protocol outlines a standard method for assessing drug synergy.

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and the second test drug in an appropriate solvent.

    • In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second drug along the y-axis (e.g., rows A-G).

    • Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of the second drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Column 12 should serve as a growth control (no drugs).

  • Inoculum Preparation:

    • Culture the test organism overnight.

    • Dilute the culture to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Further dilute the inoculum to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI as described in Q5.

Time-Kill Curve Assay

This protocol is for determining the bactericidal activity of drug combinations over time.

  • Preparation:

    • Prepare flasks containing cation-adjusted Mueller-Hinton broth (CAMHB) with the test drugs at the desired concentrations (e.g., 0.5x, 1x, 2x MIC). Include a growth control flask (no drug), and flasks with each drug alone.

    • Prepare a mid-logarithmic phase bacterial culture of the test organism.

  • Experimental Setup:

    • Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each experimental group.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

Visualizations

Sitafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC, ParE) This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Maintains Supercoiling Topoisomerase_IV->DNA Decatenates Replicated DNA Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Cell_Death Cell Death Replication_Transcription->Cell_Death Blocked

Caption: Mechanism of action of this compound.

Synergy_Workflow cluster_invitro In Vitro Synergy Testing cluster_invivo In Vivo Efficacy Testing Checkerboard Checkerboard Assay FICI Calculate FICI Checkerboard->FICI TimeKill Time-Kill Curve Assay Synergy_Assessment Assess Synergy, Additivity, or Antagonism TimeKill->Synergy_Assessment FICI->Synergy_Assessment Animal_Model Animal Model of Infection Synergy_Assessment->Animal_Model Promising Combinations PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Animal_Model->PK_PD Efficacy Evaluate Therapeutic Efficacy PK_PD->Efficacy Troubleshooting_Logic Start Inconsistent Synergy Results Check_InVitro Review In Vitro Assay Start->Check_InVitro Check_Pipetting Verify Pipetting Technique Check_InVitro->Check_Pipetting Yes Check_Edge_Effects Assess for Edge Effects Check_Pipetting->Check_Edge_Effects Check_Inoculum Standardize Inoculum Check_Edge_Effects->Check_Inoculum InVitro_OK In Vitro Results Reproducible Check_Inoculum->InVitro_OK Check_InVivo_Correlation In Vitro / In Vivo Discordance? InVitro_OK->Check_InVivo_Correlation Consider_PKPD Analyze PK/PD Profiles Check_InVivo_Correlation->Consider_PKPD Yes Consider_Host_Factors Evaluate Host Factors Consider_PKPD->Consider_Host_Factors Refine_Model Refine Animal Model Consider_Host_Factors->Refine_Model

References

Validation & Comparative

A Comparative Analysis of Sitafloxacin and Levofloxacin Efficacy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the efficacy of Sitafloxacin and Levofloxacin, two prominent fluoroquinolone antibiotics. The analysis is based on available experimental data from in vitro studies and clinical trials, focusing on antibacterial potency, clinical outcomes in key infections, and safety profiles. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and Levofloxacin are broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] By forming a complex with the enzyme and DNA, the fluoroquinolones trap the enzyme in a state where it is covalently linked to the DNA, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in bacterial cell death.[1][3]

This compound is noted for its balanced and potent inhibition of both DNA gyrase and topoisomerase IV.[2][4] This dual-targeting mechanism may contribute to its high activity against a broad range of pathogens, including those resistant to other fluoroquinolones.[2][4] Levofloxacin also targets both enzymes, with its primary target varying between Gram-positive (topoisomerase IV) and Gram-negative (DNA gyrase) bacteria.[5]

cluster_drug Fluoroquinolone Action cluster_target Bacterial Enzymes cluster_process DNA Processes cluster_outcome Result This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase inhibits Levofloxacin->Topo_IV inhibits DNA_Supercoiling DNA Supercoiling (Replication, Transcription) DNA_Gyrase->DNA_Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks inhibition leads to Chromosome_Segregation Chromosome Segregation (Cell Division) Topo_IV->Chromosome_Segregation Topo_IV->DS_Breaks inhibition leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action for this compound and Levofloxacin.

In Vitro Antibacterial Activity

In vitro studies consistently demonstrate the potent activity of this compound against a wide array of bacterial isolates, often showing lower minimum inhibitory concentrations (MICs) compared to Levofloxacin, particularly against resistant strains.

Comparative MIC Values

The following table summarizes the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound and Levofloxacin against various pathogens.

PathogenAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coliThis compound1
Levofloxacin8
Streptococcus milleriThis compound0.06
Levofloxacin>1 (16-fold higher)
Streptococcus pneumoniae (mutant prevention concentration)This compound1
Levofloxacin64

Data sourced from multiple in vitro studies.[6][7]

This compound has shown superior in vitro activity against Gram-positive cocci, anaerobes, and ciprofloxacin-resistant strains of Enterobacteriaceae.[8][9] One study found the MIC₅₀ and MIC₉₀ values of this compound against all tested bacteria were the lowest when compared with those of levofloxacin, ciprofloxacin, and moxifloxacin.[8] Furthermore, this compound has demonstrated activity against multidrug-resistant (MDR) bacteria, including methicillin-resistant S. aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Gram-negative bacteria.[8]

Clinical Efficacy: A Comparative Overview

Clinical trials have evaluated the efficacy and safety of this compound in comparison to Levofloxacin for various infections, most notably urinary tract infections (UTIs) and respiratory tract infections.

Urinary Tract Infections (UTIs)

Multiple randomized, controlled trials have compared the two drugs for the treatment of both uncomplicated and complicated UTIs.

Table 1: Clinical and Bacteriological Efficacy in Complicated UTIs

Study / EndpointThis compound GroupLevofloxacin Groupp-value
Kawada et al. (Japan) (50mg b.i.d.)(100mg t.i.d.)
Clinical Efficacy Rate96.1% (98/102)82.7% (81/98)0.002
Microbiological Eradication Rate96.4% (132/137)86.0% (123/143)0.002
Chinese Multicentre Trial (100mg b.i.d.)(500mg q.d.)
Clinical Cure Rate (PPS)81.8% (27/33)76.9% (20/26)>0.05
Bacterial Eradication Rate (MES)93.3% (14/15)63.6% (7/11)>0.05

PPS: Per-Protocol Set; MES: Microbiologically Evaluable Set. Data from Kawada et al.[10][11] and a Chinese multicentre trial.[6][12]

Table 2: Clinical and Bacteriological Efficacy in Uncomplicated UTIs (Chinese Multicentre Trial)

Endpoint (PPS)This compound Group (100mg q.d.)Levofloxacin Group (500mg q.d.)p-value
Clinical Cure Rate89.2% (58/65)97.1% (68/70)>0.05
Bacterial Eradication Rate97.1% (34/35)97.6% (41/42)>0.05

PPS: Per-Protocol Set. Data from a Chinese multicentre trial.[6][12]

In a Japanese study on complicated UTIs, this compound demonstrated statistically superior clinical efficacy and microbiological eradication rates compared to Levofloxacin.[10][11] A multicenter trial in China found that while this compound was as effective and safe as Levofloxacin for both uncomplicated and complicated UTIs, it showed a notably higher bacterial eradication rate in complicated cases, although the difference was not statistically significant due to sample size.[6][12][13]

Respiratory Tract Infections

A double-blind, randomized comparative study evaluated the efficacy of this compound and Levofloxacin in patients with pneumonia and other respiratory tract diseases.

Table 3: Clinical and Bacteriological Efficacy in Respiratory Tract Infections

EndpointThis compound Group (50mg b.i.d.)Levofloxacin Group (100mg t.i.d.)
Overall Clinical Efficacy Rate92.5% (99/107)92.1% (93/101)
Pneumonia Clinical Efficacy Rate96.4% (53/55)94.0% (47/50)
Overall Bacteriological Eradication78.4% (40/51)80.4% (37/46)
Gram-positive Eradication95.0% (19/20)87.5% (21/24)
Gram-negative Eradication79.4% (27/34)81.5% (22/27)

Data from Kobayashi et al.[14][15]

The study concluded that this compound was non-inferior to Levofloxacin in treating respiratory tract infections, with comparable clinical efficacy and bacteriological eradication rates.[14][15]

Experimental Protocols & Methodologies

The data presented is derived from rigorous clinical trials. Below is a generalized workflow and methodology based on these studies.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Group_A Group A: This compound (Specified Dose & Duration) Randomization->Group_A Group_B Group B: Levofloxacin (Specified Dose & Duration) Randomization->Group_B EOT End-of-Treatment (EOT) Assessment Group_A->EOT Group_B->EOT Baseline Baseline Assessment (Clinical & Microbiological) Baseline->Randomization TOC Test-of-Cure (TOC) Follow-up EOT->TOC Efficacy Primary Endpoint: Clinical Efficacy TOC->Efficacy Microbiology Secondary Endpoint: Bacteriological Eradication TOC->Microbiology Safety Safety & Tolerability TOC->Safety

Generalized workflow for comparative clinical trials.
Study Design:

The primary sources of clinical data are randomized, double-blind, active-controlled, multicenter clinical trials.[6][10][14]

Patient Population:
  • UTI Trials: Adult patients diagnosed with acute uncomplicated or complicated urinary tract infections.[6][10] Patients with indwelling catheters were often excluded from complicated UTI studies.[10][11]

  • Respiratory Tract Infection Trials: Patients with pneumonia, secondary infection, or acute exacerbation of chronic respiratory tract disease.[14]

Treatment Regimens:
  • Complicated UTI (Japan Study): Oral this compound 50 mg twice daily (b.i.d.) versus Oral Levofloxacin 100 mg three times daily (t.i.d.) for 7 days.[10][11]

  • Complicated UTI (China Study): Oral this compound 100 mg twice daily versus Oral Levofloxacin 500 mg once daily (q.d.) for 10-14 days.[12]

  • Uncomplicated UTI (China Study): Oral this compound 100 mg once daily versus Oral Levofloxacin 500 mg once daily for 3-5 days.[12]

  • Respiratory Infections Study: Oral this compound 50 mg twice daily versus Oral Levofloxacin 100 mg three times daily for 7 days.[14]

Efficacy Evaluation:
  • Primary Endpoint: Clinical efficacy (cure rate) assessed at the end of treatment (EOT) and/or at a follow-up test-of-cure (TOC) visit.[12]

  • Secondary Endpoint: Microbiological efficacy, determined by the eradication of baseline pathogens.[6]

In Vitro Susceptibility Testing:
  • The minimum inhibitory concentrations (MICs) of the antibiotics were determined against bacterial isolates using standard methods such as the agar dilution method.[8]

Safety and Tolerability

The safety profiles of this compound and Levofloxacin are generally comparable, with most adverse events being mild to moderate in severity.

Table 4: Incidence of Adverse Reactions

Study / Infection TypeThis compound GroupLevofloxacin Groupp-value
Kawada et al. / cUTI 24.6% (30/122)11.6% (14/121)0.008
Kobayashi et al. / RTI 29.8% (34/114)25.9% (30/116)N/A
Chinese Trial / uUTI (Drug-Related AEs)27.5% (19/69)18.3% (13/71)N/A

cUTI: complicated Urinary Tract Infection; RTI: Respiratory Tract Infection; uUTI: uncomplicated Urinary Tract Infection.[6][10][14]

In one study on complicated UTIs, the incidence of adverse reactions was significantly higher in the this compound group, with diarrhea being the most common reaction in both groups.[10][11] However, other studies in respiratory infections and other UTI trials found similar incidences of drug-related adverse events between the two treatment arms.[6][14]

Conclusion

This compound demonstrates potent in vitro activity, often superior to Levofloxacin, especially against resistant bacterial strains.[8] In clinical settings, this compound has proven to be non-inferior to Levofloxacin for the treatment of respiratory tract infections and at least as effective for urinary tract infections.[6][14] Notably, some evidence suggests superior bacteriological eradication rates for this compound in complicated UTIs.[10][11] The safety profiles are broadly similar, though some studies indicate a higher incidence of mild gastrointestinal side effects with this compound.[10] These findings position this compound as a valuable therapeutic alternative, particularly in cases where antibiotic resistance is a concern.

References

A Comparative Analysis of Sitafloxacin and Moxifloxacin for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, safety, and microbiological activity of two fluoroquinolone antibiotics, sitafloxacin and moxifloxacin, for the treatment of community-acquired pneumonia (CAP). The information presented is supported by experimental data from clinical trials and in vitro studies to assist researchers and drug development professionals in their understanding of these two therapeutic agents.

Executive Summary

This compound, a newer generation fluoroquinolone, has demonstrated non-inferiority to moxifloxacin in the treatment of community-acquired pneumonia in adult patients.[1][2] Clinical trials indicate comparable clinical cure rates and microbiological success. Both drugs exhibit a broad spectrum of activity against common CAP pathogens. This compound may offer more potent in vitro activity against certain isolates, including some resistant strains.[3][4] The safety profiles of both drugs are generally similar, with gastrointestinal and nervous system-related adverse events being the most commonly reported.

Mechanism of Action

Both this compound and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] This dual inhibition leads to strand breaks in the bacterial DNA, ultimately resulting in cell death.

This compound is noted to have a balanced inhibition of both DNA gyrase and topoisomerase IV.[4] This balanced activity may contribute to its potent antimicrobial effects and a potentially lower likelihood of resistance development.[2]

Mechanism of Action of Fluoroquinolones cluster_0 Bacterial Cell Fluoroquinolones\n(this compound, Moxifloxacin) Fluoroquinolones (this compound, Moxifloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolones\n(this compound, Moxifloxacin)->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolones\n(this compound, Moxifloxacin)->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Fig 1. Mechanism of action for this compound and Moxifloxacin.

Clinical Efficacy

A multicenter, randomized, open-label, positive-controlled clinical trial was conducted to evaluate the efficacy and safety of oral this compound versus oral moxifloxacin in the treatment of Chinese adults with CAP.[2] The primary outcome was the clinical cure rate at the test-of-cure (TOC) visit in the per-protocol set (PPS).

Table 1: Clinical Cure Rates in the Per-Protocol Set (PPS) Population [1][2]

Treatment GroupNClinical Cure Rate at Visit 3 (End of Treatment)Clinical Cure Rate at Visit 4 (Test of Cure)
This compound 100 mg once daily (qd)9693.7%94.8%
This compound 100 mg twice daily (bid)9496.8%96.8%
Moxifloxacin 400 mg once daily (qd)10195.0%95.0%

Table 2: Clinical Cure Rates in the Full Analysis Set (FAS) Population [1][2]

Treatment GroupNClinical Cure Rate at Visit 3 (End of Treatment)Clinical Cure Rate at Visit 4 (Test of Cure)
This compound 100 mg qd11794.2%94.9%
This compound 100 mg bid11695.0%94.9%
Moxifloxacin 400 mg qd11095.2%95.1%

Statistical analysis demonstrated that both this compound 100 mg once daily and 100 mg twice daily were non-inferior to moxifloxacin 400 mg once daily in clinical efficacy for adult CAP patients.[1]

Microbiological Efficacy

The microbiological success rates were also comparable among the treatment groups in the aforementioned clinical trial.

Table 3: Microbiological Success Rates in the Microbiological Evaluable Set (MES) Population at Test of Cure [1][2]

Treatment GroupNMicrobiological Success Rate
This compound 100 mg qd3397.0%
This compound 100 mg bid3597.1%
Moxifloxacin 400 mg qd3994.9%

In Vitro Activity

Both this compound and moxifloxacin exhibit potent in vitro activity against a wide range of pathogens commonly associated with community-acquired pneumonia. Several studies have indicated that this compound may have lower minimum inhibitory concentrations (MICs) for certain pathogens compared to moxifloxacin.

Table 4: Comparative In Vitro Activity (MIC90, µg/mL) Against Key CAP Pathogens

PathogenThis compoundMoxifloxacinReference
Streptococcus pneumoniae0.1250.12 - 0.25[1][5][6][7]
Haemophilus influenzae≤0.060.03 - 0.06[1][5][6]
Mycoplasma pneumoniae0.030.3[8][9][10]
Chlamydophila pneumoniae0.031 - 0.1250.031 - 0.125[11][12]
Legionella pneumophilaNot specified≤0.016[13]
Staphylococcus aureus (MSSA)≤0.06Not specified[7]
Klebsiella pneumoniae0.25Not specified[1][7]

Safety and Tolerability

The safety profiles of this compound and moxifloxacin were found to be comparable in the clinical trial for CAP.[1] The majority of adverse events reported were mild to moderate in severity.

Table 5: Incidence of Drug-Related Adverse Events (AEs) [1][2]

Treatment GroupNOverall Incidence of AEsIncidence of Drug-Related AEs
This compound 100 mg qd11634.5%23.3%
This compound 100 mg bid11445.6%29.8%
Moxifloxacin 400 mg qd11039.1%28.2%

The most common drug-related adverse events for both drugs included dizziness, nausea, and diarrhea.[2]

Experimental Protocols

Clinical Trial Methodology for Efficacy and Safety of Oral this compound vs. Moxifloxacin in CAP[1][2]
  • Study Design: A multicenter, randomized, open-label, positive-controlled clinical trial.

  • Patient Population: Adult patients diagnosed with community-acquired pneumonia.

  • Interventions:

    • This compound 100 mg tablets once daily for 7-10 days.

    • This compound 100 mg tablets twice daily for 7-10 days.

    • Moxifloxacin 400 mg tablets once daily for 7-10 days.

  • Primary Endpoint: Non-inferiority of the clinical cure rate of this compound compared to moxifloxacin at the test-of-cure visit (7-14 days after the last dose) in the per-protocol set. The non-inferiority margin was set at -10%.

  • Secondary Endpoints: Clinical cure rate at the end-of-treatment visit, microbiological success rate, and incidence of adverse events.

  • Microbiological Assessment: Sputum and/or blood cultures were collected at baseline to identify causative pathogens. Microbiological response was assessed at the test-of-cure visit.

Clinical Trial Workflow for CAP Treatment Comparison cluster_0 Patient Journey Enrollment Patient Enrollment (Adults with CAP) Randomization Randomization Enrollment->Randomization Sitafloxacin_qd This compound 100 mg qd (7-10 days) Randomization->Sitafloxacin_qd Sitafloxacin_bid This compound 100 mg bid (7-10 days) Randomization->Sitafloxacin_bid Moxifloxacin_qd Moxifloxacin 400 mg qd (7-10 days) Randomization->Moxifloxacin_qd EOT_Assessment End of Treatment Assessment (Visit 3) Sitafloxacin_qd->EOT_Assessment Sitafloxacin_bid->EOT_Assessment Moxifloxacin_qd->EOT_Assessment TOC_Assessment Test of Cure Assessment (Visit 4) EOT_Assessment->TOC_Assessment Data_Analysis Data Analysis (Efficacy and Safety) TOC_Assessment->Data_Analysis

Fig 2. Workflow of the comparative clinical trial.
In Vitro Susceptibility Testing

  • Method: The minimum inhibitory concentrations (MICs) of this compound and moxifloxacin against baseline pathogens were determined using the agar dilution method.[1]

  • Procedure: A standardized inoculum of each bacterial isolate is applied to a series of agar plates containing serial twofold dilutions of the antibiotic. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.

Conclusion

This compound is a potent fluoroquinolone that has demonstrated non-inferiority to moxifloxacin for the treatment of community-acquired pneumonia in adults. Both drugs have a similar safety profile and are effective against a broad range of respiratory pathogens. The in vitro data suggests that this compound may offer enhanced activity against certain bacteria, which could be advantageous in specific clinical scenarios. Further research, including studies in diverse patient populations and against a wider array of resistant pathogens, will continue to define the precise role of this compound in the management of community-acquired pneumonia.

References

Sitafloxacin Demonstrates Potent In Vitro Activity Against a Broad Spectrum of Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of in vitro studies reveals sitafloxacin's superior or comparable activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria when compared to other commonly used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. This guide synthesizes key experimental data, outlines the methodologies used, and provides a visual representation of the fluoroquinolone mechanism of action.

This compound, a fourth-generation fluoroquinolone, consistently exhibits lower minimum inhibitory concentrations (MICs) for many clinically significant bacterial isolates, including those resistant to other fluoroquinolones.[1][2][3] Its broad-spectrum activity makes it a subject of significant interest for researchers and drug development professionals.[1][2][3]

Comparative In Vitro Susceptibility

The comparative efficacy of this compound has been demonstrated through extensive in vitro testing. The following tables summarize the MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, for this compound and other fluoroquinolones against various bacterial species.

Gram-Positive Bacteria

This compound shows particularly potent activity against Gram-positive cocci.[4] Against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as various Streptococcus species, this compound often displays the lowest MIC values among the compared fluoroquinolones.[5][6]

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus This compound≤0.008 - 0.060.015 - 0.5
Ciprofloxacin0.12 - >1280.5 - >128
Levofloxacin0.12 - 80.5 - 32
Moxifloxacin0.03 - 0.50.06 - 2
Streptococcus pneumoniae This compound0.015 - 0.030.03 - 0.12
Ciprofloxacin1 - 22 - 4
Levofloxacin0.5 - 11
Moxifloxacin0.12 - 0.250.25
Enterococcus spp. This compound0.06 - 0.250.12 - 1
Ciprofloxacin0.5 - 21 - 8
Levofloxacin0.5 - 41 - 16
Moxifloxacin0.12 - 10.25 - 4

Data compiled from multiple sources.[4][5][6]

Gram-Negative Bacteria

Against Enterobacteriaceae and non-fermenting Gram-negative bacilli, this compound's activity is often comparable or superior to that of other fluoroquinolones.[4] Notably, it has shown enhanced activity against strains resistant to ciprofloxacin.[4] Studies on clinical isolates from patients with urinary tract and lower respiratory tract infections have shown the MIC50 and MIC90 values of this compound to be the lowest when compared with levofloxacin, ciprofloxacin, and moxifloxacin.[5]

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compound≤0.008 - 0.030.015 - 2
Ciprofloxacin≤0.015 - 0.030.03 - >128
Levofloxacin≤0.015 - 0.060.03 - >32
Moxifloxacin≤0.015 - 0.060.03 - 16
Klebsiella pneumoniae This compound0.015 - 0.060.06 - 2
Ciprofloxacin0.03 - 0.120.06 - >128
Levofloxacin0.06 - 0.250.12 - >32
Moxifloxacin0.06 - 0.250.12 - 16
Pseudomonas aeruginosa This compound0.12 - 10.5 - 8
Ciprofloxacin0.25 - 21 - >128
Levofloxacin0.5 - 42 - >32
Moxifloxacin1 - 84 - 32
Acinetobacter baumannii This compound0.06 - 0.50.12 - 2
Ciprofloxacin1 - 164 - >128
Levofloxacin1 - 84 - >32
Moxifloxacin0.5 - 42 - 16

Data compiled from multiple sources.[4][5][7][8]

Anaerobic Bacteria

This compound is distinguished by its potent activity against anaerobic bacteria, an area where older fluoroquinolones like ciprofloxacin have limited efficacy.[1][4]

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group This compound0.120.25
Ciprofloxacin48
Levofloxacin24
Moxifloxacin0.51
Clostridium difficile This compound0.51
Ciprofloxacin1632
Levofloxacin816
Moxifloxacin48

Data compiled from multiple sources.[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the antimicrobial activity of a compound. The data presented in this guide were primarily generated using the broth microdilution and agar dilution methods, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10] It involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[11]

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antibiotic is prepared at a known concentration.

  • Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth for fastidious organisms) in the wells of a microtiter plate.[11] The final volume in each well is typically 100 µL.

2. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared. This is typically done by selecting several colonies from an 18- to 24-hour-old agar plate and suspending them in broth.[9]

  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.[10]

  • The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[4] For some organisms, such as Streptococcus pneumoniae, incubation may be performed in an environment with increased CO₂.[12]

4. Interpretation of Results:

  • After incubation, the plate is examined for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[9]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][13] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[13] this compound has demonstrated a balanced inhibition of both DNA gyrase and topoisomerase IV.[1]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation cluster_effect Bactericidal Effect FQ This compound (Fluoroquinolone) DNA_Gyrase DNA Gyrase (GyrA, GyrB) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) FQ->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Introduces negative supercoils DNA_Damage DNA Strand Breaks DNA_Gyrase->DNA_Damage Stabilizes cleavage complex Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Topo_IV->DNA_Damage Stabilizes cleavage complex Replication_Fork Replication Fork DNA_Supercoiling->Replication_Fork Allows strand separation Replication_Fork->Topo_IV Resolves catenated daughter chromosomes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: Mechanism of action of this compound and other fluoroquinolones.

References

Sitafloxacin vs. Ciprofloxacin: A Head-to-Head Comparison Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic resistance is a critical global health challenge, necessitating the evaluation of newer antimicrobials against pathogens that have developed resistance to older agents. This guide provides a detailed comparison of Sitafloxacin, a newer-generation fluoroquinolone, and Ciprofloxacin, a widely used second-generation fluoroquinolone, focusing on their efficacy against resistant bacterial strains. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro data, experimental protocols, and mechanistic insights.

Mechanism of Action: A Tale of Two Targets

Both this compound and Ciprofloxacin belong to the fluoroquinolone class and function by inhibiting bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits). These enzymes are crucial for managing DNA supercoiling, replication, and segregation.

The key difference lies in their inhibitory balance. Ciprofloxacin has a greater activity against one of the enzymes, making it more susceptible to resistance if a mutation occurs in that primary target.[1] In contrast, this compound exhibits a more balanced inhibition of both DNA gyrase and topoisomerase IV.[1] This dual-targeting mechanism means that for resistance to emerge, mutations in both enzymes are often required, making this compound inherently more robust against common resistance pathways.[2][3]

G cluster_0 Fluoroquinolone Mechanism of Action cluster_2 cluster_3 gyrase DNA Gyrase (GyrA, GyrB) process Inhibition of DNA Replication topoIV Topoisomerase IV (ParC, ParE) cipro Ciprofloxacin cipro->gyrase Primary Target cipro->topoIV Secondary Target sita This compound sita->gyrase Balanced Inhibition sita->topoIV Balanced Inhibition death Bacterial Cell Death process->death

Caption: Comparative mechanism of Ciprofloxacin and this compound.

Comparative Efficacy: In Vitro Susceptibility Data

The superior activity of this compound is most evident in its lower Minimum Inhibitory Concentrations (MICs) against bacteria that are resistant to Ciprofloxacin. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Activity against Ciprofloxacin-Resistant Neisseria gonorrhoeae

N. gonorrhoeae has developed widespread resistance to Ciprofloxacin, rendering it ineffective for treatment in many regions.[4][5] Studies consistently show that this compound retains potent activity against these resistant strains.

ParameterCiprofloxacin (mg/L)This compound (mg/L)Source
Median MIC 160.12[2]
MIC Range 2 to >320.03 to 0.5[2][3]
MIC₅₀ 40.125[3]
MIC₉₀ 80.5[3]

MIC₅₀/MIC₉₀: The concentration of the drug required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Activity against Resistant Gram-Negative Bacteria

This compound demonstrates enhanced activity against various ciprofloxacin-resistant and multidrug-resistant (MDR) Gram-negative bacteria, including those producing extended-spectrum beta-lactamases (ESBLs).

Organism (Resistance Profile)Ciprofloxacin MIC₉₀ (mg/L)This compound MIC₉₀ (mg/L)Source
Escherichia coli (Overall)>82[6]
Escherichia coli (Ciprofloxacin-Resistant)-MIC₅₀/₉₀ at least 3 dilution steps lower[7]
Klebsiella pneumoniae (Overall)>84[6]
Acinetobacter baumannii (Carbapenem-Resistant)-Lower MICs than Ciprofloxacin[8]
Pseudomonas aeruginosa>84[6]
Table 3: Activity against Resistant Gram-Positive Bacteria

This compound is notably more effective against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA), compared to Ciprofloxacin.

Organism (Resistance Profile)Ciprofloxacin MIC₉₀ (mg/L)This compound MIC₉₀ (mg/L)Source
S. aureus (Methicillin-Resistant - MRSA)>42[9]
Streptococcus pneumoniae128 (MPC)1 (MPC)[1]

MPC: Mutant Prevention Concentration, the concentration required to prevent the growth of the most resistant, single-step mutants.

Experimental Protocols

The data presented is derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Key Methodologies
  • Bacterial Isolation : Clinical isolates were collected from patients across various hospitals. Only one isolate per patient was typically included to ensure diversity.[7] Strains were identified using standard laboratory methods.

  • Antimicrobial Susceptibility Testing (AST) :

    • Agar Dilution : This was a common method used, particularly for N. gonorrhoeae.[2][4] A standardized inoculum of bacteria is applied to a series of agar plates containing doubling dilutions of the antibiotic. The MIC is the lowest concentration that inhibits visible growth after incubation.

    • Broth Microdilution : This method was used for a wide range of bacteria.[7][9] Bacteria are added to wells of a microtiter plate containing serial dilutions of the antibiotics in a liquid growth medium. The MIC is determined by the lowest concentration showing no turbidity.

  • Resistance Gene Analysis : To understand the genetic basis of resistance, the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes were sequenced.[2][3] This involves using polymerase chain reaction (PCR) to amplify these specific gene regions, followed by DNA sequencing to identify mutations known to confer resistance.

G cluster_ast Antimicrobial Susceptibility Testing (AST) cluster_genetic Genetic Analysis (for Resistant Strains) start Clinical Isolate Collection identify Bacterial Identification (e.g., VITEK, API) start->identify prep Prepare Standardized Bacterial Inoculum identify->prep agar Agar Dilution Method prep->agar Option 1 broth Broth Microdilution Method prep->broth Option 2 incubate Incubate at 35°C (20-48 hours) agar->incubate broth->incubate read Read Results & Determine MIC incubate->read dna_extract DNA Extraction read->dna_extract If Resistant report Correlate MIC with Genotype read->report pcr PCR Amplification of gyrA/parC QRDRs dna_extract->pcr sequence DNA Sequencing pcr->sequence analyze Identify Resistance Mutations sequence->analyze analyze->report

Caption: Workflow for MIC determination and resistance analysis.

Conclusion

Head-to-head in vitro studies demonstrate that this compound has significantly greater potency than Ciprofloxacin against a broad spectrum of clinically important resistant bacteria.

  • Superior Activity : this compound consistently exhibits lower MIC values against Ciprofloxacin-resistant N. gonorrhoeae, MRSA, and resistant Gram-negative bacilli like E. coli and P. aeruginosa.[2][7][8][9]

  • Robustness to Resistance : Its balanced inhibition of both DNA gyrase and topoisomerase IV makes it less susceptible to target-site mutations that readily confer high-level resistance to Ciprofloxacin.[1][2]

  • Clinical Potential : While this compound shows excellent in vitro promise, some researchers advise caution against its use as a first-line monotherapy to preserve its efficacy.[3][10] It is considered a valuable option for treating infections caused by multidrug-resistant organisms, particularly in cases of ceftriaxone resistance or allergy, or as part of a dual antimicrobial therapy strategy.[3][10]

For drug development professionals and researchers, this compound represents a promising scaffold and an important therapeutic option in the ongoing battle against antimicrobial resistance. Further clinical trials are warranted to fully establish its role in treating infections caused by these challenging pathogens.

References

Validation of Sitafloxacin's activity against methicillin-resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of Sitafloxacin's activity against Methicillin-Resistant Staphylococcus aureus (MRSA), with objective comparisons to key alternative therapies. This document provides a detailed examination of this compound's efficacy, supported by experimental data, alongside standardized protocols and visual representations of key biological and experimental processes.

Executive Summary

This compound, a fourth-generation fluoroquinolone, demonstrates significant in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen of major clinical concern. This guide synthesizes available data to compare the performance of this compound with other prominent anti-MRSA agents, including vancomycin, linezolid, and daptomycin. The evidence presented herein is intended to inform further research and development in the critical area of antimicrobial resistance.

Comparative In-Vitro Activity

The in vitro potency of an antimicrobial agent is a primary indicator of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of this activity.

Table 1: Comparative MIC Values against MRSA
Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.125 - 0.5 0.25 - 2
Vancomycin0.5 - 11 - 2
Linezolid1 - 22 - 4
Daptomycin0.25 - 0.50.5 - 1
Ciprofloxacin>32>64
Levofloxacin8 - 32>32
Moxifloxacin1 - 44 - 16

Note: MIC values are compiled from various studies and may vary depending on the specific MRSA strains and testing methodologies used.

The data clearly indicates that this compound possesses lower MIC₅₀ and MIC₉₀ values against MRSA compared to older generation fluoroquinolones like ciprofloxacin and levofloxacin, to which MRSA often exhibits high-level resistance. Notably, this compound's activity is comparable to that of daptomycin and, in some cases, superior to vancomycin and linezolid.

In-Vivo Efficacy and Clinical Data

Animal models and clinical studies provide crucial insights into the real-world potential of an antimicrobial agent.

  • Animal Models: In murine models of MRSA infection, including peritonitis and thigh infection models, this compound has demonstrated significant efficacy in reducing bacterial burden and improving survival rates. Some studies suggest its performance is comparable or superior to vancomycin in these preclinical models.

  • Clinical Trials: While large-scale clinical trials specifically comparing this compound to linezolid and daptomycin for the treatment of MRSA infections are limited, a meta-analysis of randomized controlled trials on this compound for various bacterial infections has shown high clinical and microbiological response rates.[1] An open-label study investigating this compound for serious systemic MRSA infections, where glycopeptide treatment had failed, showed a clinical cure in four out of eleven patients.[2][3]

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. Its potent activity against MRSA is attributed to a balanced inhibition of both enzymes, which makes it effective even against strains with mutations that confer resistance to other fluoroquinolones.

Resistance to fluoroquinolones in S. aureus primarily arises from two main mechanisms:

  • Target-site mutations: Stepwise mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase subunit A) and grlA (encoding topoisomerase IV subunit A) genes reduce the binding affinity of the drugs.

  • Increased efflux: Overexpression of efflux pumps, such as NorA, actively transports the drug out of the bacterial cell, reducing its intracellular concentration.

Below is a diagram illustrating the mechanism of fluoroquinolone resistance in MRSA.

Fluoroquinolone_Resistance_MRSA cluster_drug_entry Bacterial Cell Exterior cluster_cell Bacterial Cell Interior Sitafloxacin_ext This compound Sitafloxacin_int This compound Sitafloxacin_ext->Sitafloxacin_int Diffusion DNA_Gyrase DNA Gyrase (GyrA) Sitafloxacin_int->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (GrlA) Sitafloxacin_int->Topoisomerase_IV Inhibits NorA_Pump NorA Efflux Pump Sitafloxacin_int->NorA_Pump Substrate for DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Mutated_GyrA Mutated GyrA DNA_Gyrase->Mutated_GyrA Mutation in gyrA Topoisomerase_IV->DNA_Replication Mutated_GrlA Mutated GrlA Topoisomerase_IV->Mutated_GrlA Mutation in grlA Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to NorA_Pump->Sitafloxacin_ext Efflux Resistance Resistance NorA_Pump->Resistance Overexpression contributes to Mutated_GyrA->Resistance Contributes to Mutated_GrlA->Resistance Contributes to

Fluoroquinolone resistance mechanisms in MRSA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's activity against MRSA, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_wells Inoculate Microtiter Plate Wells with MRSA Suspension prep_inoculum->inoculate_wells serial_dilution Perform 2-fold Serial Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) serial_dilution->inoculate_wells controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate_wells->controls incubation Incubate at 35°C for 16-20 hours controls->incubation read_results Read Results Visually or with a Plate Reader incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Testing.

1. Inoculum Preparation:

  • Select three to five well-isolated colonies of the MRSA strain from a non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood).

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

2. Antimicrobial Agent Dilution:

  • Prepare a stock solution of this compound.

  • Perform two-fold serial dilutions of the this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the standardized MRSA inoculum.

  • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubate the plate at 35°C ± 2°C in ambient air for 16 to 20 hours.

4. Interpretation:

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the MRSA.

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent directly into the agar medium.

1. Plate Preparation:

  • Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound. A plate with no antibiotic serves as a growth control.

  • The agar should be supplemented with 2% NaCl for testing oxacillin-resistant staphylococci to enhance the expression of resistance.

2. Inoculum Preparation:

  • Prepare the MRSA inoculum as described for the broth microdilution method.

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar surface.

3. Inoculation and Incubation:

  • Using a multipoint inoculator, spot-inoculate the prepared agar plates with the MRSA suspension.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 24 hours.

4. Interpretation:

  • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Conclusion

This compound exhibits potent in vitro activity against MRSA, including strains resistant to other fluoroquinolones. Its efficacy is comparable to or exceeds that of several standard-of-care anti-MRSA agents. The balanced inhibition of both DNA gyrase and topoisomerase IV likely contributes to its robust activity and may help mitigate the development of resistance. While further comparative in vivo and large-scale clinical trials are warranted to definitively establish its place in therapy for MRSA infections, the existing data strongly support the continued investigation and validation of this compound as a valuable therapeutic option in the fight against this challenging pathogen.

References

A Comparative Analysis of the Bactericidal Activity of Sitafloxacin and Gatifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bactericidal efficacy of two fourth-generation fluoroquinolones, Sitafloxacin and Gatifloxacin. The information presented is supported by experimental data from multiple studies to aid in informed decisions for anti-infective development.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various in vitro studies, providing a quantitative comparison of the antibacterial activity of this compound and Gatifloxacin against key bacterial pathogens. A lower MIC or MBC value indicates greater antibacterial activity.

Bacterial SpeciesAntibioticMIC (µg/mL)MBC (µg/mL)Key Findings
Streptococcus pneumoniae (quinolone-susceptible)This compound--Exhibited the most rapid bactericidal activity, causing a >3.0 log10 CFU/mL reduction in 1 hour at its maximum serum concentration (Cmax).[1]
Streptococcus pneumoniae (with single parC/E mutation)This compound--Showed the most rapid and potent bactericidal activity, with a >3.0 log10 CFU/mL reduction in 1 hour at Cmax.[1][2] Its bactericidal activity is not significantly affected by this mutation.[1][2]
Streptococcus pneumoniae (penicillin-resistant)This compound--Demonstrated the most rapid bactericidal activity when adjusted to concentrations corresponding to their MICs.[3]
Mycobacterium aviumThis compoundGreater than GatifloxacinGreater than GatifloxacinExhibited greater therapeutic efficacy than moxifloxacin in eliminating intrapulmonary bacteria in infected mice.[4]
Mycobacterium aviumGatifloxacinLess than this compound and MoxifloxacinLess than this compound and MoxifloxacinShowed greater therapeutic efficacy than moxifloxacin in eliminating intrapulmonary bacteria in infected mice.[4]
Gram-Positive Ocular Isolates (S. aureus, S. epidermidis, S. pneumoniae)Gatifloxacin0.5 (MIC90)-Exhibited similar activity to moxifloxacin against several Gram-positive ocular pathogens.[5]
Gram-Negative Ocular Isolates (P. aeruginosa, K. pneumoniae, E. aerogenes)GatifloxacinLower MIC90 than moxifloxacin-MIC90 values against K. pneumoniae and E. aerogenes were four to five times lower than moxifloxacin.[5]
Atypical Ocular Pathogens (N. asteroides, M. chelonae)GatifloxacinLower MIC90 than moxifloxacin-MIC90 values were four times lower than those of moxifloxacin.[5]
Staphylococcus aureusThis compoundMore potent than other fluoroquinolones against MRSA.-This compound is noted for its high activity against anaerobes.[6]
Escherichia coli (ciprofloxacin-resistant)GatifloxacinMICs were generally high, though lower than ciprofloxacin or norfloxacin.-Great variation is observed for the MICs of different fluoroquinolones in resistant E. coli.[7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to determine antibacterial susceptibility. Below are detailed descriptions of the key experimental protocols cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is typically determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final testing concentration of approximately 5 x 10⁵ CFU/mL.[8]

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9][10]

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate also includes a growth control (no antibiotic) and a sterility control (no bacteria). The plate is then incubated at 35-37°C for 16-20 hours.[10][11]

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[10]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) from the wells of the MIC plate that show no visible growth is subcultured onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antibiotic that results in a 99.9% or greater reduction in the initial bacterial count, determined by counting the number of surviving colonies on the agar plates.

Mandatory Visualization

The following diagrams illustrate the workflow for determining antibacterial susceptibility and the logical relationship in comparing the fourth-generation fluoroquinolones.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Isolate Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Antibiotic Dilution Antibiotic_Dilution->Inoculation Incubation Incubation (16-20h at 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Subculturing Subculturing onto Agar Plates MIC_Determination->Subculturing MBC_Determination MBC Determination (Colony Counting) Subculturing->MBC_Determination signaling_pathway Fluoroquinolones Fluoroquinolones (this compound, Gatifloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolones->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Fluoroquinolones->Topoisomerase_IV Inhibition Bacterial_Cell Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Sitafloxacin: A Comparative Analysis of Cross-Resistance with Other Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sitafloxacin's performance against other quinolones, with a focus on cross-resistance. The information presented is supported by experimental data to aid in research and development efforts.

This compound, a fourth-generation fluoroquinolone, demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including anaerobes.[1][2][3][4][5] A key area of interest for researchers is its efficacy against bacterial strains that have developed resistance to other quinolones. This guide delves into the comparative cross-resistance profiles, mechanisms of action, and the experimental basis for these findings.

Quantitative Analysis of In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other quinolones against various bacterial isolates, including those with defined resistance mechanisms. The data highlights this compound's ability to maintain activity against many strains resistant to other quinolones.

Table 1: Comparative MIC90 Values (μg/mL) of this compound and Other Quinolones against Selected Gram-Positive Bacteria

OrganismThis compoundCiprofloxacinLevofloxacinMoxifloxacinGatifloxacin
Streptococcus pneumoniae (Penicillin-Susceptible)0.03 - 0.12110.250.5
Streptococcus pneumoniae (Penicillin-Resistant)0.03 - 0.12110.250.5
Streptococcus pyogenes0.060.510.250.5
Staphylococcus aureus (Oxacillin-Susceptible)0.03 - 0.120.510.120.25
Staphylococcus aureus (Oxacillin-Resistant)0.25 - 1>12864816
Enterococcus faecalis0.254824

Data compiled from various in vitro studies.[2][6]

Table 2: Comparative MIC50 and MIC90 Values (μg/mL) of this compound and Ciprofloxacin against Enterobacteriaceae

OrganismThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90
Escherichia coli≤0.00810.015>128
Klebsiella pneumoniae0.030.250.068
Enterobacter aerogenes0.0310.0632
Enterobacter cloacae0.030.120.0616
Proteus mirabilis0.030.120.030.25
Citrobacter freundii0.0150.120.064
Serratia marcescens0.060.250.252

This table illustrates that for ciprofloxacin-resistant strains, the MIC50 and MIC90 of this compound were found to be at least three dilution steps lower than those of ciprofloxacin.[2]

Table 3: Activity of this compound against Levofloxacin-Resistant Streptococcus pneumoniae

Strain CharacteristicsLevofloxacin MIC (mg/L)This compound MIC Range (mg/L)This compound MIC80 (mg/L)
Levofloxacin-Resistant Isolates≥ 40.016 - 0.50.25

All resistant strains harbored at least one amino acid substitution in the quinolone resistance-determining regions (QRDRs) of GyrA and ParC.[7]

Mechanisms of Action and Resistance

Fluoroquinolones, including this compound, target bacterial DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][3][8] These enzymes are crucial for DNA replication and transcription.[1][3][8] this compound exhibits a balanced inhibition of both enzymes, which may contribute to its potent activity and lower propensity for resistance development.[1][5]

Resistance to quinolones primarily arises from:

  • Target enzyme mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug.[1][5]

  • Efflux pumps: Active transport systems that pump the drug out of the bacterial cell, reducing its intracellular concentration.

  • Plasmid-mediated resistance: Transferable genes that confer resistance, such as those encoding Qnr proteins or modifying enzymes.[5]

This compound has demonstrated the ability to overcome resistance mechanisms that affect other quinolones. For instance, a single point mutation in gyrA can lead to a 16-fold increase in the MIC for sparfloxacin or moxifloxacin, but only a 4-fold increase for this compound.[1] Furthermore, this compound has shown efficacy against levofloxacin-resistant E. coli and H. pylori.[1]

Quinolone_Mechanism_and_Resistance cluster_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (GyrA, GyrB) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) Quinolone->Topo_IV Inhibits Efflux_Pump Efflux Pump Quinolone->Efflux_Pump Pumped out Mutated_Target Mutated DNA Gyrase/ Topoisomerase IV Quinolone->Mutated_Target Reduced binding DNA_Replication DNA Replication & Transcription Blocked Cell_Death Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of quinolone action and resistance pathways.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing. The key experimental methodologies employed in the cited studies are outlined below.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic activity.

  • Broth Microdilution Method: This is a widely used technique.

    • A standardized inoculum of the test bacterium is prepared.

    • Serial twofold dilutions of the quinolones are made in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

    • The bacterial inoculum is added to each well.

    • Plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.

  • Agar Dilution Method: This method is often used for fastidious organisms or large-scale studies.

    • Serial twofold dilutions of the quinolones are incorporated into molten agar.

    • The agar is poured into Petri dishes and allowed to solidify.

    • A standardized bacterial suspension is spot-inoculated onto the surface of the agar plates.

    • Plates are incubated, and the MIC is determined as the lowest antibiotic concentration that inhibits visible bacterial growth.

2. Quinolone Resistance-Determining Region (QRDR) Sequencing

To understand the genetic basis of resistance, the QRDRs of the target genes are analyzed.

  • DNA Extraction: Genomic DNA is isolated from the bacterial cultures.

  • PCR Amplification: Specific primers are used to amplify the QRDRs of gyrA, gyrB, parC, and parE genes via the Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR products are sequenced to identify any nucleotide changes.

  • Sequence Analysis: The obtained sequences are compared to the wild-type sequences to identify mutations that result in amino acid substitutions.

Experimental_Workflow Bacterial_Isolate Bacterial Isolate (Clinical or Lab Strain) MIC_Determination MIC Determination (Broth/Agar Dilution) Bacterial_Isolate->MIC_Determination Susceptible_Resistant Categorize: Susceptible vs. Resistant MIC_Determination->Susceptible_Resistant Correlation Correlate MIC with Genotype MIC_Determination->Correlation DNA_Extraction Genomic DNA Extraction Susceptible_Resistant->DNA_Extraction Resistant Strains PCR_Amplification PCR Amplification of QRDRs DNA_Extraction->PCR_Amplification Sequencing DNA Sequencing PCR_Amplification->Sequencing Data_Analysis Sequence Analysis & Mutation Identification Sequencing->Data_Analysis Data_Analysis->Correlation

Caption: Experimental workflow for cross-resistance studies.

Conclusion

The available data strongly suggest that this compound exhibits potent activity against a wide range of bacteria, including many strains resistant to other fluoroquinolones.[1][2][9] Its balanced inhibition of both DNA gyrase and topoisomerase IV, coupled with its resilience to common resistance mutations, makes it a valuable subject for further research and a potential therapeutic option for infections caused by multidrug-resistant organisms. The experimental protocols outlined provide a basis for conducting further comparative studies to fully elucidate its cross-resistance profile.

References

A Comparative Analysis of Sitafloxacin and Ceftriaxone for the Treatment of Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy of Two Key Antimicrobials

The rising prevalence of antimicrobial resistance necessitates a thorough evaluation of existing and novel therapeutic options for common yet potentially severe conditions such as complicated urinary tract infections (cUTIs). This guide provides a detailed comparison of the efficacy of sitafloxacin, a fourth-generation fluoroquinolone, and ceftriaxone, a third-generation cephalosporin, in the management of cUTIs. This analysis is supported by data from clinical trials, focusing on clinical and microbiological outcomes, and is supplemented with detailed experimental protocols and mechanistic diagrams.

Comparative Efficacy Data

A key randomized controlled trial directly comparing an oral this compound regimen to an intravenous ceftriaxone-based regimen in patients with acute pyelonephritis and cUTI demonstrated the non-inferiority of this compound.[1][2][3][4][5] The following tables summarize the clinical and microbiological outcomes from this and other relevant studies.

Table 1: Clinical Success Rates in Complicated UTIs
Treatment Regimen Patient Population Clinical Success Rate
Oral this compoundIntent-to-Treat (ITT)86.6%[1]
Per-Protocol (PP)97.2%[1]
IV Ceftriaxone / Oral CefdinirIntent-to-Treat (ITT)83.8%[1]
Per-Protocol (PP)99.0%[1]
Table 2: Microbiological Eradication Rates in Complicated UTIs
Treatment Pathogen Eradication Rate
This compound Overall93.3% - 95%[6][7]
Escherichia coli92.7% - 92.9%[6][8]
Klebsiella pneumoniae95.2%[8]
Pseudomonas aeruginosa66.7%[8]
Enterococcus faecalis86.0%[8]
Ceftriaxone Overall Favourable Microbiological Response91.1%[9][10]
Escherichia coli (as a proportion of total isolates)64.7% of isolates[9][10][11]
Klebsiella pneumoniae (as a proportion of total isolates)9.8% of isolates[9][10][11]
Enterococcus faecalisIntrinsically resistant[12][13][14]

Mechanisms of Action: A Visualized Comparison

The differing antibacterial effects of this compound and ceftriaxone stem from their distinct molecular targets within the bacterial cell.

Mechanism of Action: this compound vs. Ceftriaxone cluster_0 This compound (Fluoroquinolone) cluster_1 Ceftriaxone (Cephalosporin) This compound This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC & ParE subunits) This compound->Topoisomerase_IV Inhibits DNA_Replication_Transcription Inhibition of DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Topoisomerase_IV->DNA_Replication_Transcription Bacterial_Cell_Death_S Bacterial Cell Death DNA_Replication_Transcription->Bacterial_Cell_Death_S Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (Transpeptidases) Ceftriaxone->PBPs Binds to & Inhibits Cell_Wall_Synthesis Inhibition of Peptidoglycan Cross-linking in Cell Wall PBPs->Cell_Wall_Synthesis Bacterial_Cell_Death_C Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Cell_Death_C cluster_S This compound Group cluster_C Ceftriaxone Group Patient_Screening Patient Screening & Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Screen_Failure Screen Failure Inclusion_Exclusion->Screen_Failure No Sitafloxacin_Arm Oral this compound (e.g., 100mg BID, 7-14 days) Randomization->Sitafloxacin_Arm Ceftriaxone_Arm IV Ceftriaxone (e.g., 2g daily) followed by Oral Cefdinir Randomization->Ceftriaxone_Arm Baseline_Assessment_S Baseline Assessment Baseline_Assessment_C Baseline Assessment Baseline_Assessment Baseline Assessment: Clinical Evaluation & Urine/Blood Cultures End_of_Treatment_S End of Treatment Assessment: Clinical & Microbiological Outcome Safety_Follow_Up Safety Follow-Up End_of_Treatment_S->Safety_Follow_Up End_of_Treatment_C End of Treatment Assessment: Clinical & Microbiological Outcome End_of_Treatment_C->Safety_Follow_Up Treatment_S Treatment Period Baseline_Assessment_S->Treatment_S Treatment_C Treatment Period Baseline_Assessment_C->Treatment_C Treatment_S->End_of_Treatment_S Treatment_C->End_of_Treatment_C

References

Safety Operating Guide

Navigating the Disposal of Sitafloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Sitafloxacin

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a procedural framework for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.

Core Disposal Procedure: Incineration

The universally recommended method for the disposal of this compound is through controlled incineration.[1][2][3] This process should be carried out by a licensed chemical destruction plant or a permitted waste management facility.[1][2] High-temperature incineration ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Key Procedural Steps:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipette tips), and any solutions containing the antibiotic.

  • Containerization: Place this compound waste in a clearly labeled, sealed, and appropriate waste container. The container should be suitable for hazardous or chemical waste, as per your institution's guidelines.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" or "Pharmaceutical Waste for Incineration" and should identify the contents, including "this compound."

  • Storage: Store the container in a designated, secure area away from incompatible materials until it is collected by a licensed waste management contractor.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with local, state, and federal regulations.

Regulatory Considerations

While the available Safety Data Sheets (SDS) for this compound do not assign a specific U.S. Environmental Protection Agency (EPA) hazardous waste code (e.g., P-list or U-list), it is crucial to manage it as a potentially hazardous chemical waste.[4][5] The environmental effects of many pharmaceuticals are not fully understood, and a precautionary approach is warranted. Always consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Important Prohibitions:

  • Do Not Discharge to Sewer Systems: Under no circumstances should this compound or its solutions be poured down the drain.[2][3] This is to prevent contamination of water systems, which can contribute to antibiotic resistance.

  • Do Not Dispose of in Regular Trash: this compound waste should not be disposed of in the municipal solid waste stream.

Quantitative Data for Disposal

Currently, there is a lack of specific quantitative data, such as concentration limits for various disposal methods, in the publicly available literature and safety documentation for this compound. The primary guidance is procedural, emphasizing complete destruction via incineration.

ParameterValueSource
Recommended Disposal MethodControlled Incineration[1][2][3]
EPA Hazardous Waste CodeNot Listed/No Data Available[4][5]
Discharge to SewerProhibited[2][3]

Experimental Protocols for Degradation

Scientific studies have investigated the environmental fate of this compound, noting its susceptibility to photodegradation in aqueous solutions, with dechlorination identified as a key step in this process.[6] However, these studies do not provide practical, validated protocols for the routine degradation of this compound waste in a laboratory setting. Therefore, incineration remains the only recommended and reliable disposal method.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory environment.

Sitafloxacin_Disposal_Workflow start This compound Waste Generated (Pure compound, contaminated labware, solutions) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prohibited Disposal Options start->prohibited segregate Segregate this compound Waste from other waste streams ppe->segregate containerize Place in a Labeled, Sealed, Approved Chemical Waste Container segregate->containerize label Label Container: 'Hazardous/Pharmaceutical Waste for Incineration' and specify 'this compound' containerize->label store Store in Designated Secure Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incinerate Disposal by Licensed Waste Management via Controlled Incineration contact_ehs->incinerate document Document Waste Disposal incinerate->document sewer Sewer/Drain Disposal prohibited->sewer No trash Regular Trash Disposal prohibited->trash No prohibited_text PROHIBITED sewer->prohibited_text trash->prohibited_text

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.